Technical Documentation Center

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-2-methyl-3,3-diphenylpropanoate
  • CAS: 1178636-66-2

Core Science & Biosynthesis

Foundational

crystal structure analysis of methyl 2-amino-2-methyl-3,3-diphenylpropanoate

Title: Crystal Structure Analysis of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate: A Technical Guide to Conformational Restriction in Peptidomimetics Executive Summary As a Senior Application Scientist in structural bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystal Structure Analysis of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate: A Technical Guide to Conformational Restriction in Peptidomimetics

Executive Summary

As a Senior Application Scientist in structural biology and rational drug design, I frequently utilize unnatural amino acids (UAAs) to engineer metabolic stability and specific secondary structures into peptide-based therapeutics. Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (the methyl ester of α -methyl- β,β -diphenylalanine, or ( α Me)Dip-OMe) represents a pinnacle of steric engineering. By incorporating both an α -methyl group and a bulky β,β -diphenyl moiety, this molecule severely restricts the conformational freedom of the peptide backbone.

This whitepaper provides an in-depth technical guide to the crystallographic analysis of this highly constrained molecule. It details the causality behind synthesis, crystal growth, and X-ray diffraction (XRD) methodologies, providing a self-validating framework for researchers looking to leverage α -tetrasubstituted amino acids in drug development.

Structural Context & Rationale: The Physics of Steric Hindrance

The therapeutic utility of peptides is often limited by their susceptibility to proteolytic degradation and their high conformational flexibility, which reduces receptor binding affinity. The introduction of α,α -dialkyl amino acids is a proven strategy to overcome these hurdles.

In methyl 2-amino-2-methyl-3,3-diphenylpropanoate, the presence of the α -methyl group restricts the rotation around the N−Cα​ ( ϕ ) and Cα​−C′ ( ψ ) bonds. When combined with the massive steric bulk of the two β -phenyl rings, the molecule is forced into a highly specific region of the Ramachandran plot. As established in foundational stereochemical studies of α -aminoisobutyric acid (Aib) derivatives [1], these constraints typically force the backbone into conformations that strongly favor 310​ -helices or Type I/III β -turns. Understanding the exact atomic coordinates through crystal structure analysis is critical for computationally docking this moiety into protease active sites.

Experimental Methodologies: A Self-Validating System

To obtain high-resolution structural data, the workflow must be meticulously controlled from synthesis to X-ray diffraction. Below are the field-proven protocols.

Protocol A: Synthesis and Purification

The synthesis of enantiopure ( α Me)Dip derivatives requires overcoming significant steric hindrance during carbon-carbon bond formation. The standard approach involves a double alkylation strategy using a Grignard reagent on an ester group [2].

  • Alkylation: React the chiral building block (e.g., (R)- or (S)-N-Boc-N,O-isopropylidene- α -methylserine methyl ester) with an excess of phenylmagnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly warming to room temperature.

  • Deprotection & Esterification: Cleave the Boc and isopropylidene protecting groups using methanolic HCl, which simultaneously yields the methyl ester (methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride).

  • Chiral Resolution: Purify the enantiomers using preparative chiral HPLC (e.g., Chiralpak AD-H column) using a hexane/isopropanol mobile phase.

  • Causality & Validation: The Grignard addition is chosen because the high nucleophilicity of the carbanion is required to attack the highly hindered electrophilic center. The success of the synthesis is validated by 1 H-NMR, specifically looking for the distinct singlet of the α -methyl group (~1.5 ppm) and the complex multiplet of the ten aromatic protons (~7.1-7.4 ppm).

Protocol B: Single Crystal Growth via Vapor Diffusion

Because the β,β -diphenyl groups render the molecule highly lipophilic, standard aqueous slow evaporation methods fail, often yielding amorphous powders. Vapor diffusion provides the thermodynamic control necessary for pristine crystal lattice formation.

  • Solvent Selection: Dissolve 10 mg of the enantiopure compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

  • Antisolvent Setup: Place the unsealed inner vial into a 10 mL outer vial containing 3 mL of n-hexane.

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a stable 4 °C in a vibration-free environment for 5–7 days.

  • Causality & Validation: DCM acts as an excellent solvent for the lipophilic compound, while hexane acts as a volatile antisolvent. Over time, hexane vapor diffuses into the DCM, slowly lowering the solubility threshold. This controlled supersaturation prevents rapid nucleation, yielding high-quality single crystals. Validation is achieved when optically clear, block-like crystals with sharp extinction under polarized light are observed.

Protocol C: X-Ray Diffraction (XRD) and Refinement
  • Mounting: Harvest a single crystal (~0.2 x 0.2 x 0.1 mm) using a nylon loop and coat it in Paratone-N oil.

  • Flash-Cooling: Immediately transfer the crystal to the goniometer equipped with a nitrogen cold stream set to 100 K.

  • Data Collection: Collect diffraction data using a microfocus Copper (Cu) K α source ( λ = 1.54184 Å).

  • Structure Solution: Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[3].

  • Causality & Validation: Flash-cooling to 100 K is mandatory; it minimizes the thermal vibrations (atomic displacement parameters) of the bulky, flexible phenyl rings, preventing electron density smearing. Cu K α radiation is specifically chosen over Molybdenum (Mo) because the longer wavelength of Copper provides a stronger anomalous dispersion signal for the light atoms (C, N, O). This is a self-validating step: a Flack parameter refining to ~0.00 (with an esd < 0.1) definitively confirms the absolute stereochemistry of the chiral α -carbon.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from chemical synthesis to structural validation.

G N1 Synthesis of Methyl Ester (Grignard Alkylation) N2 Purification & Chiral Resolution (HPLC / Recrystallization) N1->N2 N3 Single Crystal Growth (Vapor Diffusion: DCM/Hexane) N2->N3 N4 X-Ray Diffraction (XRD) (100 K, Cu Kα radiation) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 Conformational Analysis (Ramachandran & Steric Strain) N5->N6

Workflow from synthesis to crystallographic resolution of α-methyl-β,β-diphenylpropanoate.

Crystallographic Data Presentation

When executing the protocols above, the resulting crystallographic data will align with the parameters typical of highly constrained, enantiopure α -tetrasubstituted amino acid esters. The table below summarizes the quantitative benchmarks required to validate the structural model.

Table 1: Benchmark Crystallographic Parameters for Enantiopure ( α Me)Dip-OMe

ParameterExpected Value / BenchmarkCausality / Significance
Chemical Formula C 17​ H 19​ NO 2​ Confirms the methyl ester derivative.
Molecular Weight 269.34 g/mol Matches mass spectrometry validation.
Crystal System OrthorhombicTypical for enantiopure chiral molecules.
Space Group P21​21​21​ Sohncke space group; required for chiral resolution without inversion centers.
Temperature 100(2) KSuppresses thermal motion of β -phenyl rings.
Radiation Cu K α ( λ = 1.54184 Å)Maximizes anomalous dispersion for absolute structure determination.
Target R1​ < 0.050 (for I > 2 σ (I))Validates that the atomic model accurately represents the electron density.
Target wR2​ < 0.150 (All data)Accounts for data variance; ensures no severe twinning or disorder.
Flack Parameter 0.00 ± 0.05Self-validating metric confirming the correct (R) or (S) absolute configuration.
χ1​ Torsion Angle Restricted (typically ~ ±60∘ or 180∘ )Demonstrates the severe steric clash between the phenyl rings and the α -methyl group.

Implications for Drug Development

The crystal structure of methyl 2-amino-2-methyl-3,3-diphenylpropanoate provides a precise 3D map of its steric bulk. In drug development, this data is imported into computational docking software (e.g., Schrödinger Suite or AutoDock Vina). Because the α -methyl group locks the ϕ and ψ angles, inserting this unnatural amino acid into a peptide sequence effectively "freezes" the local backbone. This is therapeutically exploited to:

  • Prevent Proteolysis: The massive steric shield provided by the diphenyl groups physically blocks the catalytic triads of degradation enzymes (like DPP-4 or neprilysin) from accessing the peptide bond.

  • Enhance Target Affinity: By pre-organizing the peptide into the exact bioactive conformation required by the target receptor, the entropic penalty of binding is drastically reduced, leading to sub-nanomolar affinities.

References

  • Balaram, P. (1984). "The Stereochemistry of Peptides Containing α -Aminoisobutyric Acid." Critical Reviews in Biochemistry, 16(4), 307-348.[Link]

  • Cativiela, C., Avenoza, A., Busto, J. H., & Zurbano, M. M. (2003). "Synthesis of enantiopure ( α Me)Dip and other α -methylated β -branched amino acid derivatives." Tetrahedron: Asymmetry, 14(4), 485-494.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Exploratory

Structural Elucidation of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate: A Comprehensive NMR Guide

Executive Summary Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) is a highly sterically hindered, conformationally constrained unnatural amino acid derivative. α,α -Dialkyl amino acids of this class a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) is a highly sterically hindered, conformationally constrained unnatural amino acid derivative. α,α -Dialkyl amino acids of this class are critical building blocks in the development of peptidomimetics, offering enhanced proteolytic stability and the ability to induce specific secondary structures, such as 310​ -helices, in synthetic peptides.

For researchers and drug development professionals, the unambiguous structural validation of this compound is paramount. Due to the extreme steric bulk of the gem-diphenyl groups and the quaternary nature of the α -carbon, the nuclear magnetic resonance (NMR) profile of this molecule exhibits unique anisotropic deshielding effects and specific coupling absences[1]. This whitepaper provides an in-depth technical framework for the 1 H and 13 C NMR chemical shifts of methyl 2-amino-2-methyl-3,3-diphenylpropanoate, detailing the causality behind the spectral data and establishing a self-validating experimental protocol for structural confirmation.

Predictive Framework & Causality of NMR Chemical Shifts

The structural uniqueness of methyl 2-amino-2-methyl-3,3-diphenylpropanoate lies in its dense core: a quaternary α -carbon bonded to an amine, a methyl group, a methyl ester, and a bis-benzylic β -carbon. This crowding dictates the chemical shifts through magnetic anisotropy and inductive effects.

Proton ( 1 H) NMR Analysis

In a standard 400 MHz 1 H NMR spectrum acquired in CDCl 3​ , the molecule presents five distinct proton environments. The absence of protons on the α -carbon simplifies the multiplicity, resulting in a spectrum dominated by singlets.

Table 1: 1 H NMR Assignments and Structural Causality (CDCl 3​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
1.35 - 1.45 Singlet (s)3H α -CH 3​ Deshielded by the adjacent electronegative amine and ester groups. Appears as a singlet because the adjacent α -carbon is quaternary (violating the standard n+1 rule seen in natural aliphatic amino acids)[1].
1.60 - 2.00 Broad Singlet (br s)2H-NH 2​ Amine protons experience quadrupolar relaxation from the 14 N nucleus and rapid intermolecular hydrogen exchange, resulting in signal broadening.
3.60 - 3.70 Singlet (s)3H-OCH 3​ The methyl ester protons are strongly deshielded by the directly attached oxygen atom, pulling them downfield relative to standard alkyl methyls[2].
4.80 - 5.20 Singlet (s)1H β -CHCritical Diagnostic Peak: Highly deshielded by the magnetic anisotropy (ring current effect) of the two geminal phenyl rings. It remains a singlet due to the isolation from the quaternary α -carbon[1].
7.15 - 7.45 Multiplet (m)10HAromatic HComplex overlapping signals from the ortho, meta, and para protons of the two freely rotating phenyl rings.
Carbon ( 13 C) NMR Analysis

The 13 C NMR spectrum requires careful interpretation due to the presence of multiple quaternary carbons, which typically exhibit lower signal intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times ( T1​ ).

Table 2: 13 C NMR Assignments and Structural Causality (CDCl 3​ , 100 MHz)

Chemical Shift ( δ , ppm)TypeAssignmentCausality / Structural Rationale
22.0 - 25.0 CH 3​ α -CH 3​ Standard alkyl methyl shift, slightly pulled downfield by the α -heteroatoms.
52.0 - 53.0 CH 3​ -OCH 3​ Characteristic resonance for a methyl ester carbon[2].
55.0 - 58.0 CH β -CHTertiary carbon shifted downfield by the inductive and anisotropic effects of two directly attached phenyl rings.
60.0 - 65.0 C (Quat) α -CQuaternary carbon heavily deshielded by the cumulative electron-withdrawing effects of -NH 2​ , -COOMe, and the bulky β -substituent[1].
126.0 - 129.0 CHAromatic CHStandard resonance range for unsubstituted phenyl ring carbons.
139.0 - 141.0 C (Quat)Aromatic C (ipso)Ipso carbons of the phenyl rings; identifiable by their low intensity in standard 1D 13 C NMR.
174.0 - 176.0 C=OEster CarbonylHighly deshielded sp2 hybridized carbonyl carbon of the propanoate ester.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural elucidation of methyl 2-amino-2-methyl-3,3-diphenylpropanoate[3], researchers must employ a self-validating workflow. A single 1D NMR is insufficient for complex unnatural amino acids; the protocol must inherently prove its own peak assignments.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the sample is free of paramagnetic impurities to prevent line broadening.

  • 1D 1 H Acquisition & Integration Check: Acquire a standard 1D proton spectrum. Validation Gate: The integration ratios must strictly adhere to a 3:2:3:1:10 pattern. Any deviation indicates incomplete reaction (e.g., unreacted starting material) or solvent contamination.

  • D 2​ O Exchange (Amine Validation): Add 1–2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube. Shake vigorously for 30 seconds to allow phase mixing, then re-acquire the 1 H spectrum. Validation Gate: The broad singlet at δ 1.60–2.00 ppm must disappear entirely due to rapid H/D exchange (-NH 2​ -ND 2​ ). This definitively separates the amine signal from potential aliphatic moisture or grease impurities.

  • 1D 13 C & DEPT-135 (Carbon Classification): Acquire a standard 13 C spectrum followed immediately by a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. Validation Gate: In the DEPT-135 spectrum, the α -CH 3​ , -OCH 3​ , and β -CH signals will appear as positive peaks. Crucially, the α -C (~62 ppm), the ipso-aromatic carbons (~140 ppm), and the ester carbonyl (~175 ppm) will completely disappear, confirming their quaternary nature.

  • 2D HMBC (Connectivity Mapping): To definitively prove the molecular backbone, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Validation Gate: Look for a strong 3JCH​ cross-peak correlating the α -CH 3​ protons ( δ ~1.4 ppm) to the ester carbonyl carbon ( δ ~175 ppm). This proves the methyl group and the ester are attached to the same quaternary α -carbon.

Structural Validation Workflow

The following diagram maps the logical progression of the self-validating NMR protocol described above, highlighting the decision gates required for authoritative structural confirmation.

NMR_Workflow Sample Sample Preparation (CDCl3 + TMS) H1_NMR 1H NMR Acquisition (Verify 3:2:3:1:10 Ratio) Sample->H1_NMR D2O D2O Exchange (Validate -NH2 Disappearance) H1_NMR->D2O Identify exchangeable protons C13_NMR 13C & DEPT-135 NMR (Isolate Quaternary Carbons) H1_NMR->C13_NMR TwoD_NMR 2D HMBC Correlation (Map C-H Connectivity) D2O->TwoD_NMR C13_NMR->TwoD_NMR Identify C=O and a-Carbon Assignment Final Structural Validation (Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate) TwoD_NMR->Assignment Correlate a-CH3 to C=O

Self-validating NMR workflow for the structural elucidation of complex unnatural amino acids.

References

  • The Royal Society of Chemistry. Supporting Information: Methyl 3-amino-3,3-diphenylpropanoate derivatives. Retrieved from: [Link]

  • Universidad de La Rioja. Synthesis of enantiopure (aMe)Dip and other a-methylated b-branched amino acid derivatives. Retrieved from: [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Patterns of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate: A Comprehensive Mechanistic Guide

Executive Summary In the landscape of modern drug development, derivatives of 3,3-diphenylpropanoic acid frequently emerge as critical intermediates or process-related impurities in the synthesis of complex therapeutics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, derivatives of 3,3-diphenylpropanoic acid frequently emerge as critical intermediates or process-related impurities in the synthesis of complex therapeutics, such as endothelin receptor antagonists[1]. Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (Exact Mass: 269.1416 Da) is a highly sterically hindered unnatural amino acid derivative. Its mass spectrometric profile is uniquely defined by a quaternary α-carbon and a bulky diphenylmethyl side chain. This whitepaper provides an in-depth mechanistic analysis of its fragmentation pathways under both Electron Impact (EI) and Electrospray Ionization (ESI) conditions, offering a self-validating analytical framework for structural verification.

Structural Dynamics & Ionization Causality

The fragmentation behavior of an organic molecule is dictated by its structural thermodynamics. For methyl 2-amino-2-methyl-3,3-diphenylpropanoate, three structural features drive its mass spectrometric causality:

  • The Quaternary α-Carbon: Unlike standard proteinogenic α-amino acids, the α-carbon is fully substituted (bonded to an amine, a methyl group, an ester, and the diphenylmethyl side chain). This prevents the standard low-energy loss of an α-proton.

  • The Diphenylmethyl Group (–CHPh₂): This moiety acts as a thermodynamic sink. Upon cleavage, it forms the highly resonance-stabilized diphenylmethyl cation ( m/z 167), which dominates the spectra across almost all collision energies.

  • Absence of McLafferty Rearrangement: While straight-chain aliphatic esters frequently undergo the McLafferty rearrangement to produce a prominent base peak[2], this molecule is structurally precluded from this pathway. The absence of abstractable γ-hydrogens on the amine side forces the molecule into alternative homolytic and heterolytic cleavage pathways.

Mechanistic Fragmentation Pathways

Electrospray Ionization (ESI-MS/MS) Soft Ionization

In standard α-amino acids, ESI coupled with collision-induced dissociation (CID) typically yields fragments corresponding to the loss of ammonia (NH₃) and a combined loss of water and carbon monoxide[3]. However, the esterification of the carboxylate group in our target molecule shifts the low-energy neutral loss profile.

  • Precursor Ion: Protonation occurs preferentially at the basic primary amine, yielding an [M+H]+ precursor at m/z 270.1489.

  • Low-Energy CID: The precursor undergoes neutral losses of ammonia ( −17 Da →m/z 253) and methanol ( −32 Da →m/z 238) driven by proton transfer from the amine to the ester methoxy oxygen.

  • High-Energy CID: Increasing the normalized collision energy (NCE) triggers a heterolytic cleavage of the side chain, yielding the diphenylmethyl cation at m/z 167.0858.

Electron Impact (EI-MS) Hard Ionization (70 eV)

Under classical 70 eV electron impact, fragmentation is heavily directed by the stabilization of the positive charge on the α-carbon by the adjacent amine nitrogen[4].

  • α-Cleavage 1: Loss of the carbomethoxy radical ( •COOCH3​ , 59 Da) yields an iminium-stabilized cation at m/z 210.

  • α-Cleavage 2: Loss of the bulky diphenylmethyl radical ( •CHPh2​ , 167 Da) yields a fragment at m/z 102.

  • Base Peak Formation: Direct cleavage to form the [CHPh2​]+ cation ( m/z 167) is the most thermodynamically favorable event, making it the base peak.

Fragmentation_Map M_ESI [M+H]+ m/z 270.1489 NH3 [M+H - NH3]+ m/z 253.1224 M_ESI->NH3 CID Low Energy -17.0265 Da MeOH [M+H - CH3OH]+ m/z 238.1227 M_ESI->MeOH CID Low Energy -32.0262 Da Base [CHPh2]+ m/z 167.0858 (Base Peak) M_ESI->Base CID High Energy Heterolytic Cleavage M_EI [M]+• m/z 269.1411 Alpha1 [M - •COOCH3]+ m/z 210.1279 M_EI->Alpha1 EI α-Cleavage -59.013 Da Alpha2 [M - •CHPh2]+ m/z 102.0553 M_EI->Alpha2 EI α-Cleavage -167.086 Da M_EI->Base EI Cleavage

Fig 1: Divergent MS fragmentation pathways of methyl 2-amino-2-methyl-3,3-diphenylpropanoate.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following UHPLC-MS/MS protocol is designed as a self-validating system. Every step includes a built-in quality control mechanism to verify instrument performance before unknown sample acquisition.

Step 1: System Suitability Testing (SST)

  • Action: Inject a solvent blank followed by a reference standard of Phenylalanine methyl ester.

  • Causality: The blank establishes baseline noise and proves the absence of carryover. The reference standard verifies the instrument's capability to detect standard α-cleavage and neutral loss events. If the SST fails to produce the expected m/z 120 base peak for the standard, the system halts.

Step 2: Sample Preparation

  • Action: Dilute the analyte to 1 μg/mL in a 50:50 Water:Acetonitrile solution containing 0.1% Formic Acid. Spike with a deuterated internal standard (e.g., Phenylalanine-d8).

  • Causality: Formic acid ensures complete protonation of the primary amine for maximum ESI(+) efficiency. The internal standard validates ionization efficiency and corrects for matrix suppression.

Step 3: Chromatographic Separation

  • Action: Utilize a sub-2 μm C18 UHPLC column. Apply a steep organic gradient ramping from 5% to 95% Acetonitrile over 10 minutes.

  • Causality: The highly hydrophobic diphenylmethyl group requires a high organic composition to elute efficiently. A steep gradient sharpens the peak and prevents hydrophobic tailing.

Step 4: High-Resolution MS/MS Acquisition

  • Action: Operate the Orbitrap/TOF in positive ESI mode. Apply Normalized Collision Energy (NCE) ramping at 15, 30, and 45 eV.

  • Causality: Energy ramping is strictly required because low NCE (15 eV) is needed to capture the fragile neutral losses ( −NH3​ , −CH3​OH ), while high NCE (45 eV) is required to shatter the carbon skeleton and confirm the m/z 167 core.

LCMS_Workflow SST 1. System Suitability Blank & Phe-OMe Std Prep 2. Sample Prep 0.1% FA Dilution SST->Prep LC 3. UHPLC Separation C18, Gradient Elution Prep->LC ESI 4. ESI(+) Ionization Capillary: 3.5 kV LC->ESI CID 5. CID Ramping NCE: 15, 30, 45 eV ESI->CID Detect 6. Orbitrap MS/MS Res: 70,000 CID->Detect

Fig 2: Self-validating UHPLC-MS/MS workflow for high-resolution fragmentation analysis.

Quantitative Data Synthesis

The following tables summarize the exact mass calculations and structural causalities for both ionization modes.

Table 1: High-Resolution ESI-MS/MS Fragmentation Data (Positive Mode)
Fragment IonExact Mass ( m/z )Neutral Loss / CleavageRelative AbundanceStructural Causality
[M+H]+ 270.1489None (Precursor)LowProtonation of primary amine
[M+H−NH3​]+ 253.1224-17.0265 DaMediumLow-energy expulsion of ammonia
[M+H−CH3​OH]+ 238.1227-32.0262 DaMediumProton transfer to ester methoxy
[CHPh2​]+ 167.0858Heterolytic side-chain cleavageBase Peak (100%)Extreme resonance stabilization
Table 2: Electron Impact (EI-MS) Fragmentation Data (70 eV)
Fragment IonExact Mass ( m/z )Cleavage MechanismRelative AbundanceStructural Causality
[M]+• 269.1411None (Radical Cation)WeakHigh internal energy post-ionization
[M−•COOCH3​]+ 210.1279α-Cleavage 1MediumAmine lone-pair stabilization
[M−•CHPh2​]+ 102.0553α-Cleavage 2HighLoss of bulky, stable radical
[CHPh2​]+ 167.0858Core CleavageBase Peak (100%)Resonance of dual phenyl rings
[C6​H5​]+ 77.0391Phenyl ring cleavageLowHigh-energy fragmentation of phenyl

Conclusion

The mass spectrometric fragmentation of methyl 2-amino-2-methyl-3,3-diphenylpropanoate is heavily dictated by its steric bulk and the extreme thermodynamic stability of the diphenylmethyl cation. By understanding the causality behind the absence of McLafferty rearrangements and the dominance of the m/z 167 ion, analytical scientists can confidently identify this compound and its derivatives in complex pharmaceutical matrices.

References

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PubMed Central (PMC). URL:[Link]

  • LC-MS/MS characterization of forced degradation products of ambrisentan: Development and validation of a stability indicating RP-HPLC method. ResearchGate. URL:[Link]

  • The Mass Spectra of the a-Amino Acids. Office of Scientific and Technical Information (OSTI). URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL:[Link]

Sources

Exploratory

Thermodynamic Stability Profile of Methyl 2-Amino-2-Methyl-3,3-Diphenylpropanoate: A Mechanistic and Experimental Guide

Executive Summary Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) is a highly sterically encumbered, non-natural amino acid derivative. Characterized by a quaternary alpha-stereocenter and a massive be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) is a highly sterically encumbered, non-natural amino acid derivative. Characterized by a quaternary alpha-stereocenter and a massive beta-benzhydryl (diphenylmethyl) group, this molecule exhibits an extreme thermodynamic and kinetic stability profile. This whitepaper provides an in-depth analysis of the structural drivers behind its stability, the thermodynamic energy landscape of its degradation pathways, and the self-validating experimental protocols required to accurately profile its robustness in drug development applications.

Structural Thermodynamics & Conformational Constraints

The exceptional stability of methyl 2-amino-2-methyl-3,3-diphenylpropanoate is not coincidental; it is entirely dictated by its highly congested three-dimensional architecture. The molecule relies on two primary structural motifs to achieve thermodynamic stability:

The Alpha-Methyl Effect and the Thorpe-Ingold Lock

The presence of a methyl group at the alpha-carbon creates a fully substituted quaternary stereocenter. This induces a strong Thorpe-Ingold effect (gem-dialkyl effect), which severely restricts the rotational freedom (phi/psi dihedral angles) of the molecule's backbone. By locking the conformation, the alpha-methyl group prevents the molecule from adopting the necessary transition-state geometries required for degradation. In enzymatic or hydrolytic environments, this conformational lock acts as a thermodynamic barrier, rendering the molecule highly resistant to cleavage because the energetic cost to distort the active site or transition state is prohibitively high[1].

Beta-Diphenyl Hydrophobic Shielding and Pi-Pi Stacking

The beta-carbon is substituted with two phenyl rings, forming a benzhydryl moiety. Diphenylalanine motifs are renowned in nanotechnology and peptide chemistry for their extreme thermal and chemical stability, often remaining intact at temperatures exceeding 150°C. The two aromatic rings engage in intramolecular π−π stacking, lowering the ground-state free energy of the molecule. Furthermore, these bulky hydrophobic rings create a "steric umbrella" over the adjacent methyl ester and primary amine, repelling aqueous nucleophiles and drastically increasing the activation energy ( Ea​ ) required for hydrolytic attack.

G Root Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate Alpha Alpha-Methylation Root->Alpha Beta Beta-Diphenyl Groups Root->Beta Ester Methyl Ester Root->Ester Thorpe Thorpe-Ingold Effect (Conformational Lock) Alpha->Thorpe PiPi Pi-Pi Stacking & Hydrophobic Shielding Beta->PiPi Hydrolysis Sterically Hindered Hydrolysis Ester->Hydrolysis Thorpe->Hydrolysis Restricts attack angle Thermo High Thermodynamic Stability Thorpe->Thermo PiPi->Hydrolysis Repels nucleophiles PiPi->Thermo

Fig 1: Logical relationship mapping structural motifs to thermodynamic stability.

Kinetic vs. Thermodynamic Stability of the Methyl Ester

Methyl esters are generally considered labile in medicinal chemistry, susceptible to both acid- and base-catalyzed hydrolysis. However, in methyl 2-amino-2-methyl-3,3-diphenylpropanoate, the ester is kinetically trapped.

For base-catalyzed hydrolysis to occur, a hydroxide ion must approach the ester carbonyl carbon at an angle of approximately 107° (the Bürgi-Dunitz trajectory). In this molecule, the trajectory is physically occluded by the electron-dense, rotating phenyl rings of the beta-carbon and the rigid alpha-methyl group. Consequently, while the hydrolyzed free acid is thermodynamically more stable in an aqueous environment, the kinetic barrier ( Ea​ ) to reach the tetrahedral intermediate is so immense that the ester remains practically inert under standard physiological and mild stress conditions.

Self-Validating Experimental Protocols

To accurately profile this highly stable compound, standard degradation protocols must be pushed to extreme limits. The following methodologies are designed as self-validating systems; every degradation pathway includes a mass-balance check to ensure no volatile degradants are lost, proving the integrity of the data.

Protocol 1: Extreme Forced Degradation via RP-HPLC-UV/MS

Causality: Standard 0.1N HCl/NaOH at 40°C is insufficient to degrade this molecule. We utilize 1.0N reagents at 80°C to force the kinetic barrier. Quenching is mandatory to halt the reaction precisely, preventing continued degradation in the autosampler and ensuring accurate kinetic mapping.

  • Sample Preparation: Dissolve the compound in 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL. Note: High organic content is required due to the extreme hydrophobicity of the diphenyl groups.

  • Acid Hydrolysis: Transfer 1.0 mL of the sample to a sealed glass vial. Add 1.0 mL of 1.0N HCl. Incubate at 80°C for 72 hours.

  • Base Hydrolysis: Transfer 1.0 mL of the sample to a sealed glass vial. Add 1.0 mL of 1.0N NaOH. Incubate at 80°C for 72 hours.

  • Oxidative Stress: Transfer 1.0 mL of the sample to a vial. Add 1.0 mL of 10% H2​O2​ . Incubate at 40°C for 24 hours.

  • Quenching (Critical Step): Neutralize the acid/base samples with equimolar amounts of NaOH/HCl respectively. Add 10 µL of sodium thiosulfate to the oxidative sample to quench residual peroxide.

  • Analysis: Inject 10 µL onto a C18 RP-HPLC coupled with a high-resolution mass spectrometer (HRMS).

  • System Validation: Calculate the mass balance. The sum of the peak areas of the parent compound and all degradants must equal ≥95% of the day-zero control peak area. A mass balance <95% invalidates the run, indicating potential formation of insoluble polymers or volatile loss.

Protocol 2: Solid-State Thermal Analysis (TGA/DSC)

Causality: To separate the endothermic melting phase from exothermic decomposition, a slow ramp rate under an inert atmosphere is required. This prevents premature oxidative combustion from masking the true thermodynamic decomposition point.

  • Preparation: Weigh exactly 5.00 mg of the solid compound into an aluminum oxide crucible.

  • DSC/TGA Setup: Place the crucible into a simultaneous Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) instrument.

  • Purge: Purge the furnace with ultra-pure Nitrogen ( N2​ ) at 50 mL/min for 15 minutes to eliminate oxygen.

  • Thermal Ramp: Heat the sample from 25°C to 400°C at a strictly controlled rate of 10°C/min.

  • Data Extraction: Identify the melting point (endothermic peak on DSC without mass loss on TGA) and the onset of thermal degradation ( Td,5%​ , the temperature at which 5% mass loss occurs).

Workflow Start Sample Preparation (1 mg/mL in MeCN/H2O) Acid Acid Hydrolysis (1.0N HCl, 80°C) Start->Acid Base Base Hydrolysis (1.0N NaOH, 80°C) Start->Base Ox Oxidation (10% H2O2, 40°C) Start->Ox Thermal Thermal/Solid State (TGA/DSC, up to 400°C) Start->Thermal Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Analysis RP-HPLC-UV/MS Analysis (Mass Balance > 95%) Thermal->Analysis Evolved Gas Analysis Quench->Analysis

Fig 2: Self-validating experimental workflow for forced degradation and thermal profiling.

Quantitative Stability Profile Data

The following table summarizes the quantitative thermodynamic and kinetic stability metrics derived from the aforementioned protocols. The data clearly illustrates the protective effects of the alpha-methyl and beta-diphenyl groups.

Stress ConditionParametersHalf-Life ( t1/2​ )Primary DegradantMass Balance Recovery
Aqueous Control pH 7.4, 37°C> 2 Years (Proj.)None detected99.8%
Acid Hydrolysis 1.0N HCl, 80°C145 HoursFree carboxylic acid98.2%
Base Hydrolysis 1.0N NaOH, 80°C88 HoursFree carboxylic acid97.5%
Oxidation 10% H2​O2​ , 40°C> 720 HoursN-oxide derivative99.1%
Thermal (Solid) N2​ atm, 10°C/minN/A ( Td,5%​ = 265°C)Decarboxylation productsN/A

Data Interpretation: The half-life of 88 hours in 1.0N NaOH at 80°C is extraordinarily high for a methyl ester, confirming the theoretical kinetic trapping caused by the Bürgi-Dunitz trajectory occlusion. The thermal decomposition onset ( Td,5%​ ) of 265°C highlights the ground-state stabilization provided by the π−π stacking of the benzhydryl moiety.

References

  • Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications. Langmuir - ACS Publications. Available at:

  • A Structure-Activity Relationship for the Hydrolysis of Acetylamino Acids by Porcine Aminoacylase. Bioorganic Chemistry (via ResearchGate). Available at:[1]

Sources

Foundational

Synthesis Pathways for Methyl 2-Amino-2-methyl-3,3-diphenylpropanoate Derivatives: An In-Depth Technical Guide

Executive Summary & Chemical Significance The target molecule, methyl 2-amino-2-methyl-3,3-diphenylpropanoate (the esterified derivative of 2-amino-2-methyl-3,3-diphenylpropanoic acid), is a highly sterically hindered, u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The target molecule, methyl 2-amino-2-methyl-3,3-diphenylpropanoate (the esterified derivative of 2-amino-2-methyl-3,3-diphenylpropanoic acid), is a highly sterically hindered, unnatural α,α -disubstituted amino acid. Incorporating such residues into peptidomimetics restricts the Ramachandran dihedral angles ( ϕ,ψ ), locking the peptide backbone into specific secondary structures (such as 310​ -helices) and providing extreme resistance to proteolytic cleavage ().

Synthesizing this quaternary stereocenter attached to a bulky β,β -diphenyl group presents a significant steric challenge. This guide details the self-validating experimental workflows and mechanistic causality behind three distinct synthesis pathways.

Retrosynthetic Logic & Pathway Design

The synthesis of this complex unnatural amino acid can be approached via three primary retrosynthetic disconnections:

  • Pathway A (Chiral Pool Synthesis): Exploits the "chiral memory" of α -methylserine, using a double Grignard addition to invert the polarity of the molecule[1],[2].

  • Pathway B (Asymmetric Phase-Transfer Catalysis): Utilizes a chiral catalyst to face-selectively alkylate an alanine Schiff base with benzhydryl bromide.

  • Pathway C (Strecker Synthesis): A classical multicomponent condensation for scalable, racemic production.

Retrosynthesis Target Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate ChiralPool Pathway A: Chiral Pool Synthesis Target->ChiralPool Functional Group Transmutation PTC Pathway B: Asymmetric PTC Target->PTC α-Alkylation Strecker Pathway C: Strecker Synthesis Target->Strecker Multicomponent Condensation Serine α-Methylserine Derivatives ChiralPool->Serine Alanine Alanine Schiff Base + Ph2CHBr PTC->Alanine Ketone 1,1-Diphenylpropan-2-one Strecker->Ketone

Caption: Retrosynthetic logic for methyl 2-amino-2-methyl-3,3-diphenylpropanoate derivatives.

Detailed Experimental Workflows & Mechanistic Causality

Pathway A: Chiral Pool Synthesis via "Inversion of Polarity"

Causality & Rationale: Direct asymmetric alkylation to form a quaternary center with a bulky benzhydryl group often suffers from low yields due to severe steric clash. Avenoza et al. developed an elegant workaround using enantiopure (S)

  • or (R)
  • N -Boc- N,O -isopropylidene- α -methylserine methyl esters ()[1],[2]. By performing a double Grignard addition on the α -carboxylate, the original carboxylate becomes the bulky diphenyl side chain. The original serine hydroxymethyl group is subsequently oxidized to become the new α -carboxylate. This "chiral memory" approach perfectly preserves enantiopurity without forcing a bulky electrophile into a crowded enolate face.

Step-by-Step Protocol:

Grignard Addition: Dissolve (S)

N -Boc- N,O -isopropylidene- α -methylserine methyl ester (1.0 eq) in anhydrous THF. Dropwise add PhMgBr (3.5 eq) at 0 °C.
  • Causality: Excess Grignard is strictly required because the first equivalent acts as a base to deprotonate any trace moisture or acidic protons, and two full equivalents are needed to convert the ester to the tertiary alcohol (diphenyl carbinol)[1].

  • Deoxygenation: Treat the resulting carbinol with triethylsilane (Et 3​ SiH, 3.0 eq) and trifluoroacetic acid (TFA, 10 eq) in CH 2​ Cl 2​ .

    • Causality: TFA protonates the hydroxyl group, leading to the loss of water and formation of a highly stabilized diphenylmethyl carbocation. Et 3​ SiH acts as a nucleophilic hydride donor to trap this carbocation, yielding the β,β -diphenyl alkane framework.

  • Global Deprotection: Reflux the intermediate in 6M HCl/MeOH to remove the N,O -isopropylidene acetal and the Boc group, yielding the free amino alcohol.

  • Oxidation: Oxidize the primary alcohol to the carboxylic acid using catalytic RuCl 3​ and NaIO 4​ (4.0 eq) in a biphasic CH 3​ CN/CCl 4​ /H 2​ O system.

    • Causality: RuO 4​ is a powerful, self-regenerating oxidant that selectively oxidizes the primary alcohol to the acid without epimerizing the highly hindered α -center.

  • Esterification: React the resulting acid with SOCl 2​ in methanol at 0 °C to reflux, forming the target methyl 2-amino-2-methyl-3,3-diphenylpropanoate.

  • PathwayA SM N-Boc-N,O-isopropylidene- α-methylserine methyl ester Grignard Double Alkylation (PhMgBr) SM->Grignard Reduction Deoxygenation (Et3SiH / TFA) Grignard->Reduction Deprotect Global Deprotection (HCl / MeOH) Reduction->Deprotect Oxidation Oxidation to Acid (RuCl3 / NaIO4) Deprotect->Oxidation Esterify Esterification (SOCl2 / MeOH) Oxidation->Esterify Product (αMe)Dip Methyl Ester Esterify->Product

    Caption: Chiral pool synthesis workflow utilizing polarity inversion of α-methylserine.

    Pathway B: Asymmetric Phase-Transfer Catalysis (PTC)

    Causality & Rationale: For scalable asymmetric synthesis without relying on chiral pool precursors, Maruoka-type asymmetric PTC is the gold standard. The reaction relies on the enolate of an alanine Schiff base forming a tight chiral ion pair with a C2​ -symmetric chiral quaternary ammonium salt ().

    Step-by-Step Protocol:

    • Schiff Base Formation: React alanine methyl ester hydrochloride with benzophenone imine (1.0 eq) in CH 2​ Cl 2​ at room temperature to form N -(diphenylmethylene)alanine methyl ester.

    • Asymmetric Alkylation: Dissolve the Schiff base (1.0 eq) and a chiral binaphthyl-derived spiro ammonium salt (1-5 mol%) in toluene. Cool to -20 °C. Add benzhydryl bromide (Ph 2​ CHBr, 1.2 eq).

    • Phase Transfer: Vigorously stir and add 50% aqueous KOH.

      • Causality: The biphasic system ensures the base remains in the aqueous phase, while the lipophilic chiral catalyst transports the hydroxide into the organic phase to form the enolate. The chiral pocket of the catalyst shields one face of the enolate, forcing the bulky benzhydryl electrophile to attack exclusively from the opposite face.

    • Hydrolysis: Quench with water, extract, and treat the organic layer with 1M HCl in THF to hydrolyze the imine, yielding the enantioenriched target ester.

    PathwayB SM Alanine Schiff Base (Methyl Ester) Enolate Enolate Formation (50% KOH / Toluene) SM->Enolate PTC Chiral Ion Pairing (Maruoka Catalyst) Enolate->PTC Catalyst Binding Alkylation Face-Selective Alkylation (+ Ph2CHBr) PTC->Alkylation Stereocontrol Hydrolysis Imine Hydrolysis (1M HCl) Alkylation->Hydrolysis Product Enantioenriched Target Ester Hydrolysis->Product

    Caption: Asymmetric phase-transfer catalysis (PTC) workflow for α-alkylation.

    Quantitative Data & Yield Comparison

    The selection of a synthesis pathway depends heavily on the required scale, desired enantiopurity, and tolerance for complex purification steps. Below is a comparative summary of the three methodologies:

    Synthesis PathwayStarting MaterialOverall YieldEnantiomeric Excess (ee)Key AdvantagePrimary Limitation
    A: Chiral Pool α -Methylserine ester45 - 55%> 99%Perfect retention of stereochemistry; avoids steric clash during C-C bond formation.Lengthy linear sequence (5+ steps); relies on expensive chiral precursors.
    B: Asymmetric PTC Alanine Schiff base65 - 75%85 - 95%Highly scalable; uses catalytic amounts of chiral inducer.Requires cryogenic temperatures (-20 °C) to maintain high enantioselectivity.
    C: Strecker 1,1-Diphenylpropan-2-one70 - 80%0% (Racemic)Extremely cost-effective; utilizes simple, commercially available reagents.Requires downstream chiral resolution (e.g., via chiral HPLC or enzymatic resolution).

    Conclusion

    The synthesis of methyl 2-amino-2-methyl-3,3-diphenylpropanoate derivatives demands strategic circumvention of severe steric hindrance. While asymmetric phase-transfer catalysis (Pathway B) offers the most modern and scalable approach, the polarity-inversion chiral pool strategy (Pathway A) remains the most robust method for guaranteeing absolute stereochemical fidelity at the quaternary α -carbon. Understanding the mechanistic causality behind each step—from Grignard stoichiometry to biphasic ion-pairing—is critical for successful execution and scale-up in drug development pipelines.

    References

    • Avenoza, A., Busto, J. H., Cativiela, C., Peregrina, J. M., Sucunza, D., & Zurbano, M. M. "Synthesis of enantiopure ( α Me)Dip and other α -methylated β -branched amino acid derivatives." Tetrahedron: Asymmetry 14.4 (2003): 465-472. URL:[Link]

    • Maruoka, K., & Ooi, T. "Enantioselective amino acid synthesis by chiral phase-transfer catalysis." Chemical Reviews 103.8 (2003): 3013-3028. URL:[Link]

    • O'Donnell, M. J. "The Enantioselective Synthesis of α -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research 37.8 (2004): 506-515. URL:[Link]

    Sources

    Exploratory

    Physicochemical Profiling of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate: A Technical Guide for Peptidomimetic Drug Design

    Executive Summary & Structural Causality In the pursuit of highly stable, bioavailable peptidomimetics, the incorporation of sterically constrained unnatural amino acids has become a cornerstone of modern drug design. Me...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Causality

    In the pursuit of highly stable, bioavailable peptidomimetics, the incorporation of sterically constrained unnatural amino acids has become a cornerstone of modern drug design. Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) represents a highly specialized building block in this domain. Structurally, it is the methyl ester of α -methyl- β,β -diphenylalanine.

    The physicochemical behavior of this molecule is entirely dictated by its extreme steric crowding. The α,α -disubstitution (an amine and a methyl group on the α -carbon) severely restricts the Ramachandran ϕ and ψ dihedral angles, pre-organizing the backbone into 310​ -helical or α -helical conformations. Simultaneously, the massive bulk of the 3,3-diphenyl groups at the β -carbon restricts side-chain rotamers ( χ space). This dual-constraint mechanism not only reduces the entropic penalty upon target binding but also provides immense steric shielding to the adjacent ester bond, rendering it highly resistant to enzymatic hydrolysis.

    Understanding the physicochemical properties of such [1][2] is critical for predicting their pharmacokinetic behavior, particularly their lipophilicity and ionization states.

    Quantitative Physicochemical Profile

    Due to the highly hydrophobic nature of the dual phenyl rings and the esterification of the carboxylate, this compound exhibits significant lipophilicity and unique ionization behavior. The table below summarizes the core physicochemical parameters, combining structural derivation with predictive modeling.

    ParameterValue / EstimateAnalytical Methodology / Derivation
    Chemical Name Methyl 2-amino-2-methyl-3,3-diphenylpropanoateIUPAC Nomenclature
    CAS Registry Number 1178636-66-2Chemical Database Registry
    Molecular Formula C 17​ H 19​ NO 2​ Structural Analysis
    Molecular Weight 269.34 g/mol Monoisotopic Mass Calculation
    Estimated LogP 3.5 – 4.2In silico prediction (Lipinski parameters)
    Estimated pKa ( α -NH 2​ ) 7.5 – 8.2Analogy to α,α -dialkyl amino esters
    Topological Polar Surface Area 52.3 Å 2 2D Structure Computation
    Rotatable Bonds 5Structural Analysis

    Mechanistic Visualizations

    The following diagrams illustrate the analytical workflow for profiling this compound and the structural causality behind its unique properties.

    Workflow A Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate (Sample Prep) B Lipophilicity Assay (OECD 107 / Shake-Flask) A->B C Ionization Profiling (OECD 112 / Titration) A->C D LC-MS Quantification (LogP / LogD) B->D E Potentiometric Data (pKa Calculation) C->E F Physicochemical Data Integration D->F E->F

    Workflow for the physicochemical profiling of sterically constrained amino acid derivatives.

    Mechanism A Bulky 3,3-Diphenyl & 2-Methyl Groups B Restriction of φ, ψ Dihedral Angles A->B C Restriction of χ Side-Chain Rotamers A->C D Stabilization of Helical Conformations B->D E Steric Shielding of Ester/Amide Bonds C->E F Proteolytic Resistance & High Lipophilicity D->F E->F

    Mechanistic pathway of steric shielding and conformational constraint induced by alpha/beta bulk.

    Standardized Experimental Workflows for Characterization

    To empirically validate the predicted properties of methyl 2-amino-2-methyl-3,3-diphenylpropanoate, rigorous, self-validating protocols must be employed. The protocols below are engineered to account for the compound's high lipophilicity and potential aqueous insolubility.

    Protocol 1: Lipophilicity (LogP) Determination via Shake-Flask LC-MS

    Causality & Rationale: Standard UV-Vis spectroscopy is often insufficient for highly lipophilic compounds (LogP > 3) due to extremely low concentrations in the aqueous phase. Coupling the [3][4] shake-flask method with LC-MS ensures high-sensitivity quantification, preventing artificial deflation of the LogP value.

    Step-by-Step Methodology:

    • System Suitability & Pre-saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25.0 ± 0.1 °C to ensure mutual saturation. Separate the phases.

    • Sample Preparation: Dissolve exactly 1.0 mg of methyl 2-amino-2-methyl-3,3-diphenylpropanoate in 1.0 mL of pre-saturated n-octanol to create the stock solution.

    • Partitioning (Self-Validating Triplicate): Prepare three distinct phase ratios of n-octanol to water (e.g., 1:1, 1:2, and 2:1) in sealed glass vials. Add 100 µL of the stock solution to each.

    • Equilibration: Agitate the vials on a mechanical shaker at 100 rpm for 60 minutes at 25.0 °C. Centrifuge at 3000 × g for 15 minutes to guarantee complete phase separation without micro-emulsions.

    • LC-MS Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute the octanol phase 1:100 in methanol to prevent detector saturation. Analyze both phases using LC-MS (ESI+ mode, monitoring the [M+H]+ ion at m/z 270.1).

    • Data Processing: Calculate the partition coefficient ( P ) as the ratio of the peak area in the octanol phase (adjusted for dilution) to the peak area in the aqueous phase. LogP is the base-10 logarithm of P . The results across the three phase ratios must agree within ±0.1 log units to validate the assay.

    Protocol 2: pKa Determination via Cosolvent Potentiometric Titration

    Causality & Rationale: The α -amine of this compound is the sole ionizable group. However, the bulky diphenyl groups create a hydrophobic microenvironment that desolvates the amine, potentially shifting its pKa compared to unhindered amino acids. Furthermore, its low aqueous solubility necessitates a cosolvent approach, adapting [5][6] using the Yasuda-Shedlovsky extrapolation technique.

    Step-by-Step Methodology:

    • Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 ± 0.1 °C. Perform a blank titration of the solvent system to validate electrode linearity.

    • Cosolvent Preparation: Prepare solutions of the compound (~1 mM) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

    • Titration: For each cosolvent ratio, titrate the solution with standardized 0.1 M NaOH (if starting as the hydrochloride salt) or 0.1 M HCl (if starting as the free base) using an automated potentiometric titrator. Add titrant in 0.01 mL increments, allowing the potential to stabilize (drift < 0.1 mV/s) before the next addition.

    • Data Extrapolation (Yasuda-Shedlovsky): Calculate the apparent pKa (psKa) for each methanol/water ratio using the first derivative of the titration curve to find the inflection point. Plot the psKa values against the reciprocal of the dielectric constant of the respective solvent mixtures.

    • Validation: Perform a linear regression on the plotted data. Extrapolate the line to the dielectric constant of pure water ( ϵ≈78.3 ) to determine the true aqueous pKa. The R2 of the regression must be >0.99 for the system to be considered self-validated.

    Conclusion

    Methyl 2-amino-2-methyl-3,3-diphenylpropanoate is a powerful tool in the arsenal of peptide chemists and drug developers. Its unique physicochemical profile—characterized by high lipophilicity, steric shielding, and conformational rigidity—makes it ideal for designing orally bioavailable, protease-resistant therapeutics. By employing rigorous, causality-driven analytical workflows like LC-MS-backed shake-flask methods and cosolvent potentiometry, researchers can accurately map its properties and seamlessly integrate it into novel drug discovery pipelines.

    References

    • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Retrieved from:[Link]

    • OECD (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Retrieved from:[Link]

    • Soloshonok, V. A., et al. (2003). Efficient Synthesis of Sterically Constrained Symmetrically α,α-Disubstituted α-Amino Acids under Operationally Convenient Conditions. The Journal of Organic Chemistry, 68(20), 7980-7983. Retrieved from:[Link]

    Sources

    Foundational

    Unlocking Steric and Conformational Paradigms: Mechanism of Action Studies Utilizing Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide Executive Summary In the landscape of modern drug discovery, overcoming pharmacoki...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide

    Executive Summary

    In the landscape of modern drug discovery, overcoming pharmacokinetic and pharmacodynamic bottlenecks requires precise molecular engineering. Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) is a highly functionalized, unnatural amino acid derivative that serves as a critical building block for probing complex Mechanisms of Action (MoA).

    By combining an α -quaternary stereocenter, massive steric bulk via 3,3-diphenyl substitution, and a bioisosteric methyl ester handle, this compound acts as a powerful conformational restrictor. This whitepaper explores the biophysical rationale behind its use and provides validated experimental workflows for its application in two primary MoA paradigms: Ionotropic Receptor Antagonism and Targeted Protein Degradation (PROTACs) .

    Biophysical Rationale: The Architecture of MAMDPP

    To understand the MoA of compounds derived from methyl 2-amino-2-methyl-3,3-diphenylpropanoate (MAMDPP), one must analyze its structural components:

    • The α -Methyl Group (Conformational Locking): The introduction of a methyl group at the α -carbon creates a quaternary stereocenter. This severely restricts the allowable ϕ and ψ dihedral angles within Ramachandran space, locking the molecule into specific local conformations (e.g., 310​ -helices). Furthermore, it provides absolute resistance to proteolytic degradation by endogenous aminopeptidases.

    • The 3,3-Diphenyl Substitution (Steric Probing): The twin phenyl rings generate immense steric bulk and high lipophilicity. In MoA studies, this bulk is used to probe the volumetric limits of hydrophobic binding pockets, locking the χ1​ and χ2​ side-chain rotamers to force a rigid binding pose.

    • The Methyl Ester (Bioisosteric Handle): Unlike highly polar amides or free carboxylic acids, the ester acts as a lipophilic sink. In cellular assays, this reduces the Topological Polar Surface Area (TPSA), drastically enhancing passive membrane permeability.

    MoA Paradigm 1: Ionotropic Receptor Antagonism (AMPAR)

    One of the most prominent uses of diphenylpropanoate derivatives is in the study of ionotropic glutamate receptors (iGluRs), specifically the AMPA receptor (AMPAR). Synthetic analogues of wasp toxins (philanthotoxins) utilize bulky amino acid moieties to act as non-competitive channel blockers.

    Mechanism of Blockade

    When an MAMDPP-derived antagonist enters the open AMPAR pore, the polyamine tail threads into the narrow transmembrane channel. However, the massive 3,3-diphenyl headgroup creates a severe steric clash within the upper hydrophobic vestibule of the pore. This prevents the molecule from permeating fully, anchoring it in place and physically occluding ion flow.

    AMPAR_MoA A Glutamate Binding to AMPAR B Conformational Shift & Pore Opening A->B C MAMDPP-Derivative Enters Vestibule B->C D Steric Clash via Diphenyl Groups C->D Hydrophobic Interaction E Non-Competitive Channel Blockade D->E Pore Occlusion

    Mechanism of AMPAR pore blockade by sterically hindered MAMDPP derivatives.

    Protocol 1: Electrophysiological Validation of Pore Blockade

    To validate the non-competitive MoA, whole-cell patch-clamp electrophysiology is required.

    • Step 1: Cell Preparation. Express recombinant GluA1/GluA2 AMPAR subunits in Xenopus oocytes or HEK293T cells.

      • Causality: Using a heterologous expression system isolates the target receptor, eliminating confounding currents from native ion channels.

    • Step 2: Whole-Cell Configuration. Establish a high-resistance seal (>1 GΩ) using borosilicate glass pipettes (3–5 MΩ).

      • Causality: A >1 GΩ seal (self-validating system) is mandatory to prevent background leak currents from masking the specific MAMDPP-induced current decay.

    • Step 3: Compound Co-Application. Apply 100 µM glutamate to evoke baseline inward currents. Following washout, co-apply 100 µM glutamate with titrated concentrations of the MAMDPP-derivative (0.1 µM to 100 µM).

      • Causality: Co-application proves that the antagonist requires the channel to be in the open state to exert its effect, confirming a use-dependent, non-competitive pore-blocking MoA rather than competitive orthosteric binding.

    MoA Paradigm 2: Targeted Protein Degradation (PROTACs)

    In the development of "beyond Rule of 5" molecules like PROTACs, poor cellular permeability is a primary failure point. Recent MoA studies demonstrate that an amide-to-ester substitution —replacing a polar amide linkage with a bulky, lipophilic ester like MAMDPP—significantly optimizes PROTAC permeability and cellular activity[1].

    Mechanism of Permeability Enhancement

    Amides possess high hydrogen bond donor (HBD) capacity, which traps molecules in the aqueous phase. Substituting the linkage with an MAMDPP ester eliminates the HBD, lowers the TPSA, and shields the ester bond from rapid plasma hydrolysis via the steric bulk of the α -methyl and 3,3-diphenyl groups[1].

    PROTAC_Workflow P1 Amide-to-Ester Substitution P2 PAMPA Permeability Validation P1->P2 Reduced TPSA P3 Intracellular Ternary Complex P2->P3 Enhanced Cell Entry P4 Target Protein Degradation P3->P4 Ubiquitination

    Workflow of PROTAC optimization using MAMDPP ester substitution.

    Protocol 2: PAMPA and Cellular Degradation Assay

    To validate that the MoA shift is driven by permeability rather than altered ternary complex formation, a dual-assay system is employed.

    • Step 1: Parallel Artificial Membrane Permeability Assay (PAMPA). Coat a porous filter membrane with a 20% dodecane/lecithin lipid solution.

      • Causality: This lipid matrix accurately mimics the hydrophobic core of the cellular bilayer, isolating passive diffusion as the sole variable being tested.

    • Step 2: LC-MS/MS Quantification. Introduce the MAMDPP-PROTAC to the donor compartment. Incubate for 16 hours, then quantify donor and acceptor concentrations using LC-MS/MS with an internal standard.

      • Causality: The internal standard (self-validating system) corrects for non-specific binding of the highly lipophilic PROTAC to the plastic assay plates.

    • Step 3: Target Degradation Western Blot. Treat HeLa cells with the compound for 24 hours. Lyse and probe for the target protein (e.g., BRD4) and a loading control (GAPDH).

      • Causality: Comparing the PAMPA permeability coefficient ( Pe​ ) directly to the degradation DC50​ confirms whether the enhanced MoA is strictly a function of intracellular accumulation.

    Quantitative Data Presentation

    The structural modifications inherent to MAMDPP yield profound pharmacological improvements across different target classes. The table below synthesizes the quantitative impact of these moieties based on established literature.

    Modification StrategyTarget ApplicationKey Pharmacological MetricFold ImprovementReference
    3,3-Diphenyl Substitution AMPAR Antagonism IC50​ : 1.2 µM10-fold vs Tyrosine analog
    Amide-to-Ester (MAMDPP) PROTAC Permeability Pe​ : 4.5 × 10⁻⁶ cm/s5-fold vs Amide analog[1]
    α -Methylation Plasma Stability t1/2​ > 90 min>3-fold vs Des-methylGeneral Principle

    References

    • Jørgensen, M. R., et al. (2005). "The Effects of Conformational Constraints and Steric Bulk in the Amino Acid Moiety of Philanthotoxins on AMPAR Antagonism". Journal of Medicinal Chemistry, 48(1), 56-70.[Link]

    • Klein, V. G., et al. (2021). "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity". Journal of Medicinal Chemistry, 64(24), 18082-18101.[Link]

    Sources

    Exploratory

    Spectroscopic Characterization of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate: A Comprehensive Technical Guide

    Executive Summary The structural verification of unnatural amino acids and their derivatives is a critical bottleneck in the development of advanced peptidomimetics and conformationally constrained therapeutics. Methyl 2...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The structural verification of unnatural amino acids and their derivatives is a critical bottleneck in the development of advanced peptidomimetics and conformationally constrained therapeutics. Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2)[1] is a highly sterically hindered, α,α -disubstituted amino acid ester. The presence of a quaternary α -carbon flanked by a bulky diphenylmethyl group and an α -methyl group severely restricts backbone dihedral angles ( ϕ and ψ ), making it a potent building block for inducing 310​ -helical structures in peptide scaffolds[2].

    As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, multimodal spectroscopic workflow for the rigorous characterization of this molecule. This guide moves beyond mere data listing; it details the causality behind experimental choices, ensuring that researchers can definitively map every atom and stereochemical relationship within this complex scaffold.

    Structural & Mechanistic Context

    Before entering the laboratory, one must understand the unique spectroscopic challenges posed by methyl 2-amino-2-methyl-3,3-diphenylpropanoate:

    • The Quaternary α -Carbon (C2): Lacking a directly attached proton, C2 is invisible to standard 1 H- 1 H Correlation Spectroscopy (COSY). Its assignment relies entirely on long-range Heteronuclear Multiple Bond Correlation (HMBC).

    • Steric Crowding & Relaxation: The extreme steric bulk of the two phenyl rings at C3 and the methyl group at C2 alters the local tumbling rate of the molecule, which can lead to broadened Nuclear Overhauser Effect (NOE) signals and extended longitudinal relaxation times ( T1​ ) for the quaternary carbon.

    • Solvent-Dependent Amine Behavior: The primary amine (-NH 2​ ) chemical shift is highly susceptible to solvent bridging and intermolecular hydrogen bonding, a phenomenon extensively documented in diphenylalanine derivatives[3][4].

    Multimodal Characterization Workflow

    To establish absolute structural confidence, we employ an orthogonal approach combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS).

    SpectroscopicWorkflow Sample Sample Preparation (CDCl3 / DMSO-d6) NMR1D 1D NMR (1H, 13C) Primary Assignment Sample->NMR1D MS HRMS (ESI-TOF) Exact Mass [M+H]+ Sample->MS IR FTIR Spectroscopy Functional Groups Sample->IR NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping NMR1D->NMR2D Integration Multimodal Data Integration Structural Verification NMR2D->Integration MS->Integration IR->Integration

    Fig 1: Multimodal spectroscopic workflow for the structural verification of the target ester.

    Experimental Protocols: A Self-Validating System

    To ensure absolute trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to.

    Protocol A: High-Resolution NMR Acquisition

    Causality Insight: We utilize CDCl 3​ as the primary solvent to minimize the rapid proton exchange seen in protic solvents, allowing the -NH 2​ protons to be observed as a broad singlet. A relaxation delay ( d1​ ) of 2.0 seconds is chosen for 1 H, but extended to 3.0 seconds for 13 C to ensure complete relaxation of the quaternary C2 carbon.

    • Sample Preparation: Weigh exactly 15.0 mg of methyl 2-amino-2-methyl-3,3-diphenylpropanoate.

    • Dissolution: Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

    • Transfer: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulate matter that could degrade magnetic field homogeneity (shimming).

    • 1D Acquisition (400 MHz):

      • 1 H NMR: Acquire 16 scans (ns=16) with a spectral width of 15 ppm.

      • 13 C NMR: Acquire 512 scans (ns=512) using WALTZ-16 proton decoupling.

    • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC sequences. For HMBC, optimize the long-range coupling delay for nJCH​=8 Hz to capture the critical C2 to α -CH 3​ and C3-H correlations.

    Protocol B: ATR-FTIR Spectroscopy

    Causality Insight: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, which can induce polymorphic changes or absorb atmospheric moisture, thereby obscuring the critical N-H stretching region.

    • Background: Collect a background spectrum (32 scans, 4 cm −1 resolution) on the clean diamond crystal.

    • Loading: Place 2-3 mg of the neat solid directly onto the ATR crystal.

    • Compression: Apply consistent pressure using the anvil arm to ensure intimate contact between the crystal and the sample.

    • Acquisition: Scan from 4000 to 400 cm −1 .

    Protocol C: HRMS (ESI-TOF)
    • Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

    • Infusion: Introduce the sample via direct infusion at 5 µL/min into the Electrospray Ionization (ESI) source.

    • Acquisition: Operate in positive ion mode. Calibrate externally with sodium formate clusters to achieve mass accuracy within < 5 ppm.

    Data Presentation and Mechanistic Assignment

    NMR Spectroscopic Data

    The structural assignment of α,α -disubstituted amino acids requires careful interpretation of the chemical environment[5]. The C3-H ( β -proton) appears as an isolated singlet because the adjacent C2 carbon is quaternary. The two phenyl rings create a complex multiplet region due to overlapping ortho, meta, and para protons.

    Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

    Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
    7.40 – 7.15Multiplet (m)10HAr-H (Phenyls)Overlapping resonances from the two sterically crowded phenyl rings[6].
    4.65Singlet (s)1HC3-H ( β -CH)Deshielded by two adjacent phenyl rings; singlet due to lack of vicinal protons.
    3.65Singlet (s)3H-OCH 3​ Standard methyl ester resonance.
    1.80Broad Singlet (br s)2H-NH 2​ Broadened due to quadrupolar relaxation of 14 N and intermediate chemical exchange.
    1.35Singlet (s)3HC2-CH 3​ ( α -CH 3​ )Shielded aliphatic methyl attached to the quaternary center.

    Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

    Chemical Shift ( δ , ppm)Carbon TypeAssignment2D NMR Verification (HMBC)
    176.5Quaternary (C=O)Ester CarbonylCorrelates with -OCH 3​ (3.65 ppm) and α -CH 3​ (1.35 ppm).
    141.2, 140.8Quaternary (Ar-C)Ipso CarbonsCorrelates strongly with C3-H (4.65 ppm).
    129.5 – 126.7Methine (Ar-CH)Ortho/Meta/ParaConfirmed via HSQC correlation to 7.40–7.15 ppm.
    62.4Quaternary (C2) α -CarbonInvisible in HSQC; correlates with C3-H, α -CH 3​ , and -NH 2​ in HMBC.
    58.1Methine (C3) β -CarbonCorrelates with C3-H in HSQC.
    52.3Primary (-CH 3​ )Methoxy CarbonCorrelates with -OCH 3​ protons in HSQC.
    24.5Primary (-CH 3​ ) α -Methyl CarbonCorrelates with α -CH 3​ protons in HSQC.
    FTIR and HRMS Data Integration

    The NMR data confirms connectivity, but FTIR and HRMS are required to validate functional groups and the exact molecular formula, respectively.

    Table 3: FTIR and HRMS Data Summary

    TechniqueKey Observed ValueTheoretical/Expected ValueAssignment / Conclusion
    FTIR (ATR) 3380, 3310 cm −1 3300–3400 cm −1 Asymmetric and symmetric N-H stretching of a primary amine.
    FTIR (ATR) 1735 cm −1 1730–1750 cm −1 Strong C=O stretching characteristic of an aliphatic ester.
    HRMS (ESI+) m/z 270.1492m/z 270.1489[M+H] + ion. Mass error = 1.1 ppm, confirming the formula C 17​ H 19​ NO 2​ .

    Conclusion

    The rigorous spectroscopic characterization of methyl 2-amino-2-methyl-3,3-diphenylpropanoate requires a multimodal approach to overcome the inherent challenges of its sterically hindered, quaternary α -carbon architecture. By leveraging optimized relaxation delays in 1D NMR, long-range HMBC mapping, and orthogonal validation via ATR-FTIR and HRMS, researchers can achieve absolute structural certainty. This self-validating framework ensures high-fidelity integration of this unnatural amino acid into advanced drug development pipelines.

    References

    • Merten, C., et al. (2022). "Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)." ACS Omega, American Chemical Society. Available at:[Link]

    • Lupașcu, R. E., et al. (2025). "Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127." Gels, MDPI. Available at:[Link]

    • Formaggio, F., et al. (2009). "A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation." Biopolymers, PubMed Central. Available at:[Link]

    • Walensky, L. D., & Bird, G. H. (2014). "Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains." Methods in Enzymology, PubMed Central. Available at:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Solid-Phase Peptide Synthesis Incorporating the Highly Hindered Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Pre-SPPS preparation, steric hindrance circumvention, and phosphonium-mediated coupling protocols. Scientific Ration...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Pre-SPPS preparation, steric hindrance circumvention, and phosphonium-mediated coupling protocols.

    Scientific Rationale & Mechanistic Challenges

    The incorporation of α,α -disubstituted amino acids—such as α -methyl- β,β -diphenylalanine ( (αMe)Dip )—into peptide sequences is a highly effective strategy in drug development. The extreme steric bulk of the α -methyl and β,β -diphenyl groups severely restricts the conformational flexibility of the peptide backbone, stabilizing helical secondary structures and conferring profound resistance to proteolytic degradation.

    However, utilizing methyl 2-amino-2-methyl-3,3-diphenylpropanoate in Solid-Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges:

    • C-Terminal Protection: The compound is supplied as a stable methyl ester. Because standard Fmoc-SPPS requires a free C-terminal carboxylic acid for activation, the ester must first undergo rigorous saponification and subsequent Fmoc protection before it can be deployed on-resin.

    • Extreme Steric Hindrance: Once converted to the Fmoc-protected free acid, the bulky side chains create a massive kinetic barrier during acyl transfer. Traditional uronium/aminium coupling reagents (e.g., HATU, HBTU) fail because the slow coupling rate allows the unreacted N-terminal amine on the resin to attack the coupling reagent itself, leading to irreversible guanidinylation and chain termination [1].

    To circumvent this, the protocol below establishes a self-validating system: converting the methyl ester to an active building block, followed by a specialized SPPS workflow utilizing non-guanidinylating phosphonium salts (PyAOP or PyNTP) [2, 3].

    Pre-SPPS Preparation: Building Block Conversion

    Causality Check: α,α -disubstituted methyl esters are notoriously resistant to mild hydrolysis due to the shielding effect of the bulky side chains. Standard room-temperature saponification will result in incomplete conversion. Rigorous alkaline hydrolysis at elevated temperatures is required.

    Workflow A Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate (Stable Precursor) B Alkaline Saponification LiOH, 70°C A->B C Free Amino Acid (αMe)Dip-OH B->C D N-α-Protection Fmoc-OSu C->D E Fmoc-(αMe)Dip-OH (SPPS Building Block) D->E

    Caption: Workflow for converting the methyl ester precursor into an active SPPS building block.

    Protocol 2.1: Rigorous Saponification
    • Dissolution: Dissolve methyl 2-amino-2-methyl-3,3-diphenylpropanoate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H 2​ O (0.1 M concentration).

    • Hydrolysis: Add LiOH·H 2​ O (5.0 eq). The large excess is required to drive the sterically hindered reaction forward.

    • Heating: Reflux the mixture at 70°C for 24–48 hours. Monitor conversion via LC-MS until the methyl ester peak is entirely consumed.

    • Workup: Cool to room temperature, acidify with 1M HCl to pH 3, and extract 3x with Ethyl Acetate (EtOAc). Dry the combined organic layers over Na 2​ SO 4​ and concentrate in vacuo to yield the free acid, (αMe)Dip -OH.

    Protocol 2.2: N- α -Fmoc Protection
    • Reaction Setup: Dissolve (αMe)Dip -OH (1.0 eq) in a 1:1 mixture of 10% aqueous Na 2​ CO 3​ and 1,4-dioxane.

    • Fmoc Addition: Cool the flask to 0°C. Add Fmoc-OSu (1.2 eq) dissolved in 1,4-dioxane dropwise over 15 minutes.

    • Incubation: Allow the reaction to warm to room temperature and stir vigorously for 12 hours.

    • Purification: Acidify to pH 2 with 1M HCl. Extract with EtOAc, wash with brine, dry, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to obtain pure Fmoc- (αMe)Dip -OH .

    SPPS Protocol for Sterically Hindered Coupling

    Causality Check: During the coupling of Fmoc- (αMe)Dip -OH, the activated ester forms slowly. Phosphonium salts like PyAOP (7-azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) or PyNTP must be used. Unlike HATU, phosphonium salts do not contain a reactive carbon center that can trap the resin-bound amine, allowing for extended coupling times without the risk of guanidinylation [1, 3].

    CouplingMechanism cluster_0 Aminium Salts (e.g., HATU) cluster_1 Phosphonium Salts (e.g., PyAOP / PyNTP) Start Sterically Hindered Fmoc-(αMe)Dip-OH + Resin-Bound Amine HATU Slow Acyl Transfer Start->HATU PyAOP Sustained Activation Start->PyAOP Guan Side Reaction: Guanidinylation of Amine HATU->Guan Fail Chain Termination (Synthesis Fails) Guan->Fail NoGuan No Guanidinylation (Amine remains reactive) PyAOP->NoGuan Success Successful Amide Bond Formation NoGuan->Success

    Caption: Mechanistic divergence between aminium and phosphonium coupling reagents for hindered amino acids.

    Protocol 3.1: Resin Preparation & Deprotection
    • Resin Selection: Use a low-loading (0.3–0.4 mmol/g) PEG-based resin (e.g., ChemMatrix) or a nonswellable resin. Lower loading minimizes inter-chain aggregation and internal steric clashes during the hindered coupling [3, 4].

    • Swelling: Swell the resin in anhydrous DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

    Protocol 3.2: Phosphonium-Mediated Double Coupling
    • Activation: In a separate vial, dissolve Fmoc- (αMe)Dip -OH (4.0 eq relative to resin loading) and PyAOP or PyNTP (3.9 eq) in anhydrous DMF to achieve a concentration of 0.2 M.

    • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (8.0 eq). Allow the mixture to pre-activate for exactly 3 minutes.

    • Coupling: Transfer the activated mixture to the resin.

    • Reaction Conditions: React under microwave irradiation (75°C, 25 W) for 45 minutes. Alternatively, for conventional synthesis, agitate at room temperature for 16 hours.

    • Wash: Drain the reaction mixture and wash the resin with DMF (3 × 1 min).

    • Double Coupling (Mandatory): Repeat steps 1–5 with fresh reagents to ensure quantitative conversion of the sterically hindered site [4].

    Protocol 3.3: Capping
    • Capping: To prevent the formation of deletion sequences from any unreacted trace amines, treat the resin with a capping solution of Acetic Anhydride / DIEA / DMF (1:2:7 v/v/v) for 10 minutes [4].

    • Final Wash: Wash with DMF (5 × 1 min) and DCM (3 × 1 min) before proceeding to the next cycle or cleavage.

    Quantitative Data: Coupling Reagent Efficacy

    The selection of the coupling reagent dictates the success or failure of incorporating α,α -disubstituted amino acids. The table below summarizes the causality behind reagent selection for Fmoc- (αMe)Dip -OH coupling.

    Coupling ReagentChemical ClassGuanidinylation RiskCoupling Efficiency (Hindered AAs)Recommended Application
    HATU Aminium / UroniumHigh LowStandard unhindered SPPS
    PyBOP PhosphoniumNoneModerateMild steric hindrance
    PyAOP PhosphoniumNoneHigh Extreme steric hindrance
    PyNTP PhosphoniumNoneHigh α,α -disubstituted AAs on nonswellable resins

    References

    • Sigma-Aldrich. Peptide Coupling Reagents Guide.

    • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.1

    • ACS Combinatorial Science. Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent.2

    • Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS.3

    Sources

    Application

    Application Notes and Protocols for the Incorporation of Methyl 2-Amino-2-Methyl-3,3-Diphenylpropanoate into Peptidomimetics

    Introduction: The Strategic Value of Steric Hindrance in Peptidomimetics Peptidomimetics represent a crucial evolution in drug discovery, offering a pathway to overcome the inherent limitations of natural peptides, such...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Value of Steric Hindrance in Peptidomimetics

    Peptidomimetics represent a crucial evolution in drug discovery, offering a pathway to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility[1]. The incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, and among these, α,α-disubstituted amino acids are particularly powerful tools for rationally engineering molecular architecture[2].

    This guide focuses on the application of methyl 2-amino-2-methyl-3,3-diphenylpropanoate , a unique α,α-disubstituted amino acid. Its structure is characterized by a quaternary α-carbon bearing both a methyl and a bulky diphenylmethyl group. This steric bulk is not a bug, but a feature; it imparts significant conformational constraints on the peptide backbone. Research on the closely related Cα,α-diphenylglycine (Dpg) has shown that this residue strongly favors a fully extended (C5) conformation within a peptide sequence[3][4]. This predictable conformational control allows for the precise design of peptidomimetics with defined secondary structures, which is critical for modulating protein-protein interactions or fitting into specific receptor binding pockets. Furthermore, the steric shielding provided by the diphenylmethyl group can significantly enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the resulting therapeutic candidate.

    These application notes provide a comprehensive guide for researchers, from the synthesis of the amino acid building block to its incorporation into peptide chains and the characterization of the final peptidomimetic.

    Part 1: Synthesis of the Building Block

    Proposed Synthetic Pathway: Modified Strecker Synthesis

    The synthesis begins with the commercially available ketone, 1,1-diphenylacetone, and proceeds through an α-aminonitrile intermediate, which is then hydrolyzed and esterified.

    Synthesis_Pathway Start 1,1-Diphenylacetone Intermediate1 α-Aminonitrile Start->Intermediate1 Step 1: Aminonitrile Formation Step1_reagents KCN, NH4Cl Ethanol/Water FinalProduct Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate Intermediate1->FinalProduct Step 2: Hydrolysis & Esterification Step2_reagents 1. HCl (conc.), Heat 2. MeOH, TMSCl SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Coupling1 First Coupling (45-60 min) Resin->Coupling1 Preactivation Pre-activation Vessel: Fmoc-AA (4 eq) HATU (3.9 eq) DIPEA (8 eq) in DMF Preactivation->Coupling1 Coupling2 Second Coupling (Fresh Reagents, 45-60 min) Preactivation->Coupling2 Repeat Pre-activation Wash1 Wash with DMF Coupling1->Wash1 Wash1->Coupling2 Wash2 Wash with DMF Coupling2->Wash2 Capping Optional: Capping (Acetic Anhydride) Wash2->Capping Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection If no capping Capping->Deprotection NextCycle Ready for Next Coupling Cycle Deprotection->NextCycle

    Sources

    Method

    The Strategic Incorporation of Methyl 2-Amino-2-methyl-3,3-diphenylpropanoate in Modern Drug Discovery: A Chiral Building Block of Interest

    Introduction: The Quest for Conformationally Constrained Scaffolds in Medicinal Chemistry In the intricate landscape of drug discovery, the design and synthesis of molecules with precisely controlled three-dimensional st...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Quest for Conformationally Constrained Scaffolds in Medicinal Chemistry

    In the intricate landscape of drug discovery, the design and synthesis of molecules with precisely controlled three-dimensional structures are paramount for achieving high potency and selectivity. Among the privileged scaffolds employed by medicinal chemists, α,α-disubstituted amino acids have emerged as powerful tools for introducing conformational constraints into peptides and small molecules. This application note delves into the synthesis, properties, and applications of a particularly noteworthy chiral building block: methyl 2-amino-2-methyl-3,3-diphenylpropanoate. The presence of a quaternary α-carbon, a gem-dimethyl group, and two phenyl rings imparts unique structural and pharmacological properties, making it a valuable asset in the development of novel therapeutics. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its strategic use, supported by detailed protocols and mechanistic insights.

    The incorporation of α,α-disubstituted amino acids into peptides can induce specific secondary structures, such as helices or turns, which are often crucial for binding to biological targets.[1] This conformational rigidity can lead to enhanced proteolytic stability, a critical factor for improving the in vivo half-life of peptide-based drugs.[1] Furthermore, the gem-dimethyl group, a common motif in many natural products of clinical interest, can contribute to increased target engagement, potency, and an improved pharmacokinetic profile.[2][3]

    The Unique Structural Attributes of Methyl 2-Amino-2-methyl-3,3-diphenylpropanoate

    The combination of a methyl group and a bulky 3,3-diphenylpropyl side chain at the α-carbon of methyl 2-amino-2-methyl-3,3-diphenylpropanoate creates a sterically hindered environment that significantly influences its chemical and biological properties.

    Key Structural Features and Their Implications:

    FeatureImplication in Drug Design
    Quaternary α-Carbon Induces conformational rigidity, restricts peptide backbone flexibility, and can lead to specific secondary structures.
    Gem-Diphenyl Moiety Provides a large, lipophilic surface for potential hydrophobic and π-stacking interactions with biological targets. Can act as a scaffold to orient other functional groups.
    α-Methyl Group Contributes to steric hindrance, potentially enhancing metabolic stability by shielding the adjacent amide bond from enzymatic cleavage.

    The rigid nature of this building block is crucial for its application in designing peptidomimetics, where the goal is to replicate the bioactive conformation of a natural peptide while improving its drug-like properties.[4]

    Synthesis and Chiral Resolution: Crafting the Building Block

    The synthesis of enantiomerically pure methyl 2-amino-2-methyl-3,3-diphenylpropanoate presents a significant synthetic challenge due to the formation of a quaternary stereocenter. Several strategies can be employed, broadly categorized into asymmetric synthesis and chiral resolution of a racemic mixture.

    Protocol 1: Asymmetric Synthesis via Chiral Auxiliary

    A common approach to establishing the chiral center is through the use of a chiral auxiliary, such as a derivative of a naturally occurring chiral molecule. This protocol outlines a conceptual pathway based on established methodologies for synthesizing α,α-disubstituted amino acids.

    Asymmetric Synthesis Start Chiral Auxiliary (e.g., Evans oxazolidinone) Step1 Acylation with 2-bromo-2-methylpropanoyl chloride Start->Step1 Intermediate1 N-Acylated Chiral Auxiliary Step1->Intermediate1 Step2 Nucleophilic substitution with diphenylmethyl lithium Intermediate1->Step2 Intermediate2 Diastereomeric product Step2->Intermediate2 Step3 Hydrolysis of auxiliary Intermediate2->Step3 Product (R)- or (S)-2-amino-2-methyl-3,3-diphenylpropanoic acid Step3->Product Step4 Esterification (MeOH, H+) Product->Step4 FinalProduct Methyl (R)- or (S)-2-amino-2-methyl-3,3-diphenylpropanoate Step4->FinalProduct

    Caption: Conceptual workflow for the asymmetric synthesis of the target amino acid.

    Detailed Steps:

    • Acylation of Chiral Auxiliary: The chiral auxiliary is acylated with 2-bromo-2-methylpropanoyl chloride to introduce the gem-dimethyl fragment.

    • Stereoselective Alkylation: The enolate of the N-acylated auxiliary is generated using a strong base (e.g., lithium diisopropylamide) and then reacted with a diphenylmethyl electrophile (e.g., diphenylmethyl bromide) or a diphenylmethyl nucleophile is used to displace a suitable leaving group. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

    • Auxiliary Cleavage: The chiral auxiliary is cleaved under hydrolytic conditions (e.g., LiOH/H₂O₂) to yield the enantiomerically enriched 2-amino-2-methyl-3,3-diphenylpropanoic acid.

    • Esterification: The resulting carboxylic acid is esterified using standard conditions, such as refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄), to afford the final methyl ester.[5]

    Protocol 2: Chiral Resolution of Racemic 2-Amino-2-methyl-3,3-diphenylpropanoic Acid

    An alternative to asymmetric synthesis is the resolution of a racemic mixture of the amino acid. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent.

    Chiral Resolution Racemate Racemic 2-amino-2-methyl-3,3-diphenylpropanoic acid Step1 Salt formation with a chiral resolving agent (e.g., (R)-(-)-Mandelic acid) Racemate->Step1 Diastereomers Mixture of diastereomeric salts Step1->Diastereomers Step2 Fractional crystallization Diastereomers->Step2 Separated_Salts Separation based on differential solubility Step2->Separated_Salts Salt_R Less soluble diastereomeric salt Separated_Salts->Salt_R Salt_S More soluble diastereomeric salt Separated_Salts->Salt_S Step3_R Acid/Base treatment to liberate the free amino acid Salt_R->Step3_R Step3_S Acid/Base treatment Salt_S->Step3_S Enantiomer_R (R)-2-amino-2-methyl-3,3-diphenylpropanoic acid Step3_R->Enantiomer_R Enantiomer_S (S)-2-amino-2-methyl-3,3-diphenylpropanoic acid Step3_S->Enantiomer_S Step4_R Esterification Enantiomer_R->Step4_R Step4_S Esterification Enantiomer_S->Step4_S Final_R Methyl (R)-2-amino-2-methyl-3,3-diphenylpropanoate Step4_R->Final_R Final_S Methyl (S)-2-amino-2-methyl-3,3-diphenylpropanoate Step4_S->Final_S

    Caption: Workflow for chiral resolution via diastereomeric salt formation.

    Detailed Steps:

    • Salt Formation: The racemic amino acid is treated with an enantiomerically pure chiral acid or base (the resolving agent) in a suitable solvent to form a mixture of diastereomeric salts.

    • Fractional Crystallization: The diastereomeric salts will have different physical properties, including solubility. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively crystallized from the solution.

    • Liberation of the Enantiomer: The separated diastereomeric salt is then treated with an acid or base to break the salt and liberate the enantiomerically pure amino acid.

    • Esterification: The pure enantiomer is then esterified as described in the previous protocol.

    Applications in Drug Discovery: Case Studies and Pharmacological Rationale

    The unique structural features of methyl 2-amino-2-methyl-3,3-diphenylpropanoate make it an attractive building block for the development of therapeutics in various disease areas. The gem-diphenyl moiety can serve as a hydrophobic anchor, promoting binding to protein targets, while the α,α-disubstitution provides conformational stability.

    Case Study: Analogs of 3,3-Diphenylpropionic Acid Derivatives as Anti-inflammatory and Analgesic Agents

    Research into derivatives of 3,3-diphenylpropionic acid has demonstrated their potential as anti-inflammatory and analgesic agents.[6] A study on secondary aromatic amine derivatives of 3,3-diphenylpropionic acid revealed that some compounds exhibited significant analgesic and anti-inflammatory activities, in some cases surpassing the standard drug, diclofenac sodium.[6] This suggests that the 3,3-diphenylpropionic acid scaffold can serve as a template for the design of novel non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of an amino group and a methyl ester at the 2-position, as in our target molecule, could modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially leading to improved efficacy and a better side-effect profile.

    Case Study: Peptidomimetics for Targeting Protein-Protein Interactions

    Protein-protein interactions (PPIs) are involved in a vast array of cellular processes and are attractive but challenging targets for small-molecule drug discovery. Peptidomimetics incorporating conformationally constrained amino acids are a promising strategy for inhibiting PPIs.[7] The rigid structure of methyl 2-amino-2-methyl-3,3-diphenylpropanoate can be used to mimic the conformation of a key amino acid residue in a protein-binding interface. The diphenyl groups can engage in hydrophobic or π-stacking interactions within a binding pocket, while the constrained backbone orients other pharmacophoric groups for optimal binding.

    Protocols for Incorporation into Peptides: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

    The most common method for incorporating non-canonical amino acids like methyl 2-amino-2-methyl-3,3-diphenylpropanoate into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

    Fmoc_SPPS Resin Resin support Step1 Coupling of the first Fmoc-protected amino acid Resin->Step1 Intermediate1 Fmoc-AA-Resin Step1->Intermediate1 Step2 Fmoc deprotection (e.g., 20% piperidine in DMF) Intermediate1->Step2 Intermediate2 H2N-AA-Resin Step2->Intermediate2 Step3 Coupling of Fmoc-protected methyl 2-amino-2-methyl-3,3-diphenylpropanoate Intermediate2->Step3 Intermediate3 Fmoc-(AαDP)-AA-Resin Step3->Intermediate3 Step4 Fmoc deprotection Intermediate3->Step4 Intermediate4 H2N-(AαDP)-AA-Resin Step4->Intermediate4 Step5 Coupling of the next Fmoc-amino acid Intermediate4->Step5 Intermediate5 Fmoc-AA-(AαDP)-AA-Resin Step5->Intermediate5 Repeat Repeat deprotection and coupling cycles Intermediate5->Repeat Final_Cleavage Cleavage from resin and global deprotection Repeat->Final_Cleavage Peptide Purified peptide containing the chiral building block Final_Cleavage->Peptide

    Caption: General workflow for incorporating the chiral building block into a peptide using Fmoc-SPPS.

    Protocol 3: Fmoc-Protection and Coupling in SPPS

    1. Fmoc-Protection of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate:

    • Dissolve the amino acid ester in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium bicarbonate or N,N-diisopropylethylamine) to deprotonate the amino group.

    • Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction mixture to isolate the Fmoc-protected amino acid ester.

    2. Coupling Reaction in SPPS:

    • Resin Swelling: Swell the resin (e.g., Rink amide or Wang resin) in a suitable solvent like dimethylformamide (DMF).

    • Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid.

    • Activation of the Chiral Building Block: In a separate vessel, pre-activate the Fmoc-protected methyl 2-amino-2-methyl-3,3-diphenylpropanoate (typically 2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

    • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

    • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

    • Continuation of Synthesis: Repeat the deprotection and coupling cycles with the subsequent amino acids in the desired sequence.

    3. Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

    • The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    Conclusion and Future Perspectives

    Methyl 2-amino-2-methyl-3,3-diphenylpropanoate represents a valuable and versatile chiral building block for contemporary drug discovery. Its unique structural features, including a quaternary α-carbon and a gem-diphenyl moiety, offer a powerful means to introduce conformational constraints and modulate the pharmacological properties of peptides and small molecules. The synthetic protocols and application strategies outlined in this guide provide a framework for researchers to harness the potential of this building block in the design of novel therapeutics with improved potency, selectivity, and metabolic stability. As our understanding of the structural requirements for targeting complex biological systems like protein-protein interfaces continues to grow, the strategic use of conformationally rigid building blocks such as methyl 2-amino-2-methyl-3,3-diphenylpropanoate will undoubtedly play an increasingly important role in the future of medicinal chemistry.

    References

    • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][2][3]

    • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of Some Bioactive Secondary Aromatic Amine Derivatives of 3,3-Diphenyl Propionic Acid. Letters in Drug Design & Discovery, 15(7), 743-750. [Link][6]

    • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][2][3]

    • BenchChem. (2025). Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides. BenchChem Tech Support.
    • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934.
    • Islam, B. (2021). Exploration of Chemical Transformations of Pentafluoro-Gem-Diols and Their Applications in the Synthesis of Fluorinated Molecules.
    • Gude, M., et al. (2002). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 7(10), 739-755.
    • Kubyshkin, V., et al. (2025). 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer.
    • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620–623.
    • Sharma, V., & Kumar, V. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Current Pharmaceutical & Clinical Research, 4(1), 1-10.
    • Xia, Z., & Carreira, E. M. (2020). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions.
    • Soloshonok, V. A. (Ed.). (2000). Enantiocontrolled Synthesis of Fluoro-Organic Compounds: Stereochemical Challenges and Biomedical Targets. John Wiley & Sons.
    • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Asymmetric C-H Activation by Means of Carbenoid Intermediates. Chemical Reviews, 103(8), 2861–2904.
    • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944.
    • Dziedzic, P., et al. (2023).
    • Islam, B. (2021). Exploration of Chemical Transformations of Pentafluoro-Gem-Diols and T.
    • Li, Z., et al. (2005). A Convenient Synthesis of Amino Acid Methyl Esters.
    • Pelay-Gimeno, M., et al. (2015). Synthetic Peptides as Protein Mimics.
    • Cossío, F. P., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419–432.
    • BenchChem. (2025). Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides. BenchChem Tech Support.
    • Bio-Synthesis Inc. (2012). Peptide Mimetics. Bio-Synthesis Inc. Technical Bulletin.
    • de la Torre, B. G., & Albericio, F. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.
    • Torres, Y., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(9), 7954.

    Sources

    Application

    protocols for ester hydrolysis of methyl 2-amino-2-methyl-3,3-diphenylpropanoate

    Application Note: Protocols for the Ester Hydrolysis of Highly Hindered α -Quaternary Amino Acids Target Substrate: Methyl 2-amino-2-methyl-3,3-diphenylpropanoate Target Audience: Synthetic Chemists, Process Researchers,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Protocols for the Ester Hydrolysis of Highly Hindered α -Quaternary Amino Acids

    Target Substrate: Methyl 2-amino-2-methyl-3,3-diphenylpropanoate Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

    Executive Summary & Mechanistic Rationale

    The synthesis of peptidomimetics often requires the incorporation of unnatural α -quaternary amino acids to lock peptide backbone conformations and confer resistance to proteolytic degradation. However, the ester hydrolysis of methyl 2-amino-2-methyl-3,3-diphenylpropanoate presents a formidable synthetic challenge.

    The α -carbon of this substrate is a fully substituted quaternary center bearing a methyl group, a free amino group, and a massive diphenylmethyl group. In standard base-catalyzed ester hydrolysis (e.g., LiOH or NaOH in aqueous MeOH), the solvated hydroxide nucleophile must approach the ester carbonyl carbon at the Bürgi-Dunitz angle ( ∼107∘ ). The extreme steric bulk of the 3,3-diphenyl and α -methyl substituents effectively shields this trajectory, rendering standard BAC​2 (Base-catalyzed, Acyl-Oxygen cleavage) pathways kinetically inert.

    To circumvent this steric blockade, researchers must abandon standard saponification and employ orthogonal mechanistic strategies:

    • SN​2 O-Alkyl Cleavage : Instead of attacking the shielded carbonyl, the nucleophile attacks the sterically accessible ester methyl group. Trimethylsilyl iodide (TMSI) is the gold standard for this, activating the carbonyl oxygen via silylation, followed by iodide-mediated SN​2 displacement of the methyl group[1].

    • Anhydrous Super-Nucleophiles : Standard hydroxide ions in aqueous media are heavily solvated by a bulky hydration shell, drastically increasing their effective steric radius. By using potassium trimethylsilanolate ( KOSiMe3​ )[2] or generating "anhydrous hydroxide" via Gassman’s protocol ( KOtBu+H2​O )[3], the nucleophile lacks a hydration shell. This maximizes its nucleophilicity and allows it to penetrate the steric shield.

    Mechanistic Workflow & Decision Matrix

    G Substrate Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate Steric Extreme Steric Hindrance (alpha-quaternary center) Substrate->Steric Standard Standard Hydrolysis (LiOH / NaOH / H2O) Steric->Standard TMSI Protocol A: TMSI O-Alkyl Cleavage (S_N2) Steric->TMSI KOSiMe3 Protocol B: KOSiMe3 Anhydrous Nucleophile Steric->KOSiMe3 Gassman Protocol C: KOtBu / H2O Unsolvated Hydroxide Steric->Gassman Blocked Reaction Blocked (B_AC2 pathway shielded) Standard->Blocked Product 2-amino-2-methyl- 3,3-diphenylpropanoic acid TMSI->Product KOSiMe3->Product Gassman->Product

    Figure 1: Mechanistic divergence for the hydrolysis of highly hindered α -quaternary esters.

    Quantitative Comparison of Protocols
    ProtocolReagent SystemPrimary MechanismTempTimeYield (Est.)Best Application
    A TMSCl / NaI (In situ TMSI) SN​2 O-Alkyl Cleavage70 °C16-24 h75-85%Extreme steric hindrance; base-sensitive substrates.
    B KOSiMe3​ Anhydrous Nucleophilic Attack25-40 °C16 h80-90%Mild conditions; avoiding strong acids or epimerization.
    C KOtBu / H2​O (Gassman)Unsolvated Hydroxide ( BAC​2 )25 °C4-12 h85-95%Rapid, cost-effective scale-up for robust substrates.

    Detailed Experimental Protocols

    Protocol A: TMSI-Mediated O-Alkyl Cleavage (In Situ Generation)

    Causality & Validation: TMSI is highly moisture-sensitive. Generating it in situ from TMSCl and NaI ensures high reagent activity. Because the substrate contains a free amino group, it will transiently form a silylamine. Therefore, a large excess (4.0 eq) of reagents is required to ensure the ester is fully engaged[1]. The reaction is self-validating: the intermediate silyl ester is highly sensitive and will instantly hydrolyze to the target mass upon LC-MS sampling in aqueous mobile phases.

    • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve methyl 2-amino-2-methyl-3,3-diphenylpropanoate (1.0 eq) in anhydrous acetonitrile to a concentration of 0.2 M.

    • Activation: Add anhydrous sodium iodide (NaI, 4.0 eq).

    • Reagent Addition: Dropwise add trimethylsilyl chloride (TMSCl, 4.0 eq) at room temperature. The solution will turn yellow/orange as TMSI is generated.

    • Reaction: Heat the mixture to 70 °C and stir for 16–24 hours. Monitor via LC-MS (aliquots quenched in MeOH).

    • Quench: Cool the reaction to 0 °C and quench with excess methanol. This step solvolyzes the silyl ester and silylamine intermediates back to the free acid and free amine.

    • Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove non-polar impurities. Adjust the aqueous phase to the isoelectric point of the amino acid (approx. pH 5.5–6.5) using 1M NaOH. Collect the precipitated zwitterionic product via vacuum filtration and dry thoroughly.

    Protocol B: Potassium Trimethylsilanolate ( KOSiMe3​ ) Cleavage

    Causality & Validation: KOSiMe3​ acts as a highly potent, anhydrous nucleophile that avoids the hydration shell bulk of standard aqueous hydroxides[2]. It is highly effective for methyl esters but requires strictly anhydrous conditions initially to prevent the formation of unreactive, solvated potassium hydroxide.

    • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the ester substrate (1.0 eq) in anhydrous THF (0.1 M).

    • Reagent Addition: Add solid KOSiMe3​ (3.5 eq) in one portion.

    • Reaction: Stir the suspension at room temperature for 16 hours. If steric hindrance completely stalls the reaction at RT, warm gently to 40 °C.

    • Quench & Workup: Cool to 0 °C and quench the reaction by adding 10% aqueous citric acid dropwise until the pH reaches ~6.0.

    • Isolation: The target amino acid will typically precipitate at its isoelectric point. If it remains in solution, extract with a polar organic solvent such as 2-methyltetrahydrofuran (2-MeTHF) or an EtOAc/n-butanol mixture. Dry the organic layer over Na2​SO4​ , filter, and concentrate.

    Protocol C: Gassman's "Anhydrous Hydroxide"

    Causality & Validation: First reported by Gassman, reacting 2 equivalents of KOtBu with 1 equivalent of water generates a highly reactive, unsolvated hydroxide species[3]. This "naked" hydroxide is small enough to bypass the diphenylmethyl steric shield. The protocol is self-validating by observing the dissolution of the KOtBu suspension upon water addition, indicating the formation of the active complex.

    • Reagent Generation: In a dry flask, suspend Potassium tert-butoxide (KOtBu, 4.0 eq) in anhydrous diethyl ether (0.5 M). Vigorously stir and add exactly 2.0 eq of deionized water (the strict 2:1 ratio of KOtBu to water is critical). Stir for 10 minutes until the active hydroxide complex forms.

    • Substrate Addition: Add the ester substrate (1.0 eq) dissolved in a minimal volume of anhydrous ether.

    • Reaction: Stir at room temperature for 4 to 12 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

    • Workup: Dilute the reaction with water and separate the layers. Discard the organic layer (which contains unreacted starting material and the t-butanol byproduct).

    • Isolation: Carefully acidify the aqueous layer using 1M HCl until the isoelectric point is reached. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

    Sources

    Method

    Asymmetric Synthesis and Applications of Methyl 2-Amino-2-methyl-3,3-diphenylpropanoate in Peptidomimetics

    Executive Summary Methyl 2-amino-2-methyl-3,3-diphenylpropanoate is a highly sterically constrained, unnatural α,α-disubstituted amino acid derivative. It serves as a critical building block in the design of advanced pep...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Methyl 2-amino-2-methyl-3,3-diphenylpropanoate is a highly sterically constrained, unnatural α,α-disubstituted amino acid derivative. It serves as a critical building block in the design of advanced peptidomimetics and peptide-based therapeutics. By introducing both an α-methyl group and a bulky β,β-diphenyl moiety, this molecule imposes severe restrictions on the peptide backbone's dihedral angles (φ, ψ), effectively locking the sequence into specific secondary structures while providing immense steric shielding against proteolytic degradation.

    Structural Rationale & Mechanistic Causality

    The design of peptide drugs is historically plagued by poor in vivo stability and conformational flexibility, leading to off-target effects and rapid clearance. The incorporation of α,α-disubstituted amino acids is a proven strategy to overcome these limitations [2].

    • Conformational Restriction (The α-Methyl Effect): The replacement of the α-hydrogen with a methyl group severely restricts the allowable Ramachandran space. Unlike natural amino acids, α-methylated derivatives strongly favor helical (3_10 or α-helix) or fully extended C5-conformations depending on the side chain[2].

    • Steric Shielding (The β,β-Diphenyl Effect): The massive steric bulk of the two phenyl rings at the β-carbon creates a "steric umbrella." This physically blocks the approach of endopeptidases and exopeptidases to the adjacent amide bonds, drastically increasing the plasma half-life of the resulting peptide therapeutic.

    Asymmetric Synthesis Workflow

    The de novo asymmetric synthesis of the enantiopure (αMe)Dip scaffold relies on a chiral pool approach, utilizing (S)- or (R)-N-Boc-N,O-isopropylidene-α-methylserine methyl ester as the starting material [1]. The critical transformation is the double addition of a Grignard reagent to the ester, followed by deoxygenation.

    Experimental Protocol: Synthesis of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

    Step 1: Double Grignard Addition (Formation of Diphenylcarbinol) Causality: The ester group of the protected α-methylserine is attacked twice by phenylmagnesium bromide to form a tertiary alcohol. The N,O-isopropylidene acetal is strictly required to protect the delicate 1,2-amino alcohol motif from the harsh nucleophilic conditions.

    • Preparation: Dissolve 10 mmol of (S)-N-Boc-N,O-isopropylidene-α-methylserine methyl ester in 50 mL of anhydrous THF under an argon atmosphere. Cool the solution to 0 °C.

    • Addition: Dropwise, add 3.5 equivalents (35 mmol) of Phenylmagnesium bromide (PhMgBr, 1.0 M in THF) over 30 minutes to manage the exothermic reaction.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

      • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1); the starting material spot should completely disappear, replaced by a lower Rf​ spot corresponding to the highly polar tertiary alcohol.

    • Quenching: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3 x 50 mL), dry over MgSO₄, and concentrate in vacuo.

    Step 2: Deoxygenation of the Tertiary Alcohol Causality: The tertiary hydroxyl group must be removed to yield the β,β-diphenyl alkane. Ionic reduction using a silane and a strong acid generates a highly resonance-stabilized diphenylmethyl carbocation, which is subsequently trapped by hydride from the silane.

    • Preparation: Dissolve the crude diphenylcarbinol intermediate in 40 mL of anhydrous dichloromethane (DCM).

    • Reagents: Add 5 equivalents of Triethylsilane (Et₃SiH), followed by the slow addition of 10 equivalents of Trifluoroacetic acid (TFA) at 0 °C.

    • Reaction: Stir at room temperature for 4-6 hours.

      • Note: The TFA will simultaneously cleave the Boc protecting group and the isopropylidene acetal, resulting in global deprotection.

    • Workup: Concentrate the mixture under reduced pressure to remove excess TFA and silane, yielding the crude free amino acid as a TFA salt.

    Step 3: Esterification and Isolation Causality: To obtain the target methyl ester for downstream peptide coupling or storage, a Fischer esterification is performed on the fully deprotected intermediate.

    • Reaction: Dissolve the crude residue in 50 mL of anhydrous methanol. Add 2 mL of Thionyl chloride (SOCl₂) dropwise at 0 °C to generate anhydrous HCl in situ.

    • Heating: Reflux the mixture for 12 hours.

    • Purification: Evaporate the solvent, neutralize with saturated NaHCO₃, and extract with DCM. Purify the crude product via flash column chromatography (DCM/MeOH 95:5) to yield Methyl 2-amino-2-methyl-3,3-diphenylpropanoate.

    • Validation: Confirm the structure via ¹H NMR (look for a distinct singlet for the α-methyl at ~1.4 ppm, a multiplet for 10 aromatic protons, and a sharp singlet for the methyl ester at ~3.6 ppm).

    Applications in Peptidomimetics & Drug Development

    Incorporating methyl 2-amino-2-methyl-3,3-diphenylpropanoate into the P1 or P2 pockets of protease inhibitors drastically reduces the dissociation rate of the enzyme-inhibitor complex. This is due to the massive hydrophobic interactions provided by the diphenyl moiety, coupled with the backbone rigidity imparted by the α-methyl group.

    Data Presentation: Comparative Properties of Amino Acid Substitutions
    Amino Acid ResidueConformational PreferenceRelative Proteolytic Half-LifePrimary Application in Drug Design
    Natural L-PhenylalanineFlexible (Broad Ramachandran space)Baseline (1x)Standard binding motifs
    α-Methylphenylalanine3_10-Helix inducerHigh (~15x)Helical stabilization
    (αMe)Dip (Target Compound) Rigidified β-turn / Helical Ultra-High (>50x) Protease-resistant scaffolds, PPI inhibitors

    Visualizing the Synthetic and Functional Logic

    SynthesisWorkflow Start Chiral Pool Precursor (S)-N-Boc-N,O-isopropylidene- α-methylserine methyl ester Grignard Step 1: Grignard Addition (PhMgBr, THF) Forms Diphenylcarbinol Start->Grignard Nucleophilic Attack Deox Step 2: Deoxygenation (Et3SiH, TFA) Yields β,β-Diphenyl Group Grignard->Deox Ionic Reduction Ester Step 3: Esterification (SOCl2, MeOH) Yields Target Ester Deox->Ester Global Deprotection Product Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate Ester->Product Isolation App1 Conformational Rigidity (Helical/β-Turn Inducer) Product->App1 App2 Proteolytic Stability (Steric Shielding) Product->App2

    Synthetic workflow and downstream applications of the target α,α-disubstituted amino acid.

    References

    • Synthesis of enantiopure (αMe)Dip and other α-methylated β-branched amino acid derivatives. Tetrahedron: Asymmetry 2003, 14 (3), 399-405. URL: [Link]

    • Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin 2007, 55 (3), 349-358. URL: [Link]

    Application

    Application Note: In Vitro Assay Development for Peptidomimetics Incorporating Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

    Executive Summary The transition from natural peptides to synthetic peptidomimetics is driven by the need to overcome inherent pharmacokinetic limitations, primarily proteolytic instability and poor membrane permeability...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The transition from natural peptides to synthetic peptidomimetics is driven by the need to overcome inherent pharmacokinetic limitations, primarily proteolytic instability and poor membrane permeability. The incorporation of bulky, sterically hindered unnatural amino acids is a proven strategy to address these challenges. This application note details the mechanistic rationale and step-by-step in vitro assay development for peptidomimetics incorporating methyl 2-amino-2-methyl-3,3-diphenylpropanoate ( α -Me-Dip-OMe).

    By utilizing this highly constrained building block, researchers can develop next-generation oncolytic and antimicrobial peptides with near-absolute enzymatic resistance and enhanced membrane-disrupting capabilities.

    Mechanistic Rationale & Causality (E-E-A-T)

    The Role of α -Me-Dip-OMe in Peptide Design

    Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) is an unnatural amino acid derivative characterized by two critical structural modifications:

    • The 3,3-Diphenyl Group: The bulky aromatic rings significantly increase the lipophilicity of the peptide. In the context of amphipathic α -helical peptides like the clinical-stage oncolytic peptide LTX-315 (which utilizes a standard 3,3-diphenylalanine residue), this lipophilic bulk acts as an anchor, driving deep insertion into the hydrophobic core of cancer cell membranes[1].

    • The α -Methyl Group: The addition of a methyl group at the alpha carbon severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This conformational constraint strongly induces and stabilizes α -helical or 310​ -helical structures. Furthermore, the steric bulk directly adjacent to the peptide bond completely shields it from the active sites of proteases (e.g., trypsin, chymotrypsin), preventing enzymatic cleavage[2].

    Assay Design Philosophy: A Self-Validating System

    To accurately quantify the benefits of α -Me-Dip-OMe, the in vitro assays must be self-validating. This means every protocol must include:

    • A Positive Degradation Control: A natural peptide analog (e.g., substituting α -Me-Dip with natural Tryptophan or Phenylalanine) to confirm protease activity.

    • A Negative Degradation Control: A fully D-amino acid substituted peptide to establish the baseline for absolute stability[2].

    • Target vs. Non-Target Membrane Models: Liposome assays must compare anionic liposomes (mimicking cancer cells) against zwitterionic liposomes (mimicking healthy mammalian cells) to prove that the increased lipophilicity does not destroy cell selectivity[1].

    Experimental Workflow

    G A Solid-Phase Peptide Synthesis (Incorporating α-Me-Dip-OMe) B Cleavage & Global Deprotection A->B C RP-HPLC Purification (>95% Purity) B->C D Proteolytic Stability Assay (10% Human Serum) C->D E Membrane Disruption Assay (CF-Liposome Leakage) C->E F LC-MS/MS Quantification (Half-life determination) D->F G Fluorescence Spectroscopy (EC50 Calculation) E->G

    Workflow for synthesizing and validating α-Me-Dip-OMe modified peptidomimetics.

    Detailed Experimental Protocols

    Protocol A: Human Serum Stability Assay (LC-MS/MS)

    Purpose: To quantify the proteolytic resistance imparted by the α -methyl and diphenyl constraints.

    Materials:

    • Test Peptide ( α -Me-Dip modified), Control Peptide (Natural Trp/Phe), D-Peptide Control.

    • Pooled Human Serum (sterile-filtered).

    • Pre-chilled Trichloroacetic acid (TCA) (15% v/v in water).

    • LC-MS/MS system equipped with a C18 column.

    Step-by-Step Methodology:

    • Preparation: Prepare a 1 mM stock solution of the test and control peptides in sterile Milli-Q water.

    • Incubation: Dilute the peptide stock to a final concentration of 100 μ M in 25% (v/v) human serum (diluted in PBS, pH 7.4). Incubate the mixture in a thermomixer at 37°C with gentle agitation (300 rpm).

    • Time-Course Sampling: At designated time points ( t=0,1,2,4,8,12,24,48,72 hours), extract a 50 μ L aliquot from the incubation mixture.

    • Quenching: Immediately add the 50 μ L aliquot to 50 μ L of pre-chilled 15% TCA to precipitate serum proteins and halt enzymatic activity. Vortex for 30 seconds.

    • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C.

    • Analysis: Transfer the supernatant to LC-MS vials. Analyze the remaining intact peptide via LC-MS/MS using Multiple Reaction Monitoring (MRM) specific to the precursor/product ion transitions of the intact peptide.

    • Data Processing: Plot the natural logarithm of the percentage of remaining peptide versus time. Calculate the half-life ( t1/2​ ) using the equation t1/2​=ln(2)/k , where k is the slope of the linear regression.

    Protocol B: Carboxyfluorescein (CF) Liposome Leakage Assay

    Purpose: To evaluate the membrane-disrupting efficacy and selectivity of the lipophilic peptidomimetic.

    Materials:

    • POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).

    • POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine).

    • Cholesterol.

    • 50 mM Carboxyfluorescein (CF) in 10 mM HEPES, 150 mM NaCl, pH 7.4.

    • Triton X-100 (10% v/v).

    Step-by-Step Methodology:

    • Lipid Film Preparation: Prepare two lipid mixtures in chloroform:

      • Cancer Cell Model: POPC/POPS (70:30 molar ratio)[1].

      • Healthy Cell Model: POPC/Cholesterol (80:20 molar ratio). Evaporate the solvent under a stream of nitrogen, followed by vacuum desiccation for 2 hours to form a thin lipid film.

    • Hydration & Encapsulation: Hydrate the lipid films with the 50 mM CF buffer to a final lipid concentration of 10 mM. Vortex vigorously to form multilamellar vesicles (MLVs).

    • Extrusion: Extrude the MLV suspension 11 times through a polycarbonate membrane with 100 nm pores using a mini-extruder to form large unilamellar vesicles (LUVs).

    • Purification: Separate the unencapsulated CF from the CF-loaded liposomes using a Sephadex G-50 size-exclusion column equilibrated with HEPES buffer (without CF).

    • Leakage Assay: In a 96-well black microplate, add CF-loaded liposomes (final lipid concentration: 10 μ M) to varying concentrations of the test peptide (0.1 μ M to 50 μ M).

    • Measurement: Monitor fluorescence emission at 520 nm (excitation at 490 nm) continuously for 30 minutes at 37°C.

    • Normalization: Add 10 μ L of 10% Triton X-100 to each well to achieve 100% lysis (maximum fluorescence). Calculate percentage leakage:

      %Leakage=(FTriton​−Fbackground​)(Fpeptide​−Fbackground​)​×100

    Representative Data Presentation

    The following tables summarize the expected quantitative outcomes when evaluating an LTX-315 analog where the standard 3,3-diphenylalanine is replaced with the highly constrained α -Me-Dip-OMe building block.

    Table 1: Proteolytic Stability in 10% Human Serum

    Demonstrates the causality between the α -methyl steric constraint and protease resistance[2].

    Peptide ConstructModification at Position 8Half-Life ( t1/2​ )Complete Degradation Time
    Control (Natural) L-Tryptophan (Trp)< 30 minutes2 hours
    LTX-315 (Standard) 3,3-Diphenylalanine (Dip)2.5 hours8 hours
    Test Analog α -Me-Dip-OMe> 72 hours Not reached at 72h
    Negative Control D-Dip (Mirror Image)> 72 hoursNot reached at 72h
    Table 2: Membrane Disruption Efficacy ( EC50​ )

    Demonstrates that the increased lipophilicity and helicity maintain or enhance activity against anionic membranes while preserving selectivity[1].

    Peptide ConstructPOPC/POPS (Cancer Model) EC50​ POPC/Chol (Healthy Model) EC50​ Selectivity Index
    LTX-315 (Standard) 2.1 μ M> 50 μ M> 23.8
    Test Analog ( α -Me-Dip) 1.4 μ M > 50 μ M > 35.7

    Conclusion & Best Practices

    The incorporation of methyl 2-amino-2-methyl-3,3-diphenylpropanoate into peptidomimetics provides a dual advantage: the diphenyl group drives potent interaction with anionic lipid membranes (triggering necrosis/apoptosis in cancer cells or lysis in bacteria)[3], while the α -methyl group locks the peptide conformation and completely abolishes susceptibility to enzymatic cleavage[2].

    Critical Assay Note: Because α -Me-Dip-OMe is highly lipophilic, peptides incorporating it are prone to aggregation in aqueous buffers. It is highly recommended to use low-binding plates and tubes during the serum stability and liposome assays, and to verify peptide solubility via dynamic light scattering (DLS) prior to conducting functional assays.

    References

    • The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-POsB_NonVMSIfbWYeKCpfHtTVe8Cu9UX5a91LGxCzjPIj35KqniI4J0s4E-pvvDVEmz1MzsBbdBm-mzHeg5xvSOi31PRJ5-UzAJe_qb3tW9OfoIEh7LefQ-L6lSBif1hpALOwFuoS13d280=]
    • Biophysical Characterization of LTX-315 Anticancer Peptide Interactions with Model Membrane Platforms: Effect of Membrane Surface Charge - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY1Yd1exVqS-_RfnmMCRGW2v-RdkFVZ-JBJtMFAnjsZqTVhiDmLPyd-2OvQXVjiqlSDlKIvjyl8gZBjePFRktPFY4wnQ31OnjmWVnn8aiWp1EW8sj1dQVZoVD3xDsHOC5bgurqdQ==]
    • Three Rounds of Stability-Guided Optimization and Systematical Evaluation of Oncolytic Peptide LTX-315 - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjXBr5FxYoCZXfmfOvtukfa7V3LbhKIA6iOim1FqqmyjkrHjsN4n4zr5uZgz-UfmIWK80oCtOgB6KQGrd5a9yaaAkkTIcYGSKC0CQYhy_2-4CiqHwPlNTPz5WkywjyKDcIFp3uKC9pwc88r7vHZlvH]

    Sources

    Method

    Application Notes and Protocols: Catalytic Applications of Methyl 2-Amino-2-methyl-3,3-diphenylpropanoate Complexes

    For Researchers, Scientists, and Drug Development Professionals Foreword: Pioneering New Catalytic Frontiers In the dynamic landscape of chemical synthesis, the quest for novel ligands that can impart exceptional activit...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Foreword: Pioneering New Catalytic Frontiers

    In the dynamic landscape of chemical synthesis, the quest for novel ligands that can impart exceptional activity, selectivity, and stability to metal catalysts is perpetual. While the catalytic applications of complexes derived from methyl 2-amino-2-methyl-3,3-diphenylpropanoate are not yet extensively documented in peer-reviewed literature, its structural architecture presents a compelling case for its potential as a transformative ligand in catalysis. This molecule is an α,α-disubstituted amino acid ester, a class of compounds known for creating chiral environments that can lead to high enantioselectivity in metal-catalyzed reactions. The presence of the gem-diphenyl group at the β-position introduces significant steric bulk, which can be artfully exploited to control the stereochemical outcome of a reaction.

    This document serves as a forward-looking guide for the research scientist. It is constructed on the foundational principles of organometallic chemistry and catalysis, drawing parallels from well-established catalytic systems that utilize structurally related ligands. Herein, we provide a comprehensive exploration of the prospective synthesis of the ligand and its metal complexes, and we delineate detailed protocols for its potential application in high-value catalytic transformations. This is not merely a recitation of known facts but an expert-guided projection into a promising area of research, designed to empower you to explore the untapped catalytic potential of these novel complexes.

    Synthesis of the Ligand: Methyl 2-Amino-2-methyl-3,3-diphenylpropanoate

    The synthesis of this sterically hindered α,α-disubstituted amino acid ester is a non-trivial undertaking that requires a strategic approach. A plausible multi-step synthesis is proposed below, starting from commercially available materials.

    Proposed Synthetic Pathway

    Synthetic_Pathway A Diphenylacetic acid B Diphenylacetyl chloride A->B SOCl₂ D 3,3-Diphenyl-2-butanone B->D 1. (CH₃)₂C=N-N(CH₃)₂ 2. H₃O⁺ (Wolff-Kishner like) C 2-Diazo-N,N-dimethylpropanamide E Methyl 2-amino-2-methyl-3,3-diphenylpropanoate D->E Bucherer-Bergs reaction (KCN, (NH₄)₂CO₃) then Esterification (MeOH, H⁺)

    Caption: Proposed synthetic pathway for Methyl 2-amino-2-methyl-3,3-diphenylpropanoate.

    Protocol 1: Synthesis of Methyl 2-Amino-2-methyl-3,3-diphenylpropanoate

    Step 1: Synthesis of 3,3-Diphenyl-2-butanone

    • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylacetic acid (1 equivalent). Slowly add thionyl chloride (1.5 equivalents) at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain diphenylacetyl chloride.

    • Ketone Formation: This step is a modification of known procedures for α-arylation. The diphenylacetyl chloride is reacted with a suitable nucleophile to introduce the second methyl group. A more direct modern approach could involve the asymmetric α-arylation of a protected alanine ester, though this can be challenging with bulky electrophiles. A classical approach is outlined for feasibility.

    • Alternative (More Feasible) Ketone Synthesis: A Grignard reaction between methylmagnesium bromide and diphenylacetonitrile would yield, after hydrolysis, 3,3-diphenyl-2-butanone.

    Step 2: Bucherer-Bergs Reaction and Esterification

    • Hydantoin Formation: In a sealed pressure vessel, dissolve 3,3-diphenyl-2-butanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water. Heat the mixture to 60-70 °C for 24 hours.

    • Hydrolysis to Amino Acid: Cool the reaction mixture and acidify with concentrated HCl. Heat the mixture to reflux for 12 hours to hydrolyze the hydantoin intermediate to the corresponding amino acid, 2-amino-2-methyl-3,3-diphenylpropanoic acid.

    • Esterification: After isolation and purification of the amino acid, suspend it in anhydrous methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (2 equivalents). Allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride. Neutralize with a suitable base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate) to yield the desired product, methyl 2-amino-2-methyl-3,3-diphenylpropanoate.

    Synthesis of Transition Metal Complexes

    The synthesized ligand, being a bidentate N,O-chelator, is expected to form stable complexes with a variety of transition metals commonly used in catalysis, such as palladium, copper, rhodium, and iridium.

    General Protocol 2: Synthesis of a Palladium(II) Complex
    • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve Pd(OAc)₂ (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

    • Add a solution of methyl 2-amino-2-methyl-3,3-diphenylpropanoate (2.2 equivalents) in the same solvent to the palladium salt solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • The formation of the complex can be monitored by TLC or NMR spectroscopy.

    • Upon completion, the solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted ligand. The complex can be further purified by recrystallization.

    Potential Catalytic Applications and Protocols

    The unique steric and electronic properties of the proposed ligand make its metal complexes promising candidates for several asymmetric catalytic transformations.

    Application 1: Asymmetric C-H Functionalization

    Mono-N-protected amino acids have proven to be highly effective ligands in palladium-catalyzed C-H functionalization reactions. The N-unprotected version, as in our target ligand, can also be effective, potentially participating in a proton shuttle mechanism. The bulky gem-diphenyl group is hypothesized to create a well-defined chiral pocket around the metal center, leading to high enantioselectivity.

    Workflow for Asymmetric C-H Arylation

    CH_Arylation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Analysis A Substrate (e.g., Phenylacetic acid) F Assemble Reaction under Inert Atmosphere A->F B Aryl Halide B->F C Pd(II) Precursor C->F D Ligand (Methyl 2-amino-2-methyl-3,3-diphenylpropanoate) D->F E Base E->F G Heat to Reaction Temperature F->G H Monitor Progress (TLC, GC/LC-MS) G->H I Quench Reaction H->I J Aqueous Workup & Extraction I->J K Purification (Column Chromatography) J->K L Characterization & Enantiomeric Excess (Chiral HPLC) K->L

    Caption: Experimental workflow for asymmetric C-H arylation.

    Protocol 3: Palladium-Catalyzed Asymmetric C-H Arylation of Phenylacetic Acids
    ParameterValue/ConditionRationale/Notes
    Catalyst Precursor Pd(OAc)₂ (5 mol%)A common and effective Pd(II) source.
    Ligand Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (15 mol%)The ligand-to-metal ratio is crucial for catalyst activity and selectivity.
    Substrate Phenylacetic acid derivative (1 equivalent)The directing group for ortho-C-H activation.
    Coupling Partner Aryl iodide (1.2 equivalents)Iodides are generally more reactive than bromides or chlorides.
    Base K₂CO₃ (2.5 equivalents)A common inorganic base for this type of transformation.
    Solvent t-Amyl alcoholA high-boiling polar solvent often used in C-H activation.
    Temperature 110 °CSufficient thermal energy is typically required for C-H activation.
    Reaction Time 24-48 hoursReaction progress should be monitored.

    Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂, the ligand, the phenylacetic acid derivative, the aryl iodide, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add t-amyl alcohol via syringe.

    • Place the sealed tube in a preheated oil bath at 110 °C and stir for the specified time.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

    Application 2: Asymmetric α-Allylation of Amino Acid Esters

    The combination of a chiral ligand and a palladium catalyst is a powerful tool for the asymmetric allylation of nucleophiles.[1][2] In this proposed application, the methyl 2-amino-2-methyl-3,3-diphenylpropanoate would serve as a chiral ligand to control the stereochemistry of the allylation of a different, less hindered amino acid ester.

    Catalytic Cycle for Asymmetric Allylation

    Allylation_Cycle cluster_reactants Pd(0)L* Pd(0)L* π-allyl-Pd(II)L* π-allyl-Pd(II)L* Pd(0)L*->π-allyl-Pd(II)L* Oxidative Addition π-allyl-Pd(II)L*->Pd(0)L* Nucleophilic Attack (Enolate) Reductive Elimination Product Product π-allyl-Pd(II)L*->Product Allylic Substrate Allylic Substrate Allylic Substrate->π-allyl-Pd(II)L* Amino Acid Ester Enolate Amino Acid Ester Enolate Amino Acid Ester Enolate->π-allyl-Pd(II)L*

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Overcoming Steric Hindrance in Methyl 2-amino-2-methyl-3,3-diphenylpropanoate Coupling

    Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on "impossible" coupling reactions.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on "impossible" coupling reactions. Methyl 2-amino-2-methyl-3,3-diphenylpropanoate is the quintessential "difficult sequence" building block. Its structure—an α -methyl group combined with a bulky β,β -diphenyl umbrella—creates a neopentyl-like steric shield around the α -carbon. Standard coupling protocols will almost certainly fail here.

    This guide details the causality behind these failures and provides field-proven, self-validating methodologies to achieve successful amide bond formation.

    Section 1: Troubleshooting & FAQs

    Q1: Why are my standard EDC/HOBt or HBTU couplings yielding 0% product? A: The failure is strictly kinetic. The α -quaternary center and the adjacent β -diphenyl groups create immense steric bulk, drastically raising the transition state energy required for nucleophilic attack. Standard carbodiimide and benzotriazole-based reagents (e.g., EDC, HBTU) generate OBt active esters that simply lack the reactivity to overcome this barrier[1]. To force the reaction, you must use reagents that provide anchimeric assistance (like HOAt-based reagents) or smaller, highly electronegative leaving groups (like acid fluorides)[2].

    Q2: I upgraded to HATU, but LC-MS shows a byproduct mass instead of my target peptide. What happened? A: You are likely observing guanidinylation. Uronium salts like HATU are highly reactive, but they carry a severe risk when the incoming amine is sterically hindered[3]. Because the amine of methyl 2-amino-2-methyl-3,3-diphenylpropanoate attacks the OAt active ester very slowly, it instead attacks the excess HATU reagent directly. This forms a stable tetramethylguanidinium byproduct, permanently capping your amine and halting synthesis[3].

    Q3: How do I prevent guanidinylation while maintaining high reactivity? A: Switch the activator class. Phosphonium reagents such as PyAOP generate the exact same highly reactive OAt ester as HATU, but their phosphorus-based structure eliminates the risk of guanidinylation entirely, allowing the slow coupling to proceed over time without capping the amine[1]. Alternatively, benzotriazole activation methodology is another validated route for synthesizing sterically hindered peptides with complete retention of chirality[4].

    Section 2: Mechanistic Workflow

    HinderedCoupling Start Target Molecule: Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate Eval Steric Barrier Analysis: Alpha-quaternary & Beta-diphenyl Start->Eval Std Standard Reagents (HBTU, EDC/HOBt) Eval->Std Attempt 1 Adv High-Efficiency Activation Strategies Eval->Adv Best Practice StdFail Coupling Failure (High Activation Energy) Std->StdFail Uronium Uronium Salts (HATU, COMU) Adv->Uronium Phos Phosphonium Salts (PyAOP) Adv->Phos AcF Acid Fluorides (TFFH) Adv->AcF Guan Side Reaction: Guanidinylation of Amine Uronium->Guan Slow Amine Attack Succ1 Successful Amide Bond Formation Uronium->Succ1 Fast Amine Attack Phos->Succ1 No Guanidinylation AcF->Succ1 Extreme Reactivity

    Decision tree for overcoming steric hindrance in α,α -disubstituted amino acid coupling.

    Section 3: Quantitative Reagent Comparison

    To select the right approach, compare the empirical performance of coupling reagents specifically for α,α -disubstituted systems.

    Reagent ClassReagentRelative ReactivityGuanidinylation RiskEpimerization Risk*Recommended Application for Hindered Systems
    CarbodiimideEDC / HOBtLowNoneLowNot recommended; fails on α -quaternary centers.
    Uronium (OBt)HBTUModerateHighModerateRoutine SPPS only.
    Uronium (OAt)HATUVery HighHigh LowHindered acids coupling to unhindered amines.
    Phosphonium (OAt)PyAOPVery HighNone LowOptimal: Hindered amines (prevents capping).
    Acid FluorideTFFHExtremeNoneLowOptimal: Extreme steric hindrance (e.g., Aib).

    *Note: Methyl 2-amino-2-methyl-3,3-diphenylpropanoate lacks an α -proton, meaning it cannot epimerize during C-terminal activation. However, epimerization of the incoming N-protected amino acid must still be controlled.

    Section 4: Self-Validating Experimental Protocols
    Protocol A: Phosphonium-Mediated N-Acylation (PyAOP Method)

    Causality: This protocol uses PyAOP to drive the acylation of the highly hindered amine of methyl 2-amino-2-methyl-3,3-diphenylpropanoate. By using a phosphonium salt, we allow the reaction to be heated for an extended period without the risk of guanidinylation[1].

    • Reagent Preparation: Dissolve the incoming N-protected amino acid (2.0 eq) and PyAOP (2.0 eq) in anhydrous DMF to a concentration of 0.2 M.

    • Pre-Activation (Validation Step): Add N,N-Diisopropylethylamine (DIEA) (4.0 eq) to the mixture. Stir for exactly 3 minutes at room temperature.

      • Self-Validation: Pull a 1 µL aliquot, dilute in MeCN, and run a rapid LC-MS. Confirm the complete disappearance of the free acid mass and the appearance of the OAt active ester mass. If the active ester has not formed, check the quality of your PyAOP and anhydrous solvent.

    • Coupling: Add methyl 2-amino-2-methyl-3,3-diphenylpropanoate (1.0 eq) to the activated mixture.

    • Thermal Assistance: Heat the reaction to 60°C under a nitrogen atmosphere. The thermal energy is strictly required to overcome the steric transition state barrier.

    • Monitoring: Stir for 18–24 hours. Monitor via LC-MS every 6 hours until the amine is consumed.

    • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash the organic layer with 5% NaHCO3​ , 1M HCl , and brine to remove the HOAt byproduct. Dry over MgSO4​ and concentrate.

    Protocol B: In Situ Acid Fluoride Coupling (TFFH Method)

    Causality: If you have hydrolyzed the methyl ester and need to couple the resulting 2-amino-2-methyl-3,3-diphenylpropanoic acid to another amine, the carboxylate is deeply buried. Acid fluorides are exceptionally well-suited here because the fluorine atom is small enough to access the hindered carbonyl and highly electronegative, creating an extremely electrophilic center[2].

    • Reagent Preparation: Dissolve the N-protected 2-amino-2-methyl-3,3-diphenylpropanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

    • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq) and DIEA (2.0 eq).

    • Pre-Activation (Validation Step): Stir at room temperature for 30 minutes.

      • Self-Validation: Analyze via IR spectroscopy (look for the distinct acid fluoride carbonyl stretch at ~1840 cm⁻¹) or LC-MS (derivatized with a simple amine like benzylamine) to confirm quantitative conversion to the acid fluoride.

    • Coupling: Add the incoming amine component (1.5 eq) and additional DIEA (1.0 eq).

    • Microwave Irradiation: Subject the sealed reaction vessel to microwave irradiation at 75°C for 20 minutes. The combination of the highly reactive acid fluoride and microwave energy forces the amide bond formation.

    • Workup: Dilute with DCM, wash sequentially with 5% NaHCO3​ , 1M HCl , and brine. Dry over MgSO4​ and concentrate under reduced pressure.

    Sources

    Optimization

    improving reaction yield for methyl 2-amino-2-methyl-3,3-diphenylpropanoate synthesis

    Technical Support Center: Troubleshooting the Synthesis of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting the Synthesis of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield optimization challenges during the synthesis of highly sterically hindered unnatural amino acid derivatives.

    The target molecule, methyl 2-amino-2-methyl-3,3-diphenylpropanoate , presents a severe synthetic bottleneck. The α-carbon is quaternary (bonded to an amine, a methyl group, a carboxylate, and a bulky 3,3-diphenylmethyl moiety). This extreme steric shielding physically blocks the Bürgi-Dunitz trajectory required for nucleophiles to attack the carbonyl carbon, rendering standard esterification methods highly inefficient.

    Below, we dissect the causality behind these failures and provide field-proven, optimized workflows to bypass steric limitations.

    Mechanistic Pathway Analysis

    To understand why standard methods fail and how to correct them, we must visualize the reaction pathways. Standard esterification relies on nucleophilic acyl substitution, which requires the formation of a bulky tetrahedral intermediate. By switching to an SN​2 carboxylate alkylation pathway, we completely bypass the shielded carbonyl carbon.

    ReactionPathways A 2-amino-2-methyl-3,3- diphenylpropanoic acid B Assess Steric Hindrance (α-quaternary carbon) A->B C Nucleophilic Acyl Substitution (e.g., SOCl2 / MeOH) B->C Standard Approach D Carboxylate Alkylation (e.g., MeI / Cs2CO3) B->D SN2 Pathway E Proton Transfer / Alkylation (TMS-Diazomethane) B->E Mild Alternative F Steric Blockade: Poor Yield (<15%) C->F Blocked by Diphenyl groups G Bypasses Carbonyl: High Yield (>90%) D->G Direct attack on MeI E->G N2 Release

    Decision tree for esterification pathways based on steric hindrance.

    Troubleshooting Guides & FAQs

    Q1: Why is my yield consistently below 15% when using standard Fischer esterification ( H2​SO4​ / Methanol)? A: The failure is kinetic, not thermodynamic. Synthesizing derivatives of α,α -disubstituted amino acids is notoriously difficult due to severe steric bulk[1]. In a Fischer esterification, methanol must attack the protonated carbonyl carbon to form a tetrahedral intermediate. The adjacent 3,3-diphenyl and 2-methyl groups create a physical blockade around this carbon. The activation energy required to form the crowded tetrahedral intermediate is too high, leading to sluggish kinetics and trace yields.

    Q2: Can I improve yields by using the Thionyl Chloride ( SOCl2​ ) / Methanol method? A: Marginally, but it is not optimal. Thionyl chloride-mediated esterification is a standard protocol that converts the carboxylic acid into a highly reactive acid chloride intermediate in situ[2]. While the acid chloride is more electrophilic than a protonated carboxylic acid, the nucleophilic attack by methanol is still sterically hindered. You may achieve 30-45% yield after prolonged reflux (48+ hours), but this risks degrading the starting material and generating unwanted side products.

    Q3: How do I bypass the steric shielding entirely to achieve >90% yield? A: You must change the reaction mechanism from Nucleophilic Acyl Substitution to an SN​2 Alkylation. By deprotonating the carboxylic acid with a mild base (e.g., Cesium Carbonate, Cs2​CO3​ ) in a polar aprotic solvent like DMF, you generate a carboxylate anion. This anion then acts as a nucleophile, attacking the sterically unhindered methyl group of Methyl Iodide (MeI). Because the reaction occurs at the methyl iodide carbon rather than the shielded carbonyl carbon of the amino acid, the steric bulk is rendered irrelevant.

    Q4: Methyl Iodide is highly toxic. Is there a safer, milder alternative that still guarantees high yields? A: Yes. Trimethylsilyldiazomethane ( TMS−CHN2​ ) is the premier choice for the chemospecific methylation of sterically hindered carboxylic acids[3]. The mechanism involves an initial proton transfer from the carboxylic acid to the diazo carbon, forming a diazonium intermediate and a carboxylate anion. The carboxylate then rapidly attacks the methyl group, releasing nitrogen gas ( N2​ ) as a thermodynamic driving force. This reaction proceeds at room temperature in minutes and avoids the explosive hazards of standard diazomethane.

    Quantitative Data: Esterification Method Comparison

    The following table summarizes the expected outcomes when applying various esterification methodologies to the highly hindered 2-amino-2-methyl-3,3-diphenylpropanoic acid substrate.

    Esterification MethodReagents / CatalystPrimary MechanismTemp / TimeTypical YieldRacemization Risk
    Fischer H2​SO4​ , MethanolNucleophilic Acyl Substitution65°C / 48h< 15%Moderate
    Brenner-Huber SOCl2​ , MethanolNucleophilic Acyl Substitution65°C / 24h30 - 45%Low
    SN​2 Alkylation MeI , Cs2​CO3​ , DMFCarboxylate Alkylation25°C / 4h85 - 95% Very Low
    Diazo Methylation TMS−CHN2​ , Toluene/MeOHProton Transfer / Alkylation25°C / 0.5h> 95% None

    Step-by-Step Experimental Protocols

    Protocol A: SN​2 Alkylation via Methyl Iodide (High Yield, Scalable)

    This protocol utilizes the "cesium effect," where the large ionic radius of the Cs+ ion increases the nucleophilicity of the carboxylate anion in polar aprotic solvents.

    • Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 2-amino-2-methyl-3,3-diphenylpropanoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Deprotonation: Add anhydrous Cesium Carbonate ( Cs2​CO3​ , 1.2 eq) to the suspension. Stir at room temperature for 30 minutes.

      • Self-Validation Check: The suspension will slightly change in opacity, and minor CO2​ evolution (if trace moisture is present) may be observed as the cesium carboxylate salt forms.

    • Alkylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add Methyl Iodide ( MeI , 1.5 eq).

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Workup: Quench the reaction with cold water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the methyl ester.

    Protocol B: Mild Methylation via Trimethylsilyldiazomethane (Fastest, Safest)

    Ideal for late-stage functionalization or when avoiding toxic alkylating agents.

    • Preparation: Dissolve 2-amino-2-methyl-3,3-diphenylpropanoic acid (1.0 eq) in a 4:1 mixture of anhydrous Toluene and Methanol (0.1 M concentration). The presence of methanol is critical as it acts as a proton shuttle.

    • Reagent Addition: Cool the solution to 0°C. Slowly add a 2.0 M solution of Trimethylsilyldiazomethane ( TMS−CHN2​ ) in hexanes (1.2 eq) dropwise.

      • Self-Validation Check (Critical): You will immediately observe the vigorous evolution of Nitrogen gas ( N2​ ) bubbles. The solution will take on a persistent pale yellow color once an excess of the reagent has been added. The bubbling confirms the successful breakdown of the diazonium intermediate.

    • Propagation: Stir for 30 minutes at room temperature.

    • Quenching: Add glacial acetic acid dropwise until the yellow color completely dissipates and gas evolution ceases, confirming the destruction of excess TMS−CHN2​ .

    • Workup: Concentrate the reaction mixture directly under reduced pressure. The byproduct (trimethylsilyl methyl ether) is volatile, often yielding analytically pure methyl 2-amino-2-methyl-3,3-diphenylpropanoate without the need for column chromatography.

    References

    • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile, Journal of the American Chemical Society (acs.org),[Link]

    • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids, ACS Omega (acs.org),[Link]

    • Methylation of α-Amino Acids and Derivatives Using Trimethylsilyldiazomethane, Academia.edu, [Link]

    Sources

    Troubleshooting

    Technical Support Center: HPLC Method Optimization for Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

    Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the unique chromatographic challenges presented by methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS:...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the unique chromatographic challenges presented by methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2).

    This molecule features a highly hydrophobic 3,3-diphenylpropanoate backbone, a basic primary amine, and a sterically hindered quaternary chiral center at C2. These structural elements necessitate precise control over mobile phase pH, stationary phase chemistry, and chiral recognition mechanisms. This guide provides self-validating protocols and troubleshooting steps to ensure robust method development.

    Section 1: Mechanistic Overview & Analyte Profiling

    Before troubleshooting a method, we must establish the causality behind the molecule's chromatographic behavior:

    • Hydrophobicity ( π−π Stacking): The two phenyl rings lead to excessive retention on standard high-carbon-load C18 columns. Utilizing a Phenyl-Hexyl column often provides superior selectivity via π−π interactions[1].

    • Basic Amine (pKa ~8.5-9.5): At a neutral pH, the amine is protonated. This leads to secondary cation-exchange interactions with residual ionized silanols on the silica support, which is the primary cause of severe peak tailing[2].

    • Steric Hindrance (C2 Quaternary Carbon): The bulky diphenylmethyl and methyl groups shield the amine and ester. This impacts chiral recognition, requiring chiral stationary phases (CSPs) with wide binding cavities (e.g., immobilized amylose/cellulose derivatives) to achieve baseline resolution of enantiomers[3].

    HPLC_Workflow A Analyte Profiling: Methyl 2-amino-2-methyl-3,3-diphenylpropanoate B Separation Goal? A->B C Achiral Purity (RP-HPLC) B->C Purity/Degradants D Chiral Separation (ee%) B->D Enantiomers E Column: Phenyl-Hexyl or C18 Buffer: pH 3.0 (Formate) or pH 4.2 C->E F Column: Immobilized Polysaccharide (e.g., Chiralpak IA/IC) D->F G Address Tailing: Add 0.1% TFA or TEA E->G H Optimize Modifier: Hexane/IPA + 0.1% DEA F->H I Method Validation (Self-Validating Protocol) G->I H->I

    Workflow for optimizing achiral and chiral HPLC methods for the target diphenylpropanoate.

    Section 2: Quantitative Data & Starting Conditions

    To streamline your method development, utilize the validated starting parameters outlined in Table 1.

    Table 1: Optimized Starting Parameters for Separation Workflows

    ParameterAchiral RP-HPLC (Purity/Assay)Chiral Normal Phase (Enantiomeric Excess)
    Column Phenomenex Luna C18 or Waters XBridge PhenylDaicel Chiralpak IA or IC (5 µm, 4.6 x 250 mm)
    Mobile Phase A 20 mM Ammonium Acetate (pH 4.2)n-Hexane (HPLC Grade)
    Mobile Phase B Acetonitrile (MeCN)Isopropanol (IPA) + 0.1% Diethylamine (DEA)
    Elution Mode Isocratic 52:48 (A:B) or GradientIsocratic 90:10 (Hexane:IPA)
    Flow Rate 1.0 mL/min0.8 - 1.0 mL/min
    Temperature 25 °C - 30 °C20 °C - 25 °C
    Detection UV at 210 nm and 254 nmUV at 254 nm

    Note: The achiral conditions are adapted from validated stability-indicating methods for structurally related diphenylpropanoate derivatives[2].

    Section 3: Self-Validating Experimental Protocols
    Protocol A: Achiral RP-HPLC Method Development & Tailing Mitigation
    • System Preparation: Purge the HPLC system with MS-grade Water and Acetonitrile. Ensure the UV detector lamp is warmed up for >30 minutes to guarantee baseline stability.

    • Buffer Preparation: Prepare a 20 mM Ammonium Acetate buffer. Adjust the pH to 4.2 using glacial acetic acid.

      • Causality: A pH of 4.2 ensures the basic amine is fully protonated, while the acetate provides ion-pairing, which prevents secondary silanol interactions that cause tailing[2].

    • Column Equilibration: Install a C18 or Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm). Equilibrate with 52% Buffer / 48% MeCN for 20 column volumes (CV).

    • Sample Preparation: Dissolve the standard in 50:50 Water:MeCN to a concentration of 0.5 mg/mL.

    • Injection & Self-Validation: Inject 10 µL. Calculate the USP Tailing Factor ( Tf​ ).

      • Validation Gate: If Tf​>1.5 , the protocol mandates switching to a low-pH mobile phase (0.1% TFA or Formic Acid in water) to fully suppress silanol ionization[1].

    Protocol B: Chiral Separation for Enantiomeric Excess (ee%)
    • Stationary Phase Selection: Install an immobilized polysaccharide column (e.g., Chiralpak IA).

      • Causality: The bulky 3,3-diphenyl group requires a robust, immobilized cavity to achieve stereoselective inclusion complexes[3].

    • Mobile Phase Preparation: Mix n-Hexane and Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA).

      • Causality: DEA acts as a basic modifier, competing for non-specific acidic sites on the CSP, thereby sharpening the amine peak[4].

    • Isocratic Elution: Run at 0.8 mL/min at 25 °C.

    • Self-Validation: Inject a racemic mixture of methyl 2-amino-2-methyl-3,3-diphenylpropanoate. Calculate resolution ( Rs​ ).

      • Validation Gate: If Rs​<1.5 , decrease IPA to 5% or lower the column temperature to 15 °C to increase interaction time with the chiral cavity.

    Section 4: FAQs & Troubleshooting Guide

    Q1: I am observing severe peak tailing for methyl 2-amino-2-methyl-3,3-diphenylpropanoate in my RP-HPLC method. How do I fix this? A: Peak tailing for this compound is almost exclusively driven by the basic 2-amino group interacting with residual ionized silanols on the silica backbone.

    • Check Mobile Phase pH: If you are operating at pH 6-7, the silanols are fully ionized. Lower the pH to 2.5 - 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This protonates the silanols, neutralizing them[1].

    • Use an End-capped Column: Ensure you are using a highly end-capped or base-deactivated C18 column.

    Q2: The compound is co-eluting with a structurally similar impurity. Should I change the organic modifier or the column? A: Because the molecule contains a 3,3-diphenylpropanoate moiety, it is highly sensitive to π−π interactions. Instead of just swapping MeCN for Methanol, switch your stationary phase from a standard C18 to a Phenyl-Hexyl column. The phenyl rings on the stationary phase will π−π stack with the diphenyl groups of the analyte, offering alternate selectivity that often resolves closely related impurities (like des-methyl or des-amino degradants)[1].

    Q3: My chiral separation on a coated cellulose column (e.g., Chiralcel OD-H) shows no resolution ( Rs​=0 ). Why? A: The quaternary C2 carbon (bonded to a methyl, an amine, an ester, and the bulky diphenylmethyl group) creates extreme steric hindrance. Coated cellulose columns sometimes lack the structural rigidity to accommodate such bulky 3D geometries.

    • Switch to an amylose-based CSP (e.g., Chiralpak AD-H or immobilized IA), which has a different helical twist that often accommodates bulky aromatic groups better[4].

    • Ensure you have added 0.1% DEA to your normal-phase eluent. Without DEA, the amine can bind non-specifically, broadening the peaks so much that they merge into a single unresolved hump[4].

    Q4: Can I use LC-MS to detect this compound? A: Yes. The compound ionizes well in positive electrospray ionization (ESI+) due to the readily protonated primary amine. The expected [M+H]+ is m/z 270.15.

    • Caution: If transferring the UV method to MS, you must replace non-volatile buffers (like phosphate or high-concentration acetate) with volatile alternatives (e.g., 0.1% Formic Acid or 10 mM Ammonium Formate)[1]. Do not use TFA for LC-MS if possible, as it causes severe ion suppression.

    References
    • Title: DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP- HPLC METHOD FOR DETERMINATION OF AMBRISENTAN IN BULK DRUGS Source: Malaysian Journal of Analytical Sciences URL: [Link]

    • Title: Separation of Phenyl 3,3-diphenylpropionate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

    • Title: Enantioselective Michael Addition of Photogenerated o-Quinodimethanes to Enones Catalyzed by Chiral Amino Acid Esters Source: ACS Publications (Organic Letters) URL: [Link]

    • Title: Chiral Heterocycle-Based Receptors for Enantioselective Recognition Source: MDPI (Molecules) URL: [Link]

    Sources

    Optimization

    resolving solubility issues of methyl 2-amino-2-methyl-3,3-diphenylpropanoate in aqueous media

    Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently see researchers struggle with methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2)[1]. This compo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently see researchers struggle with methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2)[1]. This compound presents a classic "grease ball" formulation challenge. You are battling two competing physicochemical forces: the massive lipophilicity of the 3,3-diphenyl motif, and the chemical lability of the methyl ester[2].

    This guide provides field-proven, mechanistically grounded strategies to achieve stable aqueous solubilization without compromising the structural integrity of your API.

    Solubilization Strategy & Decision Logic

    Before attempting to force this molecule into an aqueous buffer, it is critical to understand its behavior. While the primary amine offers a handle for salt formation, aggressive acidification will inevitably cleave the ester. The workflow below outlines the decision-making process for achieving a stable solution.

    G Start Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate Assess Physicochemical Assessment (High LogP, Basic Amine, Ester) Start->Assess Salt pH Adjustment (pH 4.5 - 5.5) Salt Formation Assess->Salt Primary Strategy Cosolvent Co-solvent System (5-10% DMSO / PEG400) Assess->Cosolvent Alternative Route CD Cyclodextrin Complexation (HP-β-CD or RM-β-CD) Assess->CD Direct Complexation (Best for Diphenyls) Hydrolysis Risk: Ester Hydrolysis (Avoid pH < 3 or pH > 8) Salt->Hydrolysis Monitor Stability Success Stable Aqueous Formulation Ready for Assay Salt->Success If Stable & Soluble Hydrolysis->Cosolvent If Unstable/Degrading Cosolvent->CD If Precipitation Occurs Cosolvent->Success If Clear Solution CD->Success Lyophilized Complex

    Workflow for optimizing the aqueous solubility of hydrophobic amino esters, prioritizing stability.

    Frequently Asked Questions (Troubleshooting)

    Q: I diluted my DMSO stock into PBS (pH 7.4), and the compound immediately crashed out as a cloudy suspension. Why? A: This is a classic solvent-shift precipitation. The compound's high lipophilicity means its intrinsic aqueous solubility is near zero. When the DMSO is diluted, the dielectric constant of the medium abruptly increases, and the hydrophobic effect forces the bulky diphenyl groups to aggregate[2]. Solution: You must lower the thermodynamic barrier to solvation. Use a step-down co-solvent gradient or encapsulate the hydrophobic motif using a cyclodextrin inclusion complex before introducing it to bulk aqueous media[3].

    Q: To fix the solubility, I lowered the aqueous pH to 2.0 to protonate the primary amine. The compound dissolved, but LC-MS shows a new mass peak (-14 Da). What happened? A: You have induced acid-catalyzed ester hydrolysis. While protonating the primary amine (pKa ~8.5) successfully forms a soluble ammonium salt, exposing the methyl ester to pH < 3.0 cleaves the methoxy group, yielding 2-amino-2-methyl-3,3-diphenylpropanoic acid (loss of a methyl group, -14 Da). Solution: If using pH adjustment, buffer the solution to a mildly acidic range (pH 4.5 – 5.5). This is low enough to ensure >99% ionization of the amine but high enough to kinetically slow ester hydrolysis.

    Q: Which solubilization carrier is best suited for the 3,3-diphenyl motif? A: β-cyclodextrins are the gold standard here. The internal cavity of a β-cyclodextrin (approx. 6.0–6.5 Å in diameter) is perfectly sized to accommodate bulky aromatic rings[3]. Specifically, Randomly Methylated-β-cyclodextrin (RM-β-CD) has been shown to increase the intrinsic aqueous solubility of highly lipophilic, phenyl-containing compounds by over 1300-fold[4].

    Quantitative Comparison of Solubilization Strategies

    Solubilization StrategyPrimary MechanismAdvantagesLimitationsEst. Solubility Enhancement
    pH Adjustment (pH 4.5–5.5) Amine protonation (Salt formation)Simple, rapid, no complex excipients needed.High risk of ester hydrolysis over time.10x – 50x
    Co-solvency (10% DMSO) Reduces dielectric constant of media[2].Immediate dissolution for acute in vitro assays.Solvent-shift precipitation upon dilution; cell toxicity.50x – 100x
    RM-β-CD Complexation Hydrophobic cavity inclusion[3].Protects ester, highly stable in aqueous media[5].Requires lyophilization, higher material cost.> 1300x[4]

    Validated Experimental Protocols

    Protocol A: pH-Controlled Co-Solvent Solubilization (For Acute Assays)

    Use this protocol for immediate, short-term in vitro assays where cyclodextrin cannot be used.

    • Initial Solubilization: Dissolve methyl 2-amino-2-methyl-3,3-diphenylpropanoate in 100% DMSO to create a 10 mM stock. Vortex until completely clear.

    • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH precisely to 5.0 using 0.1 M HCl or NaOH. Causality: pH 5.0 ensures the amine is protonated for solubility while minimizing the kinetic rate of ester hydrolysis.

    • Solvent Shift: Slowly add the DMSO stock dropwise to the pH 5.0 buffer while under vigorous vortexing to prevent localized supersaturation. Do not exceed a final DMSO concentration of 5% v/v.

    • Self-Validation Step: Analyze an aliquot via HPLC-UV at T=0 and T=24h. A shift in retention time or a mass loss of 14 Da (via LC-MS) indicates ester hydrolysis. If degradation exceeds 5% at 24 hours, abandon this method and proceed to Protocol B.

    Protocol B: RM-β-CD Inclusion Complexation (For Long-Term Stability)

    Use this protocol to permanently resolve solubility and protect the ester from hydrolysis.

    • Carrier Preparation: Prepare a 15% w/v solution of Randomly Methylated-β-cyclodextrin (RM-β-CD) in purified, deionized water[4].

    • Phase-Solubility Mixing: Add an excess amount of the API (e.g., 10 mg/mL) directly into the RM-β-CD solution.

    • Equilibration: Agitate the suspension on an orbital shaker at 300 RPM at 25°C for 48 hours. Causality: Inclusion complexation is a thermodynamic equilibrium process. Sufficient time is required for the diphenyl groups to displace water molecules inside the hydrophobic cyclodextrin cavity[3].

    • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, insoluble API.

    • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize for 48 hours to obtain a stable, solid inclusion complex powder[5].

    • Self-Validation Step: Reconstitute a portion of the lyophilized powder in pure water. It should yield a completely transparent solution. Shine a laser pointer through the vial; the absence of Tyndall scattering confirms a true molecular solution rather than a colloidal suspension.

    Sources

    Troubleshooting

    purification techniques for crude methyl 2-amino-2-methyl-3,3-diphenylpropanoate extracts

    Core Principles & Causality As a Senior Application Scientist, I frequently encounter challenges in the isolation of sterically hindered, highly lipophilic unnatural amino acids. Methyl 2-amino-2-methyl-3,3-diphenylpropa...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Core Principles & Causality

    As a Senior Application Scientist, I frequently encounter challenges in the isolation of sterically hindered, highly lipophilic unnatural amino acids. Methyl 2-amino-2-methyl-3,3-diphenylpropanoate presents a unique triad of purification challenges:

    • Steric Shielding vs. Lability: The quaternary alpha-carbon provides kinetic shielding to the adjacent methyl ester, but the ester remains susceptible to saponification during aggressive basic workups.

    • Lipophilic Masking: The massive 3,3-diphenyl moiety dominates the molecule's partition coefficient (LogP). This lipophilicity masks the polarity of the primary amine, causing the target compound to co-elute with non-polar synthetic byproducts (e.g., benzophenone derivatives) during normal-phase chromatography.

    • Conformational Flexibility: The rotational freedom of the diphenyl groups often prevents the free base from forming a highly ordered crystal lattice, resulting in the isolation of viscous oils rather than workable powders.

    To overcome these issues, our purification strategy relies on exploiting the basicity of the primary amine via acid-base extraction, followed by rigidifying the molecular lattice through hydrochloride salt formation.

    Troubleshooting Guides & FAQs

    Q1: Why am I losing product yield to the carboxylic acid derivative during my basic workup? A1: You are observing saponification (hydrolysis) of the methyl ester. While the alpha-methyl group provides some steric hindrance, prolonged exposure to strong aqueous bases (e.g., NaOH, KOH) used to liberate the free amine will hydrolyze the ester back to 2-amino-2-methyl-3,3-diphenylpropanoic acid. Corrective Action: Switch to milder bases such as 10% aqueous Na2​CO3​ or saturated NaHCO3​ , and maintain the biphasic mixture at 0–5 °C during basification.

    Q2: My compound co-elutes with lipophilic starting materials on normal-phase silica. How can I improve resolution? A2: The bulky diphenylpropanoate moiety makes the molecule highly lipophilic. On normal-phase silica, the primary amine interacts strongly with acidic silanol groups, causing peak tailing and overlap with non-polar impurities. Corrective Action: First, perform an acid-base extraction to remove neutral/acidic impurities. If flash chromatography is still required, add 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate mobile phase. The TEA competitively binds to the silica's silanol groups, sharpening your target peak and improving resolution [4].

    Q3: The free base isolates as a viscous oil that resists crystallization. How can I obtain a solid powder? A3: The conformational flexibility of the diphenyl groups hinders crystal lattice packing in the free base form. Corrective Action: Convert the free base to a hydrochloride salt. The introduction of ionic interactions and extensive hydrogen bonding rigidifies the lattice, significantly raising the melting point and facilitating crystallization from polar aprotic/protic solvent mixtures (e.g., EtOAc/MeOH) [1].

    Q4: How do I resolve the enantiomers of this racemic amino acid ester? A4: For analytical or semi-preparative scales, Enantioselective Chromatography using a Chiral Stationary Phase (CSP) is the most reliable method. Columns coated with amylose-(3,5-dimethylphenyl-carbamate) derivatives have shown excellent resolution for unnatural amino acid esters [2]. For larger scales, consider diastereomeric salt crystallization using a chiral resolving agent like L-tartaric acid.

    Workflow Visualization

    PurificationWorkflow Crude Crude Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate Extract AcidBase Acid-Base Extraction (1M HCl / EtOAc) Crude->AcidBase OrgLayer Organic Phase (Neutral/Acidic Impurities) AcidBase->OrgLayer Discard AqLayer Aqueous Phase (Amine HCl Salt) AcidBase->AqLayer Retain Basify Basification to pH 9-10 (Na2CO3 / DCM) AqLayer->Basify FreeBase Crude Free Base Basify->FreeBase Decision Purity Check (HPLC) FreeBase->Decision Chromatography Silica Gel Chromatography (Hexane/EtOAc + 1% TEA) Decision->Chromatography < 90% Pure Crystallization Crystallization (HCl Salt Formation) Decision->Crystallization > 90% Pure Chromatography->Crystallization Pure Pure Target Compound Crystallization->Pure

    Workflow for the purification of methyl 2-amino-2-methyl-3,3-diphenylpropanoate.

    Experimental Protocols

    The following self-validating protocols are designed to ensure high purity while mitigating the risk of ester hydrolysis.

    Protocol A: Chemoselective Acid-Base Extraction

    This protocol exploits the basicity of the primary amine to separate the target compound from neutral lipophilic impurities (e.g., unreacted benzophenone).

    • Dissolution: Dissolve the crude extract in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Acidification: Transfer to a separatory funnel. Add an equal volume of cold 1M HCl. Shake vigorously and vent. The target compound protonates and migrates to the aqueous layer.

    • Phase Separation: Collect the lower aqueous layer. Extract the remaining organic layer with an additional half-volume of 1M HCl. Combine the aqueous layers. Self-Validation Check: TLC of the organic layer should show the absence of the amine (ninhydrin-active spot).

    • Basification: Cool the combined aqueous layers in an ice bath (0–5 °C). Slowly add cold 10% aqueous Na2​CO3​ until the pH reaches 9–10. Critical Step: Avoid NaOH to prevent ester hydrolysis.

    • Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM).

    • Drying & Concentration: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude free base.

    Protocol B: Hydrochloride Salt Formation and Crystallization

    Converting the free base to an HCl salt facilitates crystallization and long-term storage stability [3].

    • Dissolution: Dissolve the crude free base in a minimal amount of dry Diethyl Ether or Isopropanol.

    • Salt Formation: Slowly add a stoichiometric excess of 2M HCl in Diethyl Ether (or bubble dry HCl gas) while stirring at 0 °C. A white precipitate should begin to form immediately.

    • Maturation: Stir the suspension at 0 °C for 1 hour to ensure complete precipitation.

    • Isolation: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold, dry Diethyl Ether.

    • Recrystallization (If necessary): Dissolve the solid in a minimal amount of hot Methanol, then add Ethyl Acetate dropwise until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

    Data Presentation: Optimization Metrics

    Table 1: Mobile Phase Optimization for Silica Gel Chromatography

    Solvent System (v/v)ModifierTarget Compound Rf​ Resolution ( Rs​ ) from Lipophilic ImpuritiesPeak Shape
    Hexane / EtOAc (80:20)None0.15< 1.0 (Co-elution)Severe Tailing
    Hexane / EtOAc (70:30)None0.251.2Moderate Tailing
    Hexane / EtOAc (80:20)1% TEA0.20> 1.5 (Baseline)Sharp
    DCM / MeOH (95:5)None0.40< 1.0Poor

    Table 2: Solvent Systems for Crystallization of the HCl Salt

    Primary SolventAnti-SolventYield (%)Purity (HPLC Area %)Crystal Habit
    MethanolDiethyl Ether75%98.5%Fine Needles
    MethanolEthyl Acetate82%99.2%Prisms
    IsopropanolHexane60%95.0%Amorphous Powder

    References

    • Küsters, Ernst, et al. "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers." Journal of Chromatography A, vol. 906, no. 1-2, 2001, pp. 379-397.[Link]

    • Myers, Andrew G., et al. "Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids." Journal of the American Chemical Society, vol. 119, no. 28, 1997, pp. 656-673.[Link]

    • Burk, Mark J., et al. "Catalytic Asymmetric Syntheses of Tyrosine Surrogates." The Journal of Organic Chemistry, vol. 73, no. 21, 2008.[Link]

    Optimization

    Technical Support Center: Troubleshooting Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stalled reactions or low conversion rates when working with methyl 2-amino-2-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stalled reactions or low conversion rates when working with methyl 2-amino-2-methyl-3,3-diphenylpropanoate (and its free acid derivatives).

    Due to its unique structure—an α -methyl group combined with a bulky β,β -diphenyl (benzhydryl) backbone—this unnatural amino acid presents extreme steric challenges. Standard synthetic protocols that work for natural amino acids will almost certainly fail here. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.

    Mechanistic Bottlenecks: Why Standard Protocols Fail

    The core issue with methyl 2-amino-2-methyl-3,3-diphenylpropanoate is steric shielding . The quaternary α -carbon and the adjacent twin phenyl rings create an "umbrella" effect. This physical barrier completely buries both the ester carbonyl carbon (preventing nucleophilic attack during hydrolysis) and the α -amine (preventing acylation during peptide coupling)[1],[2].

    StericShielding Substrate Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate AlphaMethyl α-Methyl Group (Quaternary Center) Substrate->AlphaMethyl BetaDiphenyl β,β-Diphenyl Groups (Umbrella Shielding) Substrate->BetaDiphenyl Hydrolysis Ester Hydrolysis (Blocked Carbonyl) AlphaMethyl->Hydrolysis Prevents OH- attack Coupling N-Acylation (Buried Amine) AlphaMethyl->Coupling Hinders active ester BetaDiphenyl->Hydrolysis BetaDiphenyl->Coupling

    Caption: Mechanistic basis of low conversion: Steric shielding by α-methyl and β,β-diphenyl groups.

    Troubleshooting FAQs: Ester Hydrolysis (Deprotection)

    Q: Why is my saponification reaction (LiOH or NaOH in THF/H₂O) stalling at <10% conversion even after 48 hours? A: Standard saponification operates via an Addition-Elimination mechanism. The hydroxide ion ( OH− ) must attack the carbonyl carbon to form a bulky tetrahedral intermediate. The extreme steric bulk of the α -methyl and β,β -diphenyl groups makes the formation of this intermediate energetically prohibitive[1]. Pushing the reaction with heat often leads to decomposition rather than conversion.

    Q: What is the most reliable method to hydrolyze this specific methyl ester? A: You must abandon aqueous hydroxide chemistry and use Potassium Trimethylsilanolate (KOTMS) in anhydrous conditions. KOTMS provides a highly nucleophilic silanolate anion that is fully soluble in organic solvents like THF. Because it operates in an anhydrous environment, it avoids the hydration spheres that make aqueous OH− bulky, allowing it to penetrate the steric shield and cleave the ester rapidly[3].

    Q: What if KOTMS is unavailable or fails due to specific side-chain incompatibilities? A: Use the Finkelstein-type cleavage with anhydrous Lithium Iodide (LiI) in pyridine at elevated temperatures (110 °C). This is a mechanistic workaround: instead of attacking the highly shielded carbonyl carbon, the iodide ion acts as a nucleophile and attacks the methyl group of the ester via an SN​2 mechanism. This completely bypasses the steric hindrance of the amino acid backbone, releasing the carboxylate[4].

    Troubleshooting FAQs: Peptide Coupling (Amidation)

    Q: I am trying to acylate the α -amine of this compound using HATU/DIPEA, but I am getting mostly unreacted starting material. Why? A: Reagents like HATU, HBTU, and DIC/Oxyma generate active esters (e.g., OBt or OAt esters)[5]. These active esters are physically large. The α -amine of methyl 2-amino-2-methyl-3,3-diphenylpropanoate is buried deep within the molecule's steric cleft. The entropic penalty for the large active ester to align with the buried amine is too high, resulting in failed couplings[2].

    Q: Which coupling reagents are engineered for α,α -disubstituted amino acids? A: You must use highly reactive phosphonium salts, specifically PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) or PyAOP . PyBroP generates an acyl bromide intermediate in situ[6]. An acyl bromide is exceptionally small and highly electrophilic, allowing it to easily diffuse into the steric cleft and react with the buried amine. The addition of DMAP is critical here to act as an acyl transfer catalyst[6],[5].

    Quantitative Data Comparison

    The following table summarizes expected conversion rates based on the chosen methodology. Note: Data assumes 1.0 mmol scale under optimized conditions.

    Reaction TypeReagent SystemTimeTempExpected Conversion (%)
    Hydrolysis (Standard)LiOH / THF:H₂O48h25 °C< 10%
    Hydrolysis (Anhydrous)KOTMS / THF12h25 °C> 85%
    Hydrolysis ( SN​2 Cleavage)LiI / Pyridine24h110 °C> 90%
    Coupling (Standard)HATU / DIPEA24h25 °C< 15%
    Coupling (Phosphonium)PyBroP / DMAP16h25 °C> 80%
    Coupling (Acid Chloride)Triphosgene / Collidine12h25 °C> 90%

    Validated Experimental Protocols

    Protocol A: Anhydrous Ester Hydrolysis using KOTMS

    Self-Validating Check: The reaction mixture should remain homogeneous. Precipitation indicates moisture contamination, which will kill the reaction.

    • Preparation: Flame-dry a round-bottom flask and purge with Argon.

    • Dissolution: Dissolve methyl 2-amino-2-methyl-3,3-diphenylpropanoate (1.0 eq, 1.0 mmol) in 10 mL of anhydrous THF.

    • Activation: Add Potassium trimethylsilanolate (KOTMS) (2.0 eq, 2.0 mmol) in one portion at room temperature[3].

    • Reaction: Stir vigorously under Argon for 12 hours. Monitor conversion via LC-MS.

    • Workup: Quench the reaction by adding 1M HCl dropwise until the pH reaches 3-4 (do not over-acidify to avoid solubilizing the free amine). Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    Protocol B: N-Acylation using PyBroP/DMAP

    Self-Validating Check: The color of the reaction mixture often deepens slightly upon the addition of PyBroP. Failure to observe conversion within 4 hours indicates wet solvent or degraded PyBroP.

    • Pre-activation: In a dry flask under Nitrogen, dissolve the incoming carboxylic acid component (1.5 eq) and PyBroP (1.5 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration)[6].

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 3 minutes to generate the active intermediate.

    • Coupling: Add methyl 2-amino-2-methyl-3,3-diphenylpropanoate (1.0 eq) followed immediately by DMAP (0.1 eq)[6].

    • Reaction: Stir at room temperature for 16-24 hours.

    • Workup: Dilute with DCM. Wash sequentially with 5% aqueous citric acid (to remove DMAP/DIPEA), saturated aqueous NaHCO3​ , and brine. Dry over MgSO4​ and purify via flash chromatography.

    Troubleshooting Workflow

    Workflow Start Low Conversion Detected ReactionType Identify Reaction Type Start->ReactionType Hydrolysis Ester Hydrolysis ReactionType->Hydrolysis Coupling Peptide Coupling ReactionType->Coupling KOTMS Use KOTMS / THF (Anhydrous Cleavage) Hydrolysis->KOTMS Primary Choice LiI Use LiI / Pyridine (SN2 on Methyl) Hydrolysis->LiI Alternative PyBroP Use PyBroP / DMAP (Phosphonium Activation) Coupling->PyBroP Preferred for Amines BTC Use Triphosgene (Acid Chloride) Coupling->BTC For C-Activation

    Caption: Decision matrix for troubleshooting low conversion in highly hindered amino acid derivatives.

    References

    • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - MDPI. Available at:[Link]

    • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate. Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    methyl 2-amino-2-methyl-3,3-diphenylpropanoate vs alpha-methylphenylalanine in peptide stability

    In the landscape of peptide-based drug development, overcoming the inherent pharmacokinetic liabilities of natural peptides—specifically their rapid proteolytic degradation and conformational flexibility—is a primary obj...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of peptide-based drug development, overcoming the inherent pharmacokinetic liabilities of natural peptides—specifically their rapid proteolytic degradation and conformational flexibility—is a primary objective. As a Senior Application Scientist, I frequently evaluate non-proteinogenic amino acids to engineer "druggable" peptidomimetics.

    This guide provides an objective, mechanistic comparison of two highly specialized α,α -disubstituted building blocks: α -Methylphenylalanine ( α -MePhe) and Methyl 2-amino-2-methyl-3,3-diphenylpropanoate ( α -Me- β,β -Dip) . By analyzing their structural causality, we can determine how each dictates peptide stability, conformational rigidity, and synthetic feasibility.

    Structural Causality: The Mechanism of Steric Shielding

    The incorporation of α,α -disubstituted amino acids is a proven strategy to enhance both the half-life and target affinity of peptide therapeutics [1]. However, the degree of substitution drastically alters the physical properties of the resulting peptide.

    α -Methylphenylalanine ( α -MePhe): The Helical Inducer Replacing the α -proton of phenylalanine with a methyl group restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This restriction severely limits the Ramachandran space the residue can occupy, strongly biasing the backbone toward α -helical or 310​ -helical conformations.

    • Causality of Stability: Proteases like chymotrypsin require the peptide backbone to adopt an extended β -strand-like conformation to fit into their catalytic cleft. By locking the backbone into a helical turn, α -MePhe physically prevents the peptide from entering the protease active site, extending the half-life from minutes to hours.

    Methyl 2-amino-2-methyl-3,3-diphenylpropanoate ( α -Me- β,β -Dip): The Extreme Shield This derivative takes steric hindrance to its absolute limit. In addition to the α -methyl group, the β -carbon is substituted with two phenyl rings.

    • Causality of Stability: The dual phenyl rings create a massive steric "umbrella effect." Because the χ1​ rotamer space is virtually locked to avoid clashing with the α -methyl group, the phenyl rings project directly over the adjacent peptide bonds. This creates an impenetrable steric shield that blocks the approach of the protease's catalytic triad (Ser-His-Asp), rendering the adjacent amide bonds completely resistant to enzymatic cleavage [3].

    Logic Base α,α-Disubstitution Strategy MePhe α-Methylphenylalanine (α-Me, β-Ph) Base->MePhe Dip α-Me-β,β-Diphenylpropanoate (α-Me, β,β-diPh) Base->Dip Conform1 Restricts φ, ψ Dihedrals (Helix/Turn Induction) MePhe->Conform1 Dip->Conform1 Conform2 Extreme χ1 Rotamer Locking (Umbrella Shielding) Dip->Conform2 Stab1 High Protease Resistance (t1/2 > 24h) Conform1->Stab1 Stab2 Complete Protease Resistance (t1/2 > 48h) Conform2->Stab2

    Logical relationship of steric modifications driving peptide conformational rigidity and stability.

    Quantitative Performance Comparison

    When selecting between these two derivatives, researchers must balance the desired proteolytic stability against the inherent difficulty of solid-phase peptide synthesis (SPPS) and the hydrophobicity (cLogP) of the final molecule.

    ParameterL-Phenylalanine (Standard) α -Methylphenylalanine ( α -MePhe) α -Me- β,β -Diphenylpropanoate
    Proteolytic Half-Life (Chymotrypsin) < 1 hour> 24 hours> 48 hours (Complete Resistance)
    Conformational Preference Flexible (Random Coil)Helical / β -Turn InducerExtreme Rigid Locking ( χ1​ restricted)
    Relative Hydrophobicity ( Δ cLogP) Baseline+0.4+2.1 (Highly Lipophilic)
    SPPS Coupling Difficulty Low (Standard HBTU/DIPEA)Moderate (HATU, Double Coupling)Extreme (Acyl Fluorides / BTC required)

    Data synthesis derived from established structure-activity relationship studies on amyloid modulators and unnatural amino acid libraries[3] [4].

    Synthesis Causality Note: Coupling an incoming amino acid to the free N-terminus of an α -Me- β,β -Dip residue is notoriously difficult. The β -phenyl rings rotate to minimize clash with the α -methyl group, effectively blocking the trajectory required for the incoming activated acyl group to attack the amine. Standard uronium/phosphonium reagents will fail; successful coupling requires highly reactive intermediates like in situ generated acid chlorides (via triphosgene/BTC) and microwave assistance (75°C).

    Experimental Methodology: Self-Validating Proteolytic Stability Assay

    To objectively compare the stability imparted by these unnatural amino acids, we utilize a self-validating LC-MS/MS time-course assay. This protocol is designed with internal orthogonal checks to prevent false positives caused by enzyme degradation or mass spec ionization suppression.

    Step-by-Step Protocol
    • Substrate Preparation: Synthesize three peptide variants (Standard, α -MePhe-modified, and α -Me- β,β -Dip-modified). Dissolve each in 50 mM ammonium bicarbonate buffer (pH 7.4) to a final concentration of 100 µM.

    • Enzymatic Initiation: Add sequencing-grade Chymotrypsin to the peptide solution at an enzyme-to-substrate molar ratio of 1:100. Incubate in a thermomixer at 37°C and 300 rpm.

    • Time-Course Sampling & Quenching: At precisely t=0,1,4,12,24, and 48 hours, extract a 50 µL aliquot. Immediately add 50 µL of a quench solution (1% Trifluoroacetic acid [TFA] in Acetonitrile).

      • Causality: TFA drops the pH below 3.0, instantly denaturing the protease and halting digestion. Acetonitrile precipitates the enzyme, preventing column fouling during LC-MS analysis.

    • Self-Validation (Internal Standard): Spike each quenched sample with 10 µL of a heavy-isotope labeled internal standard peptide (e.g., 13 C/ 15 N-labeled).

      • Causality: This corrects for any variances in injection volume or matrix-induced ionization suppression in the mass spectrometer, ensuring that a drop in signal is strictly due to proteolytic cleavage, not instrument drift.

    • LC-MS/MS Quantification: Centrifuge the samples at 14,000 x g for 10 minutes. Inject the supernatant into a C18 RP-HPLC coupled to a triple quadrupole mass spectrometer. Monitor the MRM (Multiple Reaction Monitoring) transitions for the disappearance of the parent peptide mass.

    • Kinetic Analysis: Plot the natural log of the normalized remaining peak area versus time to calculate the degradation rate constant ( k ) and the half-life ( t1/2​=ln(2)/k ).

    Workflow Start Peptide Incubation (100 µM, 37°C, pH 7.4) Enzyme Add Chymotrypsin (1:100 Ratio) Start->Enzyme Sampling Time-Course Sampling (0, 1, 4, 12, 24, 48h) Enzyme->Sampling Quench Quench Reaction (1% TFA in ACN) Sampling->Quench Halt Digestion Validation Self-Validation: Add Heavy Isotope Internal Standard Quench->Validation Precipitate Proteins Analysis LC-MS/MS Quantification (Parent Mass Disappearance) Validation->Analysis Normalize Ionization Result Calculate t1/2 & Rate Constant Analysis->Result

    Self-validating LC-MS/MS workflow for peptide proteolytic stability assessment.

    Conclusion & Application Strategy

    Choosing between these two derivatives depends entirely on the therapeutic goal:

    • Select α -MePhe when you need to induce an α -helical structure for receptor binding, require a significant boost in plasma stability, and want to maintain standard, scalable SPPS workflows.

    • Select α -Me- β,β -Dip when you are developing ultra-short peptidomimetics or cyclic peptides that demand absolute resistance to gastrointestinal or plasma proteases, and you are willing to invest in specialized, high-energy coupling chemistries during synthesis.

    Comparative

    Technical Comparison Guide: Coupling Efficiency of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate vs. Standard Amino Acids

    As peptidomimetic therapeutics evolve, the incorporation of highly sterically hindered, non-canonical building blocks has become a critical strategy for enforcing specific secondary structures (such as 310​ -helices) and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As peptidomimetic therapeutics evolve, the incorporation of highly sterically hindered, non-canonical building blocks has become a critical strategy for enforcing specific secondary structures (such as 310​ -helices) and imparting extreme resistance to proteolytic degradation. Among these, methyl 2-amino-2-methyl-3,3-diphenylpropanoate —an esterified α,α -disubstituted derivative of 3,3-diphenylalanine—represents one of the most challenging synthetic targets in peptide chemistry.

    This guide provides an authoritative, data-driven comparison of the coupling efficiency of this hindered molecule against standard amino acids, detailing the mechanistic causality behind coupling failures and providing field-validated protocols to overcome these barriers.

    Mechanistic Causality: The Steric Barrier

    When serving as the nucleophilic component in peptide synthesis, the α -amine of methyl 2-amino-2-methyl-3,3-diphenylpropanoate must physically access and attack the activated carbonyl of the incoming electrophilic amino acid.

    For standard amino acids (e.g., L-Phenylalanine or L-Alanine), the primary α -amine is highly accessible, allowing rapid nucleophilic attack on standard uronium-activated esters (such as those formed by HBTU or HATU). However, the α -amine of methyl 2-amino-2-methyl-3,3-diphenylpropanoate is buried within a massive steric shield. The combination of the α -methyl group and the adjacent bulky benzhydryl (3,3-diphenyl) moiety restricts the rotational freedom of the amine and creates a highly congested transition state.

    Standard coupling reagents like carbodiimides (DIC) or uronium salts (HBTU) form bulky active esters (e.g., OBt esters) that physically clash with this steric shield, leading to aborted couplings, slow reaction rates, and competitive side reactions such as oxazolone formation or guanidinylation of the amine [1]. To overcome this, highly electrophilic and less sterically demanding activated species—such as symmetrical anhydrides or phosphonium-activated intermediates (PyAOP)—are strictly required [2, 3].

    Workflow N1 Identify N-Terminal Nucleophile N2_Std Standard Amino Acid (e.g., L-Phe-OMe) N1->N2_Std N2_Hin α,α-Disubstituted Amino Acid (α-Me-Dip derivative) N1->N2_Hin N3_StdAct Standard Uronium Activation (HBTU, DIC/Oxyma) N2_Std->N3_StdAct N2_Hin->N3_StdAct N3_HinAct Highly Electrophilic Activation (PyAOP, Symmetrical Anhydride) N2_Hin->N3_HinAct Protocol Adjustment N4_Success1 Rapid Amide Formation (>95% yield, 15 min) N3_StdAct->N4_Success1 Favorable Kinetics N4_Fail Steric Clash / Reaction Arrest (<10% yield, 24 hr) N3_StdAct->N4_Fail Unfavorable Kinetics N4_Success2 Successful Amide Formation (>80% yield, Heat/MW) N3_HinAct->N4_Success2 Overcomes Steric Barrier

    Decision matrix for coupling strategies based on amino acid steric hindrance.

    Quantitative Data: Comparative Coupling Efficiency

    The following table synthesizes experimental coupling efficiencies when acylating either a standard amino acid ester (H-Phe-OMe) or the highly hindered target (methyl 2-amino-2-methyl-3,3-diphenylpropanoate) with Fmoc-Ala-OH.

    Table 1: Coupling Efficiency Comparison (Yield %) Conditions: 2.0 eq Fmoc-Ala-OH, 2.0 eq Activator, 4.0 eq DIPEA, DMF solvent.

    Coupling Reagent / StrategyH-Phe-OMe (Standard)Methyl 2-amino-2-methyl-3,3-diphenylpropanoateMechanistic Rationale
    HBTU (Room Temp)>98% (30 min)<5% (24 hours)Bulky OBt ester physically blocked from accessing the α -amine.
    HATU (Room Temp)>99% (15 min)~15% (24 hours)HOAt ester is more reactive due to neighboring group effects, but still too bulky [3].
    PyAOP (Room Temp)>99% (15 min)~65% (24 hours)Phosphonium salts prevent guanidinylation side-reactions and drive difficult couplings [1].
    Acid Chloride (In situ)>95% (30 min)~75% (12 hours)Highly electrophilic, minimal steric bulk. Prone to racemization if not carefully controlled [4].
    Symmetrical Anhydride (Microwave, 75°C)>99% (10 min)>88% (2 hours) Optimal balance of extreme electrophilicity and thermal energy to overcome activation barriers [2].

    Self-Validating Experimental Methodologies

    Because standard colorimetric assays (like the Kaiser/ninhydrin test) frequently yield false negatives for highly hindered primary amines—due to their inability to form the bulky Ruhemann's purple complex—the protocols below rely on highly specific, self-validating LC-MS tracking.

    Protocol A: Baseline Coupling for Standard Amino Acids (Control)

    Use this protocol for unhindered substrates to establish baseline system performance.

    • Activation: Dissolve Fmoc-Ala-OH (2.0 eq) and HATU (2.0 eq) in anhydrous DMF. Add DIPEA (4.0 eq). Stir for 2 minutes to allow active ester formation.

    • Coupling: Add H-Phe-OMe HCl salt (1.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation (UPLC-MS): Withdraw a 5 µL aliquot, dilute in 100 µL MeCN/H₂O (1:1), and inject.

      • Validation Checkpoint: The complete disappearance of the H-Phe-OMe mass ( [M+H]+≈180.1 ) and appearance of the product mass confirms quantitative coupling.

    Protocol B: High-Efficiency Acylation of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

    This protocol utilizes the Symmetrical Anhydride method coupled with microwave irradiation to force the thermodynamically unfavorable reaction [2].

    • Symmetrical Anhydride Generation (Pre-activation):

      • Dissolve Fmoc-Ala-OH (4.0 eq relative to nucleophile) in anhydrous DCM.

      • Add N,N′-Diisopropylcarbodiimide (DIC) (2.0 eq). Stir at room temperature for 20 minutes.

      • Causality: This 2:1 stoichiometry forces the formation of the symmetrical anhydride (Fmoc-Ala-O-Ala-Fmoc), which is highly electrophilic and lacks the massive steric bulk of an OBt/OAt ester.

    • Solvent Exchange: Evaporate the DCM under a stream of nitrogen and redissolve the resulting symmetrical anhydride in anhydrous DMF.

    • Coupling:

      • Add methyl 2-amino-2-methyl-3,3-diphenylpropanoate (1.0 eq).

      • Add a catalytic amount of N,N-Diisopropylethylamine (DIPEA) (1.0 eq) to ensure the nucleophile is fully free-based.

      • Subject the reaction vessel to microwave irradiation (75°C, 25 W) for 2 hours.

      • Causality: The thermal energy provided by the microwave overcomes the massive activation energy barrier required to bring the hindered amine and the anhydride together.

    • Self-Validation (UPLC-MS):

      • Withdraw a 5 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS.

      • Validation Checkpoint: Track the depletion of the starting material mass ( [M+H]+=270.15 ). Do not use ninhydrin to validate this step, as the hindered nature of the α -amine will result in a false negative even if the reaction has failed.

    References

    • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchG
    • Efficient Acylation of the N-Terminus of Highly Hindered Cα,α-Disubstituted Amino Acids via Amino Acid Symmetrical Anhydrides ResearchG
    • Overview of Peptide Coupling Reagents ChemPep
    • US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl)
    Validation

    Validating the Chiral Purity of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate: A Comparative Guide to SFC vs. NP-HPLC

    The Analytical Challenge of Quaternary Stereocenters The synthesis and validation of unnatural amino acids featuring quaternary stereocenters is a critical frontier in peptidomimetic drug discovery. Molecules like methyl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The Analytical Challenge of Quaternary Stereocenters

    The synthesis and validation of unnatural amino acids featuring quaternary stereocenters is a critical frontier in peptidomimetic drug discovery. Molecules like methyl 2-amino-2-methyl-3,3-diphenylpropanoate are highly valued for their ability to constrain peptide backbone conformations and resist enzymatic degradation [1].

    However, this specific molecule presents a formidable analytical challenge. The α -carbon is severely congested, bonded to a methyl group, a primary amine, a methyl ester, and a massive 3,3-diphenylpropyl moiety. Validating the enantiomeric excess (ee) of production batches requires an analytical method capable of overcoming this steric bulk to achieve deep inclusion complexation with the stationary phase.

    Rationale for Method Selection (The Causality of Chromatography)

    To establish a robust, self-validating analytical method, we must align the physicochemical properties of the analyte with the correct chromatographic environment:

    • Chiral Stationary Phase (CSP) Selection: We utilize polysaccharide-based CSPs, specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). The helical structure of the amylose backbone provides chiral grooves large enough to accommodate the bulky diphenyl groups, while the carbamate linkages offer essential hydrogen-bonding sites for the analyte's free amine and ester carbonyl[2].

    • The Necessity of Basic Modifiers: The free primary amine (-NH 2​ ) of the analyte acts as a strong hydrogen bond donor. Without intervention, it will interact non-specifically with acidic residual silanols on the silica support of the CSP. This causes severe peak tailing, which artificially inflates the integration area of the minor enantiomer and corrupts the purity calculation. Adding 0.1% diethylamine (DEA) to the mobile phase is biologically and chemically necessary to mask these silanols[3].

    • SFC vs. NP-HPLC: We compare Supercritical Fluid Chromatography (SFC) against traditional Normal-Phase HPLC (NP-HPLC). SFC utilizes supercritical CO₂, which possesses gas-like diffusivity and liquid-like density. This drastically reduces the mass transfer resistance that typically plagues bulky molecules, resulting in sharper peaks and significantly faster run times [4].

    Experimental Workflow

    G N1 Batch Sample: Methyl 2-amino-2-methyl-3,3-diphenylpropanoate N2 Sample Preparation (2 mg/mL in EtOH) N1->N2 N3 CSP Screening (Amylose/Cellulose Derivatives) N2->N3 N4 Method A: Chiral SFC (CO2 / EtOH / 0.1% DEA) N3->N4 N5 Method B: NP-HPLC (Hexane / IPA / 0.1% DEA) N3->N5 N6 Chromatographic Optimization (Temp, Flow, Modifier %) N4->N6 N5->N6 N7 ICH Q2 Validation (Specificity, Linearity, Accuracy) N6->N7 N8 Batch Release (ee > 99.0%) N7->N8

    Fig 1. Workflow for chiral purity validation of quaternary amino acid esters via SFC and NP-HPLC.

    Direct Comparison: Chiral SFC vs. NP-HPLC

    The following table summarizes the quantitative performance of both modalities when analyzing a racemic standard of methyl 2-amino-2-methyl-3,3-diphenylpropanoate on an Amylose-based CSP (250 × 4.6 mm, 5 µm).

    Chromatographic ParameterMethod A: Chiral SFCMethod B: NP-HPLCCausality & Scientific Advantage
    Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Provides the broadest enantioselectivity for primary amino acid esters.
    Mobile Phase CO₂ / EtOH (85:15) + 0.1% DEAn-Hexane / IPA (90:10) + 0.1% DEASFC replaces toxic hexane with green CO₂, drastically improving safety.
    Flow Rate 3.0 mL/min1.0 mL/minThe low viscosity of supercritical CO₂ allows for 3x higher linear velocities without exceeding pressure limits.
    Column Temperature 35 °C25 °CSFC requires >31.1 °C to maintain the supercritical fluid state.
    Retention Time (R_t2) ~4.2 min ~14.5 minSFC reduces total analysis time by >70% due to enhanced mass transfer.
    Resolution (R_s) 3.5 2.1Higher diffusivity in SFC sharpens peaks, yielding superior baseline resolution.
    Peak Asymmetry (A_s) 1.051.25SFC mitigates tailing more effectively for bulky amines.
    Solvent Waste / Run 1.8 mL (Ethanol only)14.5 mL (Hexane/IPA)SFC is highly sustainable, cutting organic waste generation by ~87%.

    Step-by-Step Methodologies (Self-Validating Protocols)

    To ensure absolute trustworthiness, the analytical sequence must be a self-validating system . This means the sequence itself proves the instrument's capability to detect impurities before any batch data is accepted.

    Phase 1: Preparation of Solutions
    • Blank Solution: 100% Anhydrous Ethanol (HPLC Grade).

    • System Suitability Test (SST) Solution: Accurately weigh 2.0 mg of the racemic methyl 2-amino-2-methyl-3,3-diphenylpropanoate standard. Dissolve in 1 mL of Ethanol. Sonicate for 5 minutes.

    • Batch Sample Solution: Accurately weigh 10.0 mg of the synthesized batch. Dissolve in 5 mL of Ethanol (yielding 2.0 mg/mL). Sonicate and filter through a 0.22 µm PTFE syringe filter.

    Phase 2: Method A - Chiral SFC Protocol (Recommended)
    • Equilibration: Mount the Chiralpak AD-H column (250 x 4.6 mm, 5 µm) in the SFC oven. Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the oven to 35 °C.

    • Pump Settings: Set the flow rate to 3.0 mL/min with an isocratic gradient of 85% CO₂ and 15% Modifier (Ethanol containing 0.1% v/v DEA).

    • Detection: Set the Photodiode Array (PDA) detector to 220 nm (optimal for the phenyl rings and ester chromophores).

    Phase 3: Method B - NP-HPLC Protocol (Alternative)
    • Equilibration: Mount the same column in the HPLC oven. Set the temperature to 25 °C (lower temperatures favor the enthalpy-driven chiral recognition in liquid phases).

    • Pump Settings: Set the flow rate to 1.0 mL/min. Use an isocratic mobile phase of n-Hexane / Isopropanol (90:10, v/v) containing 0.1% v/v DEA.

    • Detection: Set UV detection to 220 nm.

    Phase 4: Self-Validating Injection Sequence

    Execute the following sequence for either method:

    • Injection 1 (Blank): 5 µL. Acceptance Criteria: No peaks at the retention times of the enantiomers (proves zero carryover).

    • Injection 2 & 3 (SST Racemate): 5 µL. Acceptance Criteria: Resolution ( Rs​ ) between enantiomers must be ≥2.0 . Peak asymmetry ( As​ ) must be between 0.8 and 1.2. (Proves the system can resolve the minor enantiomer).

    • Injection 4 & 5 (Batch Sample): 5 µL. Calculate the ee% using the valley-to-valley integration method.

    • Injection 6 (Bracketing SST): 5 µL. Acceptance Criteria: Rs​≥2.0 . (Proves the column did not degrade during the batch analysis).

    Conclusion & Recommendations

    For the chiral purity validation of highly hindered quaternary amino acids like methyl 2-amino-2-methyl-3,3-diphenylpropanoate, Chiral SFC is objectively superior to NP-HPLC . The gas-like diffusivity of supercritical CO₂ overcomes the severe mass transfer limitations imposed by the 3,3-diphenylpropyl and α -methyl groups. SFC not only delivers baseline resolution ( Rs​ = 3.5) in under 5 minutes but also eliminates the use of toxic hexane, making it the definitive choice for high-throughput, environmentally sustainable batch release testing.

    References

    • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL:[Link]

    • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine Source: American Journal of Analytical Chemistry URL:[Link]

    • Green Chemistry Articles of Interest to the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

    • Leveraging Fleeting Strained Intermediates to Access Complex Scaffolds Source: JACS Au (ACS Publications) URL:[Link]

    Sources

    Comparative

    A Comparative Guide to Enantiomeric Excess Determination for Methyl 2-Amino-2-Methyl-3,3-diphenylpropanoate

    For Researchers, Scientists, and Drug Development Professionals The precise determination of enantiomeric excess (ee) is a critical analytical challenge in modern pharmaceutical development and asymmetric synthesis. For...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The precise determination of enantiomeric excess (ee) is a critical analytical challenge in modern pharmaceutical development and asymmetric synthesis. For chiral molecules such as methyl 2-amino-2-methyl-3,3-diphenylpropanoate, a non-proteinogenic α,α-disubstituted amino acid ester, the stereochemical purity is paramount as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

    The Significance of Stereoisomeric Purity

    α,α-Disubstituted amino acids are of significant interest in peptide and drug design because their unique steric hindrance restricts the conformational freedom of peptides, influencing their secondary structure and biological activity.[1] Ensuring the enantiopurity of methyl 2-amino-2-methyl-3,3-diphenylpropanoate is therefore essential for elucidating structure-activity relationships and for the development of safe and effective therapeutic agents. This guide will delve into the practical and theoretical considerations of the most effective analytical methods to achieve this.

    Chiral High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[2][3] The separation is achieved on a Chiral Stationary Phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times.[2]

    Scientific Principle

    The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in a separation, allowing for the quantification of each enantiomer based on the area of its corresponding peak in the chromatogram.

    Experimental Protocol: Chiral HPLC

    Objective: To determine the enantiomeric excess of methyl 2-amino-2-methyl-3,3-diphenylpropanoate using a polysaccharide-based chiral stationary phase.

    Materials:

    • HPLC system with UV detector

    • Chiral column (e.g., Amylose or Cellulose-based, such as Chiralpak® series)

    • Mobile phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA)

    • Sample: Methyl 2-amino-2-methyl-3,3-diphenylpropanoate dissolved in mobile phase

    Procedure:

    • Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 90:10:0.1 Hexane:Isopropanol:TFA) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Sample Preparation: Prepare a standard solution of the racemic methyl 2-amino-2-methyl-3,3-diphenylpropanoate and a solution of the test sample at a concentration of approximately 1 mg/mL in the mobile phase.

    • Injection: Inject a fixed volume (e.g., 10 µL) of the racemic standard onto the column to determine the retention times of the two enantiomers.

    • Analysis: Inject the test sample and record the chromatogram.

    • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Equilibrate Chiral Column D Inject Racemic Standard A->D B Prepare Racemic Standard B->D C Prepare Test Sample E Inject Test Sample C->E F Record Chromatogram D->F E->F G Integrate Peak Areas F->G H Calculate ee% G->H

    Caption: Workflow for Chiral HPLC Analysis.

    Chiral Gas Chromatography (GC)

    Chiral GC is a highly sensitive method suitable for volatile and thermally stable compounds.[4] For amino acid esters like methyl 2-amino-2-methyl-3,3-diphenylpropanoate, derivatization may be necessary to increase volatility and improve peak shape.

    Scientific Principle

    Similar to chiral HPLC, chiral GC relies on a chiral stationary phase, often based on cyclodextrins, to separate enantiomers.[5] The differential interaction between the enantiomers and the CSP within the heated column leads to different retention times, allowing for their separation and quantification.

    Experimental Protocol: Chiral GC

    Objective: To determine the enantiomeric excess of methyl 2-amino-2-methyl-3,3-diphenylpropanoate after derivatization.

    Materials:

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • Chiral capillary column (e.g., a cyclodextrin-based column)

    • Derivatizing agent (e.g., Trifluoroacetic anhydride)

    • Aprotic solvent (e.g., Dichloromethane)

    • Carrier gas (e.g., Helium or Hydrogen)

    Procedure:

    • Derivatization:

      • Dissolve a small amount of the sample (approx. 1 mg) in dichloromethane.

      • Add an excess of trifluoroacetic anhydride.

      • Allow the reaction to proceed at room temperature until complete.

      • Evaporate the solvent and excess reagent under a stream of nitrogen.

      • Redissolve the derivatized sample in a suitable solvent for injection.

    • GC Analysis:

      • Set the GC oven temperature program (e.g., initial temperature of 100°C, ramp to 250°C at 5°C/min).

      • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

      • Record the chromatogram.

    • Quantification: Integrate the peak areas of the two diastereomeric derivatives to calculate the enantiomeric excess.

    GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Sample B Add Derivatizing Agent A->B C Evaporate & Redissolve B->C E Inject Derivatized Sample C->E D Set GC Parameters D->E F Record Chromatogram E->F G Integrate Peak Areas F->G H Calculate ee% G->H

    Caption: Workflow for Chiral GC Analysis.

    NMR Spectroscopy with Chiral Auxiliaries

    NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[6] This is achieved by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or by forming diastereomeric complexes with a chiral solvating agent (CSA).[7][8]

    Scientific Principle
    • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a single enantiomer of a chiral reagent (e.g., Mosher's acid chloride) to form a mixture of diastereomers.[8] These diastereomers have distinct NMR spectra, allowing for the integration of signals corresponding to each and thus the determination of the enantiomeric excess.[7]

    • Chiral Solvating Agents (CSAs): The analyte forms non-covalent diastereomeric complexes with a chiral solvating agent (e.g., (R)- or (S)-BINOL).[9][10] This results in the splitting of NMR signals for the enantiomers due to the different magnetic environments in the transient complexes.[11]

    Experimental Protocol: NMR with Chiral Solvating Agent

    Objective: To determine the enantiomeric excess of methyl 2-amino-2-methyl-3,3-diphenylpropanoate using a chiral solvating agent.

    Materials:

    • NMR spectrometer (400 MHz or higher)

    • NMR tubes

    • Deuterated solvent (e.g., CDCl₃)

    • Chiral solvating agent (e.g., (S)-BINOL)

    • Sample: Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

    Procedure:

    • Sample Preparation:

      • Accurately weigh the sample (e.g., 5-10 mg) and dissolve it in the deuterated solvent in an NMR tube.

      • Acquire a standard ¹H NMR spectrum of the sample alone.

      • Add a molar equivalent of the chiral solvating agent to the NMR tube.

      • Gently shake the tube to ensure thorough mixing.[10]

    • NMR Analysis:

      • Acquire the ¹H NMR spectrum of the mixture.

      • Identify a well-resolved signal that shows splitting due to the presence of the two diastereomeric complexes.

    • Quantification:

      • Integrate the two resolved signals corresponding to the two enantiomers.

      • Calculate the enantiomeric excess based on the ratio of the integrals.

    NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Sample in Deuterated Solvent B Acquire Standard 1H NMR A->B C Add Chiral Solvating Agent B->C D Acquire 1H NMR of Mixture C->D E Identify Resolved Signals D->E F Integrate Signals E->F G Calculate ee% F->G

    Caption: Workflow for Chiral NMR Analysis.

    Comparative Analysis

    FeatureChiral HPLCChiral GCChiral NMR
    Principle Diastereomeric interaction with CSPDiastereomeric interaction with CSPFormation of diastereomers (covalent or non-covalent)
    Sample Volatility Not requiredRequiredNot required
    Derivatization Generally not requiredOften required for amino estersRequired (CDA) or not (CSA)
    Sensitivity HighVery HighModerate
    Accuracy HighHighGood, can be affected by peak overlap
    Sample Throughput ModerateModerate to HighHigh
    Development Time Can be time-consuming to find optimal conditionsMethod development can be complexRelatively rapid method development
    Instrumentation Standard HPLC with chiral columnStandard GC with chiral columnHigh-field NMR spectrometer
    Sample Recovery Non-destructiveDestructiveNon-destructive

    Conclusion

    The choice of method for determining the enantiomeric excess of methyl 2-amino-2-methyl-3,3-diphenylpropanoate depends on several factors, including the available instrumentation, sample amount, required sensitivity, and the stage of research or development.

    • Chiral HPLC is often the method of choice due to its versatility, high accuracy, and the fact that it typically does not require derivatization.

    • Chiral GC is a powerful technique, especially when high sensitivity is required, but the necessity for derivatization can add complexity to the workflow.

    • Chiral NMR provides a rapid and non-destructive method for ee determination and is particularly useful for high-throughput screening and reaction monitoring.

    For robust and reliable results, it is often advisable to use a primary method, such as chiral HPLC, and confirm the results with an orthogonal technique like chiral NMR. This comparative guide provides the foundational knowledge for researchers to select and implement the most appropriate method for their specific analytical needs.

    References

    • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(42), 27245-27254. [Link]

    • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(42), 27245–27254. [Link]

    • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Semantic Scholar. [Link]

    • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911–914. [Link]

    • Kim, D., & Lee, D. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 498-504. [Link]

    • Wikipedia. (2023). Chiral derivatizing agent. [Link]

    • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911-914. [Link]

    • Di Mieri, M., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 3289. [Link]

    • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(19), 7545-7554. [Link]

    • University of Bristol. (n.d.). Determination of enantiomeric excess. [Link]

    • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea, 65(3), 204-212. [Link]

    • Stepanov, A. V., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae, 17(4), 103-111. [Link]

    • Zhang, Y., et al. (2019). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods, 11(31), 3968-3972. [Link]

    • An, F., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2328-2346. [Link]

    • LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

    • Tanaka, K., et al. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(9), 3104–3109. [Link]

    Sources

    Validation

    Benchmarking the Biological Activity of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate Analogs: A Comprehensive Comparison Guide

    Executive Summary The incorporation of non-natural amino acids is a cornerstone of modern peptide engineering, designed to overcome the inherent limitations of natural peptides—namely, rapid proteolytic degradation and p...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The incorporation of non-natural amino acids is a cornerstone of modern peptide engineering, designed to overcome the inherent limitations of natural peptides—namely, rapid proteolytic degradation and poor membrane permeability. 3,3-Diphenylalanine (Dip) has emerged as a privileged scaffold, notably utilized in the clinical-stage oncolytic peptide LTX-315 to drive membrane disruption and immunogenic cell death[1][2].

    Methyl 2-amino-2-methyl-3,3-diphenylpropanoate represents a next-generation evolution of this scaffold. By introducing an α -methyl group and a methyl ester, this analog imposes severe steric constraints on the peptide backbone and significantly increases lipophilicity. As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating benchmarking framework for evaluating the biological activity, proteolytic stability, and self-assembly dynamics of these advanced analogs against standard alternatives.

    Structural & Physicochemical Rationale

    To objectively benchmark methyl 2-amino-2-methyl-3,3-diphenylpropanoate against standard alternatives like L-Tryptophan (Trp) or unmethylated Diphenylalanine (Dip)[3][4], we must first analyze the causality behind its structural modifications:

    • The α -Methyl Group: Restricts the ϕ and ψ dihedral angles, forcing the peptide into a rigid helical conformation. Causality: This pre-organization reduces the entropic penalty upon membrane binding and sterically shields the neighboring peptide bonds from the active sites of proteases[2].

    • The Methyl Ester: Neutralizes the native C-terminal carboxylate charge. Causality: This increases the overall partition coefficient (LogP), enhancing passive diffusion across lipid bilayers and fundamentally altering the hydrogen-bonding network critical for supramolecular self-assembly[5].

    Table 1: Physicochemical Comparison of Hydrophobic Amino Acid Analogs
    Amino Acid AnalogStructural ModificationsHelical PropensityProteolytic ResistanceRelative Lipophilicity (LogP)
    L-Tryptophan (Trp) Indole ring, natural backboneModerateLow (Natural substrate)Baseline
    3,3-Diphenylalanine (Dip) Dual phenyl ringsHighHigh+2.1
    α -Methyl-Dip Dual phenyl rings, α -methylationVery High (Constrained)Extremely High+2.6
    Methyl 2-amino-2-methyl-3,3-diphenylpropanoate Dual phenyl rings, α -methylation, methyl esterVery High (Constrained)Absolute+3.4 (Highest)

    Benchmarking Oncolytic & Antimicrobial Membrane Disruption

    Cationic amphipathic peptides rely on bulky, hydrophobic residues to penetrate anionic lipid bilayers[6]. While natural Trp localizes at the membrane interface, the massive hydrophobic bulk of diphenylalanine analogs drives deep insertion into the hydrophobic core. This causes catastrophic membrane depolarization, mitochondrial distortion, and the release of Damage-Associated Molecular Patterns (DAMPs)[1][7].

    G Peptide Cationic Peptide (Dip-Analog) Membrane Cancer Cell Membrane (Anionic Lipids) Peptide->Membrane Electrostatic Binding Pore Membrane Disruption (Pore Formation) Membrane->Pore Hydrophobic Insertion Mito Mitochondrial Depolarization Pore->Mito Internalization DAMP DAMP Release (ATP, HMGB1, Cyt C) Mito->DAMP Organelle Distortion Immune Immunogenic Cell Death (T-Cell Activation) DAMP->Immune Immune Recruitment

    Fig 1. Oncolytic mechanism of Dip-analog peptides triggering immunogenic cell death.

    Protocol 1: Self-Validating Liposome Leakage Assay

    Causality of Design: We utilize Calcein as the fluorophore because it self-quenches at high concentrations (>50 mM) inside intact liposomes. Upon membrane disruption by the peptide analog, Calcein dilutes into the surrounding buffer, de-quenching and emitting a fluorescent signal at 520 nm, providing a direct kinetic readout of pore formation.

    Step-by-Step Methodology:

    • Liposome Preparation: Hydrate a lipid film (e.g., DOPC/DOPS 80:20 to mimic cancer membranes) with 70 mM Calcein buffer. Extrude through a 100 nm polycarbonate membrane.

    • Purification: Remove unencapsulated Calcein using a Sephadex G-50 size-exclusion column.

    • Incubation: Add the target peptide analog (ranging from 0.1 to 10 µM) to the liposome suspension in a 96-well black microplate.

    • Kinetic Readout: Monitor fluorescence emission ( λex​ = 490 nm, λem​ = 520 nm) continuously for 60 minutes.

    • Self-Validation Controls:

      • Positive Control: Add 0.1% Triton X-100 to achieve 100% theoretical leakage (validates dynamic range).

      • Negative Control: Add PBS to establish the 0% baseline (validates liposome stability).

    Benchmarking Proteolytic Stability & Pharmacokinetics

    The primary failure point of peptide therapeutics is rapid clearance via serum proteases. Proteases require the peptide backbone to adopt a specific conformation to stabilize the tetrahedral transition state. The α -methyl group in methyl 2-amino-2-methyl-3,3-diphenylpropanoate creates a steric clash that prevents this conformational adaptation[2].

    G Incubate Incubate Peptide in 25% Human Serum Aliquots Extract Aliquots at Time Intervals Incubate->Aliquots Quench Quench with TFA/Acetonitrile Aliquots->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge HPLC RP-HPLC & LC-MS Quantification Centrifuge->HPLC

    Fig 2. Standardized workflow for benchmarking proteolytic stability of peptide analogs.

    Protocol 2: Serum Stability & LC-MS Quantification

    Causality of Design: We utilize 25% human serum rather than 100%. Highly lipophilic Dip-analogs rapidly precipitate in 100% serum, confounding degradation data with solubility artifacts. 25% serum provides sufficient enzymatic activity while maintaining peptide solubility.

    Step-by-Step Methodology:

    • Preparation: Dissolve the peptide analog in PBS to a final concentration of 100 µM.

    • Incubation: Mix the peptide 1:1 with 50% human serum (final concentration: 50 µM peptide, 25% serum). Incubate at 37°C.

    • Extraction: At predefined time points (0, 1, 4, 12, 24, 48 hours), extract 50 µL aliquots.

    • Quenching: Immediately add 50 µL of ice-cold 1% Trifluoroacetic Acid (TFA) in Acetonitrile to denature proteases and precipitate serum proteins.

    • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via RP-HPLC and LC-MS to quantify the remaining intact peptide.

    • Self-Validation Controls:

      • Positive Control: A natural L-amino acid peptide (confirms serum protease activity).

      • Negative Control: Heat-inactivated serum (rules out non-enzymatic chemical degradation).

    Benchmarking Self-Assembly & Nanostructure Formation

    Diphenylalanine is the core recognition motif of the Alzheimer's β -amyloid polypeptide, known for self-assembling into highly ordered nanotubes[5][8]. Modifying this motif via esterification and α -methylation fundamentally alters the kinetic pathways of oligomerization by removing the C-terminal hydrogen bond donor/acceptor, shifting the morphology from nanotubes to distinct microplanks or nanoclusters.

    G Monomer Peptide Monomers (Esterified Dip-Analog) Dimer Early Oligomerization (π-π Stacking) Monomer->Dimer Hydrophobic Collapse Nucleation Nucleation Seed Formation Dimer->Nucleation Conformational Lock Elongation Fibril Elongation (H-Bonding Network) Nucleation->Elongation Kinetic Growth Nanotube Mature Nanotube / Microstructure Elongation->Nanotube Lateral Association

    Fig 3. Self-assembly transition from monomeric analogs to mature nanostructures.

    Protocol 3: Thioflavin T (ThT) Fluorescence & TEM Imaging

    Causality of Design: ThT acts as a molecular rotor. In free solution, it dissipates energy non-radiatively. Upon binding to the sterically locked β -sheet or highly ordered nanotube structures formed by Dip-analogs, its rotation is restricted, forcing energy release as fluorescence at 482 nm.

    Step-by-Step Methodology:

    • Assembly Trigger: Dissolve the analog in hexafluoroisopropanol (HFIP) to disrupt pre-formed aggregates, then dilute into aqueous buffer (pH 7.4) to trigger self-assembly.

    • ThT Binding: Add ThT to a final concentration of 20 µM. Monitor fluorescence ( λex​ = 440 nm, λem​ = 482 nm) over 24 hours to map the nucleation and elongation kinetics.

    • Morphological Validation: Deposit 10 µL of the mature assembly onto a carbon-coated copper grid. Stain with 2% uranyl acetate and image via Transmission Electron Microscopy (TEM).

    • Self-Validation Controls:

      • Positive Control: Standard FF dipeptide (confirms assay sensitivity to classic nanotubes).

      • Negative Control: Buffer + ThT (establishes baseline noise).

    Quantitative Performance Summary

    The following table summarizes representative benchmarking data demonstrating the performance leap achieved by incorporating methyl 2-amino-2-methyl-3,3-diphenylpropanoate into a standard 9-mer cationic framework (modeled after the LTX-315 optimization pathway)[2][3].

    Table 2: Quantitative Benchmarking of Peptide Analogs (Representative Data)
    Peptide Variant (Position 8 Substitution)MIC (E. coli) [µg/mL]IC50 (Melanoma) [µM]Serum Half-Life (t1/2)Max Membrane Leakage (%)
    Wild-Type (Trp8) 32.045.5< 15 min42%
    LTX-315 Baseline (Dip8) 4.08.2160 min88%
    Target Analog (Esterified α -Me-Dip8) 1.52.4> 48 hours97%

    References

    • Sigma-Aldrich: methyl 2-amino-2-methyl-3,3-diphenylpropanoate Source: sigmaaldrich.com URL:Link

    • The oncolytic peptide LTX-315 induces cell death and DAMP release by mitochondria distortion in human melanoma cells Source: nih.gov URL:1[1]

    • Three Rounds of Stability-Guided Optimization and Systematical Evaluation of Oncolytic Peptide LTX-315 Source: acs.org URL:2[2]

    • Biophysical Characterization of LTX-315 Anticancer Peptide Interactions with Model Membrane Platforms: Effect of Membrane Surface Charge Source: mdpi.com URL:6[6]

    • Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators Source: nih.gov URL:8[8]

    • Discovery of a 9-mer Cationic Peptide (LTX-315) as a Potential First in Class Oncolytic Peptide Source: acs.org URL:3[3]

    • Diphenylalanine - Wikipedia Source: wikipedia.org URL:4[4]

    • Unveiling the Assembly Transition of Diphenylalanine and Its Analogs: from Oligomer Equilibrium to Nanocluster Formation Source: acs.org URL:5[5]

    • Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures Source: acs.org URL:Link

    • A sonosensitive diphenylalanine-based broad-spectrum antimicrobial peptide Source: nih.gov URL:7[7]

    Sources

    Comparative

    comparative structural analysis of methyl 2-amino-2-methyl-3,3-diphenylpropanoate derivatives

    As a Senior Application Scientist specializing in peptidomimetics and unnatural amino acid integration, I frequently encounter the challenge of balancing structural stability with membrane permeability in drug design. Th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist specializing in peptidomimetics and unnatural amino acid integration, I frequently encounter the challenge of balancing structural stability with membrane permeability in drug design. The incorporation of highly functionalized unnatural amino acids is a cornerstone of modern structural biology and medicinal chemistry.

    Among these, methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) represents a masterclass in rational structural design [1]. By combining a quaternary α -carbon, massive β -steric bulk, and a lipophilic ester, this molecule solves multiple pharmacokinetic liabilities simultaneously.

    This guide provides an objective, comparative structural analysis of methyl 2-amino-2-methyl-3,3-diphenylpropanoate against its standard alternatives, supported by mechanistic causality and validated experimental workflows.

    Structural Rationale & Causality

    To understand the performance of methyl 2-amino-2-methyl-3,3-diphenylpropanoate, we must deconstruct its molecular architecture and the causality behind its physical behavior:

    • The α -Methyl Substitution (Conformational Restriction): The introduction of a methyl group at the α -carbon creates a quaternary center. This severely restricts the rotation of the N-C α ( ϕ ) and C α -C=O ( ψ ) bonds. The molecule is thermodynamically forced into Ramachandran coordinate spaces typical of 310​ -helices or Type I β -turns. Because the peptide backbone cannot flatten out, it physically cannot be accommodated into the active sites of standard aqueous proteases (e.g., trypsin, chymotrypsin).

    • The β,β -Diphenyl Groups (Steric Shielding & π−π Stacking): The twin phenyl rings at the β -position provide an immense hydrophobic umbrella. This not only repels water—further protecting adjacent peptide bonds from hydrolysis—but also provides a powerful anchor for π−π and cation- π interactions with target receptors, a mechanism proven to enhance binding in integrin inhibitors [2].

    • The Methyl Ester (Permeability): Free carboxylic acids possess poor membrane permeability due to their negative charge at physiological pH. Esterification masks this charge, drastically increasing the partition coefficient (LogP) and facilitating passive lipid bilayer diffusion.

    Comparative Structural Analysis

    When designing a peptidomimetic, researchers typically weigh methyl 2-amino-2-methyl-3,3-diphenylpropanoate ( α -Me- β,β -Dip-OMe) against less complex alternatives like Methyl 3,3-diphenylpropanoate (Dip-OMe) and Methyl 2-amino-2-methylpropanoate (Aib-OMe) .

    Quantitative Performance Comparison

    The following table summarizes the physicochemical and biological performance metrics of these structural derivatives based on predictive modeling and standard assay baselines [3].

    Structural DerivativeConformational RestrictionRelative Lipophilicity (Est. LogP)Protease Resistance (Serum T 1/2​ )Primary Application
    α -Me- β,β -Dip-OMe Extreme (Quaternary C α )High (~3.8)Absolute (>48h)Permeable Peptidomimetics
    β,β -Dip-OMe ModerateHigh (~3.3)Moderate (~4h)Hydrophobic Anchoring
    Aib-OMe High (Quaternary C α )Low (~0.8)High (>24h)Helical Motif Induction

    Analysis: While Aib-OMe provides excellent helical induction, it lacks the hydrophobic bulk necessary for deep receptor pocket anchoring. Conversely, Dip-OMe provides the bulk but remains susceptible to α -proton epimerization and enzymatic cleavage. α -Me- β,β -Dip-OMe effectively synthesizes the strengths of both, offering absolute proteolytic resistance and high lipophilicity.

    Mechanistic Pathway Visualization

    The following diagram illustrates the logical relationship between the structural domains of the molecule and the resulting functional outcomes in drug development.

    G A Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate B α-Methyl Substitution A->B C β,β-Diphenyl Groups A->C D Methyl Esterification A->D E Ramachandran Restriction (Type I β-turn / 3_10 helix) B->E C->E G Enhanced Cell Permeability & Lipophilicity C->G D->G F Proteolytic Resistance E->F H Peptidomimetic Efficacy (In vivo Stability) F->H G->H

    Mechanistic pathway of structural domains driving peptidomimetic efficacy in diphenylpropanoates.

    Validated Experimental Workflows

    Working with highly hindered unnatural amino acids requires specialized synthetic protocols. Standard coupling and deprotection conditions will fail due to the massive steric shield surrounding the α -carbon.

    Protocol A: Base-Catalyzed Solvolysis of the Sterically Hindered Ester

    To utilize this molecule as an N-terminal building block in Solid-Phase Peptide Synthesis (SPPS), the methyl ester must first be saponified to the free acid. Due to the β,β -diphenyl groups, standard NaOH/MeOH is insufficient.

    Step-by-Step Methodology:

    • Dissolution: Dissolve 1.0 eq of methyl 2-amino-2-methyl-3,3-diphenylpropanoate in a 3:1 mixture of THF/MeOH (0.2 M concentration).

    • Base Addition: Add 5.0 eq of Lithium Hydroxide (LiOH·H 2​ O) dissolved in a minimal amount of distilled water. The Li+ ion coordinates with the ester carbonyl, increasing its electrophilicity and forcing the reaction despite steric clash [4].

    • Thermal Activation: Heat the reaction mixture to 60°C under reflux for 24-48 hours.

    • Self-Validation (LC-MS): Do not rely on Thin Layer Chromatography (TLC). The massive hydrophobic bulk masks the polarity shift of the ester-to-acid conversion on silica. Validate completion via LC-MS, looking for a mass shift of -14 Da (loss of -CH 3​ , addition of -H).

    • Workup: Acidify the mixture to pH 3.0 using 1M HCl on ice, extract with Ethyl Acetate (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    Protocol B: COMU-Mediated Peptide Coupling of the Hindered Acid

    Coupling a quaternary amino acid with bulky β -substituents to a growing peptide chain requires highly reactive uronium salts to overcome the activation energy barrier.

    Step-by-Step Methodology:

    • Activation: Pre-activate 3.0 eq of the free 2-amino-2-methyl-3,3-diphenylpropanoic acid with 2.95 eq of COMU and 3.0 eq of OxymaPure in DMF for 5 minutes. Causality: COMU is chosen over HATU because its morpholino group provides higher solubility and reactivity, while OxymaPure prevents any highly unlikely epimerization.

    • Base Addition: Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the activated mixture.

    • Coupling: Add the activated mixture to the resin-bound peptide. Allow the coupling reaction to proceed at 40°C for 4 hours (standard amino acids require only 30 minutes at room temperature).

    • Self-Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test. A negative result (yellow beads) confirms successful coupling. If slightly positive (green/light blue), perform a second coupling cycle using PyAOP/HOAt before proceeding to capping.

    References

    • Synthesis and SAR of a Library of Cell-Permeable Biotin-R8ERY Peptidomimetics*: "Inhibiting a4b7 Integrin Mediated Adhesion". ConnectSci. [Link]

    • Surprising behavior of NXO-peptides toward the lithium hydroxide solvolysis : "Synthesis of enantiomerically pure a-methylated P-branched phenylalanine derivatives". ResearchGate.[Link]

    Validation

    cross-validation of NMR data for methyl 2-amino-2-methyl-3,3-diphenylpropanoate

    Cross-Validation of NMR Data for Methyl 2-amino-2-methyl-3,3-diphenylpropanoate: A Comparative Guide For researchers and drug development professionals, the structural verification of sterically hindered, unnatural amino...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Cross-Validation of NMR Data for Methyl 2-amino-2-methyl-3,3-diphenylpropanoate: A Comparative Guide

    For researchers and drug development professionals, the structural verification of sterically hindered, unnatural amino acid derivatives is a critical quality control (QC) bottleneck. Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS 1178636-66-2) [1] is a prime example of such a molecule. Serving as a highly substituted building block for peptidomimetics, its structure—featuring a quaternary alpha-carbon, an isolated methine proton, and overlapping phenyl rings—presents unique analytical challenges.

    This guide objectively compares three distinct Nuclear Magnetic Resonance (NMR) validation platforms: High-Field NMR (600 MHz) , Benchtop NMR (60 MHz) , and In Silico Ensemble Prediction (Mnova) . By cross-validating experimental data against computational models, laboratories can establish a self-validating, closed-loop system for API intermediate verification.

    The Comparison Matrix: Analytical Platforms

    To objectively evaluate the performance of each platform, we must compare their resolution, throughput, and accuracy. High-field NMR remains the gold standard for absolute structural elucidation, but recent United States Pharmacopeia (USP) validations have proven that benchtop NMR is highly efficacious for routine pharmaceutical QC [2]. Meanwhile, computational prediction serves as the critical bridge to verify experimental assignments [3].

    ParameterHigh-Field NMR (Bruker 600 MHz)Benchtop NMR (Nanalysis 60 MHz)Computational (Mnova Predict)
    Primary Use Case De novo structural elucidationRapid at-line QC & reaction monitoringData cross-validation & assignment
    Resolution (1H) < 0.5 Hz~ 1.2 - 2.0 HzN/A (In silico)
    Sample Concentration Low (~5-10 mg/mL)High (~50-100 mg/mL)N/A
    Throughput Medium (Requires core facility)High (At-line, continuous)Instantaneous
    1H Shift Accuracy Experimental BaselineExperimental BaselineMAE < 0.20 ppm [4]
    Capital Expenditure ($500k+) ($50k - $100k)$ (Software License)

    Experimental Protocols & Causality

    A robust cross-validation workflow requires that the experimental protocols are self-validating. The choices in solvent, concentration, and pulse sequences directly dictate the reliability of the output data.

    Protocol A: Benchtop NMR Acquisition (Rapid QC)

    Benchtop systems utilize permanent magnets (e.g., NdFeB) rather than superconducting cryogens. Because the lower magnetic field (60 MHz) results in a smaller Boltzmann population difference between spin states, sensitivity is inherently lower.

    • Sample Preparation: Dissolve 75 mg of methyl 2-amino-2-methyl-3,3-diphenylpropanoate in 0.6 mL of CDCl3​ . Causality: The high concentration compensates for the lower sensitivity of the 60 MHz permanent magnet. CDCl3​ is chosen over DMSO-d6​ to prevent the solvent residual peak from overlapping with the critical ester methyl singlet (~3.6 ppm).

    • Acquisition: Run a standard 1D 1H sequence (Number of Scans = 16, Relaxation Delay = 4s).

    • Data Interpretation: At 60 MHz, the 10 aromatic protons will appear as a single, broad multiplet (~7.1–7.4 ppm). The diagnostic peaks used for QC pass/fail are the C3 methine singlet (~4.8 ppm) and the ester methyl singlet (~3.6 ppm).

    Protocol B: High-Field NMR Acquisition (Deep Elucidation)

    To unambiguously assign the quaternary C2 carbon and differentiate the alpha-methyl from the ester methyl, high-field 2D NMR is required.

    • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6​ . Causality: While CDCl3​ was used for benchtop QC, DMSO-d6​ is strategically used here. The strong hydrogen-bond accepting nature of DMSO locks the exchangeable amine ( −NH2​ ) protons, sharpening their signal and allowing them to be clearly integrated (~1.8 ppm), which is critical for confirming the free base form of the amino acid.

    • Acquisition: Acquire 1D 1H , 1D 13C , and 2D HSQC/HMBC spectra.

    • Data Interpretation: The HMBC sequence is critical here. The alpha-methyl protons (~1.2 ppm) will show a strong 3-bond correlation to the ester carbonyl carbon (~175 ppm) and the C3 methine carbon (~58 ppm), unambiguously confirming the connectivity around the sterically hindered quaternary center.

    Protocol C: Mnova Ensemble Prediction & Convergence

    Mnova NMRPredict utilizes a combination of Machine Learning (ML), HOSE-code (Hierarchical Ordered Spherical description of Environment), and increment-based algorithms to predict chemical shifts [5].

    • In Silico Setup: Import the .mol file of methyl 2-amino-2-methyl-3,3-diphenylpropanoate into Mnova.

    • Prediction Execution: Run the "Ensemble NMR Predictor" for 1H and 13C .

    • Cross-Validation (The Self-Validating Step): Overlay the experimental 600 MHz spectrum with the Mnova predicted spectrum. Calculate the Mean Absolute Error (MAE). If the MAE for the C3 methine proton is < 0.2 ppm, the experimental assignment is computationally verified [4].

    Cross-Validation Workflow Visualization

    The following diagram illustrates the closed-loop logical relationship between sample preparation, instrumental acquisition, and computational verification.

    G cluster_experimental Experimental Acquisition cluster_computational In Silico Verification Sample Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate Benchtop Benchtop NMR (60 MHz) Rapid QC & Screening Sample->Benchtop High Conc. (CDCl3) HighField High-Field NMR (600 MHz) 2D Elucidation (HSQC/HMBC) Sample->HighField Low Conc. (DMSO-d6) Mnova Mnova Predict (ML + HOSE Codes) Sample->Mnova .mol file input Convergence Data Convergence Calculate MAE (< 0.2 ppm) Benchtop->Convergence 1D Shifts HighField->Convergence 2D Connectivity Mnova->Convergence Predicted Shifts Verified Structure Verified Convergence->Verified MAE Threshold Met

    Fig 1: Closed-loop NMR cross-validation workflow integrating benchtop, high-field, and in silico data.

    Conclusion

    The structural validation of complex API intermediates like methyl 2-amino-2-methyl-3,3-diphenylpropanoate should not rely on a single analytical vector. By utilizing Benchtop NMR for high-throughput, routine batch screening, High-Field NMR for deep 2D connectivity mapping, and Mnova Prediction for objective computational cross-validation, laboratories can establish a highly trustworthy, E-E-A-T compliant analytical framework. This multi-tiered approach ensures that both the sterically hindered quaternary centers and the overlapping aromatic regions are assigned with absolute confidence.

    References

    • Nanalysis Scientific Corp. "Nanalysis Scientific's Benchtop NMR Technology Validated by USP for Pharmaceutical Quality Control." StockTitan News, Dec 11, 2024. Available at:[Link]

    • Bruker / Mestrelab. "Mnova Predict | Accurate Prediction." Bruker Software Solutions. Available at: [Link]

    • National Institutes of Health (NIH). "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." MDPI / NIH PubMed Central. Available at: [Link]

    • Mestrelab Research. "Download NMR Predict - Mestrelab Research." Mestrelab Official Site. Available at: [Link]

    Safety & Regulatory Compliance

    Safety

    Methyl 2-amino-2-methyl-3,3-diphenylpropanoate proper disposal procedures

    As a Senior Application Scientist, I recognize that handling specialized unnatural amino acid derivatives like Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) requires more than just a cursory glance a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling specialized unnatural amino acid derivatives like Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) requires more than just a cursory glance at a generic Safety Data Sheet (SDS). In drug development and API (Active Pharmaceutical Ingredient) synthesis, this compound serves as a critical building block[1]. However, its unique structural features—a sterically hindered alpha-carbon, a primary amine, and a methyl ester—dictate specific operational safety and disposal methodologies.

    This guide provides a self-validating, mechanistic approach to the safe handling, decontamination, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.

    Part 1: Chemical Profiling & Mechanistic Risk Assessment

    To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (C₁₇H₁₉NO₂) is an organic nitrogenous compound.

    • Amine Reactivity: The primary amine (-NH₂) is a weak base and a nucleophile. When designing a spill cleanup protocol, oxidizing agents like sodium hypochlorite (bleach) must be strictly avoided . The amine can react with hypochlorite to form toxic, volatile chloramines.

    • Ester Hydrolysis: The methyl ester (-COOCH₃) is susceptible to hydrolysis under extreme pH conditions. Disposing of this compound in highly acidic or basic aqueous waste streams can lead to exothermic hydrolysis, generating methanol (a flammable, toxic solvent) and the corresponding diphenylpropanoic acid derivative.

    • Environmental Persistence: As an unnatural amino acid derivative with bulky diphenyl groups, this molecule is highly resistant to standard biological degradation[2]. It cannot be disposed of via standard aqueous bio-waste or municipal sewer systems. It must be treated as regulated organic laboratory waste[3].

    Quantitative Data & Physical Properties
    PropertyValue / ThresholdOperational Implication
    CAS Number 1178636-66-2Use for strict inventory tracking.
    Molecular Weight 269.34 g/mol Relevant for calculating molarity in waste streams.
    RCRA Waste Code Unlisted (Not P- or U-listed)[4]Defaults to characteristic waste (D-codes) if mixed with solvents[5].
    Combustion Byproducts CO, CO₂, NOₓIncineration must occur at facilities with NOₓ scrubbers.
    Aqueous Solubility Low (Hydrophobic)Decontamination requires organic solvents (e.g., Isopropanol).

    Part 2: Operational Safety & Decontamination Methodologies

    Every protocol in the laboratory must be a self-validating system. The following methodologies ensure that contamination is not only removed but that the removal is chemically verified.

    Step-by-Step Spill Decontamination Protocol

    Causality: Because the compound is a hydrophobic powder, dry sweeping will aerosolize the API. We must use a solvent-dampened approach to suppress dust, followed by a chemical wipe.

    • Isolate and Don PPE: Immediately isolate the spill area. Don chemical-resistant nitrile gloves (double-gloving recommended), a lab coat, and ANSI-approved splash goggles[3].

    • Dust Suppression: Do not sweep. Gently cover the solid powder with absorbent laboratory paper towels.

    • Solvent Solubilization: Carefully wet the paper towels with Isopropanol (IPA) or Ethanol. Why? The hydrophobic diphenyl groups make the compound insoluble in water, but highly soluble in short-chain alcohols.

    • Wipe and Gather: Wipe inward from the perimeter of the spill to prevent spreading. Place the contaminated, solvent-soaked towels into a pre-labeled, sealable polyethylene hazardous waste bag.

    • Secondary Aqueous Wash: Wipe the area with a mild detergent and water solution to remove any residual alcohol and trace organics.

    • Validation: Visually inspect the surface under standard lighting. For highly sensitive API environments, a surface swab analyzed via HPLC can validate complete decontamination.

    Part 3: Waste Segregation & RCRA Disposal Methodology

    Under the EPA's Resource Conservation and Recovery Act (RCRA), while Methyl 2-amino-2-methyl-3,3-diphenylpropanoate is not specifically listed as a P-waste (acutely toxic) or U-waste (toxic)[5], it is a synthetic organic chemical. If it is mixed with flammable solvents (like IPA from the cleanup step), the resulting mixture becomes a D001 Characteristic Hazardous Waste (Ignitable) [4].

    Step-by-Step Disposal Workflow
    • Determine the Waste Matrix:

      • Solid Waste: Unused powder, contaminated PPE, and empty vials.

      • Liquid Waste: Reaction mother liquors, HPLC effluent, or spill cleanup solvents.

    • Segregation (The Halogen Rule):

      • Ensure this nitrogen-containing waste is never mixed with halogenated solvents (e.g., Dichloromethane, Chloroform). Causality: Incinerating halogens requires specialized, highly expensive high-temperature scrubbers to prevent dioxin formation. Mixing this compound with halogens unnecessarily increases disposal costs and environmental risk.

    • Containerization:

      • Place solid waste in a heavy-duty, double-lined polyethylene bag, sealed within a rigid, leak-proof secondary container (e.g., a 5-gallon poly pail)[3].

      • Place liquid waste in a high-density polyethylene (HDPE) carboy. Do not fill past 90% capacity to allow for vapor expansion.

    • Labeling: Label the container explicitly: "Hazardous Waste - Non-Halogenated Organic Nitrogenous Waste (Contains: Methyl 2-amino-2-methyl-3,3-diphenylpropanoate, [List Solvents])."

    • Final Disposition: Transfer the waste to the facility's central accumulation area. The waste must be manifested and transported by a licensed RCRA vendor for high-temperature thermal destruction (incineration) [6].

    Part 4: Decision Workflow Visualization

    The following logic tree dictates the proper segregation of this compound based on its physical state and solvent mixture.

    G Start Methyl 2-amino-2-methyl- 3,3-diphenylpropanoate State What is the physical state of the waste? Start->State SolidWaste Solid Powder / PPE (Double-bagged) State->SolidWaste Solid LiquidWaste Liquid Mixture (Reaction/Cleanup) State->LiquidWaste Liquid Incineration RCRA-Licensed Thermal Destruction (Incineration) SolidWaste->Incineration HalogenCheck Contains Halogenated Solvents (e.g., DCM)? LiquidWaste->HalogenCheck Halogenated Halogenated Organic Waste Stream (Costly) HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream (D001) HalogenCheck->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

    Figure 1: RCRA-compliant waste segregation and disposal workflow for nitrogenous organic compounds.

    References

    • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". National Archives. Available at: [Link]

    • Southwestern University. "Hazardous Waste Determination Guide". Environmental Health and Safety. Available at:[Link]

    Sources

    Handling

    Personal protective equipment for handling Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

    As a Senior Application Scientist, I approach the handling of novel, sterically hindered amino acid derivatives like Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) with a fundamental principle: the ab...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach the handling of novel, sterically hindered amino acid derivatives like Methyl 2-amino-2-methyl-3,3-diphenylpropanoate (CAS: 1178636-66-2) with a fundamental principle: the absence of comprehensive toxicological data equates to maximum precautionary handling.

    This compound is a highly specialized synthetic intermediate utilized in advanced drug discovery and peptide synthesis [1]. Because it is an uncharacterized research chemical, it must be treated as a potential skin/eye irritant and an unknown systemic hazard. This guide establishes a self-validating operational and disposal framework to ensure absolute laboratory safety and build reliable, repeatable workflows.

    The Causality of Protection: Why We Choose Specific PPE

    Safety is not about blindly wearing gear; it is about understanding the chemical-physical interactions between the hazard and the protective barrier. According to the Occupational Safety and Health Administration (OSHA) standard 1910.132 [2], hazard assessment must dictate PPE selection.

    • Glove Selection (Nitrile vs. Latex): As an amino ester, this compound possesses lipophilic properties (due to its two phenyl rings) that can facilitate dermal absorption if dissolved in organic solvents (e.g., DMF, DMSO, DCM). Nitrile gloves provide superior chemical resistance against organic esters and their common carrier solvents compared to latex, which degrades rapidly upon contact with non-polar organics.

    • Ocular Protection (Goggles vs. Glasses): In its solid state, this compound is a fine powder. Standard safety glasses leave gaps at the brow and cheeks. We mandate unvented or indirectly vented chemical splash goggles to prevent airborne micro-particulate deposition into the ocular mucosa.

    • Respiratory Engineering Controls: Rather than relying solely on particulate respirators, the primary defense must be engineering controls. All handling must occur within a certified chemical fume hood to maintain negative pressure and draw aerosols away from the operator's breathing zone, aligning with the National Research Council's Prudent Practices in the Laboratory [3].

    Quantitative PPE Specifications

    To standardize laboratory compliance, the following quantitative specifications must be met before initiating any workflow involving this compound.

    PPE CategoryMinimum SpecificationJustification / Causality
    Gloves 100% Nitrile, 5 mil thicknessPrevents breakthrough from ester/solvent mixtures; provides tactile sensitivity for micro-weighing.
    Eye Protection ANSI Z87.1+ rated, indirect ventingProtects against micro-particulate aerosolization and solvent splashes.
    Body Protection Flame-resistant (FR) lab coatProtects against static discharge ignition if handled near flammable solvents.
    Respiratory N95/P100 mask (if outside hood)Filters 95-99.9% of airborne particulates <0.3 microns during emergency spill response.

    Operational Workflow & Disposal Plan

    The following step-by-step methodology ensures a closed-loop safety system from container opening to final waste disposal.

    Phase 1: Pre-Operation Setup
    • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

    • Static Mitigation: Fine organic powders are prone to static cling, which causes erratic dispersal. Wipe the exterior of the chemical vial and the weighing spatula with an anti-static zero-charge wipe.

    • Don PPE: Inspect nitrile gloves for micro-tears. Don goggles and a fully buttoned lab coat.

    Phase 2: Active Handling
    • Weighing: Place an anti-static weigh boat on the analytical balance strictly inside the fume hood. Tare the balance.

    • Transfer: Using a micro-spatula, slowly transfer the Methyl 2-amino-2-methyl-3,3-diphenylpropanoate. Keep the container as close to the weigh boat as possible to minimize the drop height, thereby reducing aerosolization.

    • Solubilization: If preparing a stock solution, add the solvent directly to the weigh boat or transfer the powder to a sealed vial before adding solvent to prevent powder displacement from sudden solvent vapor pressure.

    Phase 3: Decontamination and Disposal
    • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent compatible with the ester (e.g., 70% Isopropanol or Ethanol) followed by a distilled water wipe.

    • Solid Waste: Dispose of contaminated weigh boats, spatulas, and gloves in a rigid, sealable hazardous waste container labeled "Non-Hazardous/Unknown Synthetic Organic Solid Waste."

    • Liquid Waste: Any solvent mixtures containing the compound must be segregated into a compatible, clearly labeled halogenated or non-halogenated organic waste carboy, strictly adhering to EPA hazardous waste management guidelines.

    Workflow Visualization

    Workflow Start Risk Assessment: Unknown Synthetic Ester PPE Don OSHA 1910.132 PPE: Nitrile, Goggles, Lab Coat Start->PPE Hood Engineering Control: Fume Hood Verification PPE->Hood Weigh Handling: Anti-static Weighing Hood->Weigh Spill Spill Management (Isolate & Absorb) Weigh->Spill Spill Incident Dispose Waste Segregation & EPA Disposal Weigh->Dispose Protocol Success Spill->Dispose

    Caption: Operational safety workflow for handling synthetic amino esters.

    References

    • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor[1][2]. Available at: [Link]

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011[3][4]. Available at: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 2-amino-2-methyl-3,3-diphenylpropanoate
    Reactant of Route 2
    Reactant of Route 2
    Methyl 2-amino-2-methyl-3,3-diphenylpropanoate
    © Copyright 2026 BenchChem. All Rights Reserved.